molecular formula BH4+ B1231231 Boranium

Boranium

Cat. No.: B1231231
M. Wt: 14.85 g/mol
InChI Key: ZKIBBIKDPHAFLN-UHFFFAOYSA-N
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Description

Boronium is a boron hydride.

Properties

Molecular Formula

BH4+

Molecular Weight

14.85 g/mol

IUPAC Name

boranium

InChI

InChI=1S/BH4/h1H4/q+1

InChI Key

ZKIBBIKDPHAFLN-UHFFFAOYSA-N

SMILES

[BH4+]

Canonical SMILES

[BH4+]

Origin of Product

United States

Foundational & Exploratory

chemical and physical properties of the boronium ion (BH4+)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The boronium ion, BH4+, represents a fascinating yet enigmatic species in the field of boron chemistry. Unlike its well-characterized and widely utilized anionic counterpart, the borohydride ion (BH4-), the unsubstituted boronium cation (BH4+) has not been experimentally isolated or characterized. Its existence is primarily supported by theoretical and computational studies, which portray it as a likely transient and highly reactive intermediate.

This technical guide provides a comprehensive overview of the current understanding of the boronium ion (BH4+), focusing exclusively on the data available from computational chemistry studies. The information presented herein is intended for researchers, scientists, and drug development professionals who are interested in the fundamental properties of boron cations and their potential roles in chemical reactions.

Computed Chemical and Physical Properties

All known properties of the boronium ion are derived from computational models. The following tables summarize the key computed physical and chemical characteristics of BH4+.

PropertyValueReference
Molecular Formula BH4+[1]
Molecular Weight 14.85 g/mol [1]
Formal Charge +1[1]
Symmetry C2v[2]

Table 1: General Computed Properties of the Boronium Ion (BH4+)

Theoretical Molecular Structure and Bonding

Computational studies are essential for understanding the geometry and bonding of the boronium ion. Theoretical calculations have determined that the most stable structure of the BH4+ ion possesses C2v symmetry.[2] This is in contrast to the tetrahedral (Td) symmetry of the isoelectronic methane (CH4) molecule and the borohydride anion (BH4-).

The C2v geometry implies a non-equivalent arrangement of the hydrogen atoms around the central boron atom. This structure suggests the presence of distinct types of B-H bonds, likely involving a three-center, two-electron bond, which is a common feature in boron chemistry.

BH4_plus_structure B B H1 H B->H1 H2 H B->H2 H3 H B->H3 H4 H B->H4

Caption: A 2D representation of the C2v symmetry of the boronium ion (BH4+).

Computational Methodologies

The properties of the boronium ion described in this guide are the result of sophisticated computational chemistry techniques. As there are no experimental protocols for the synthesis or analysis of BH4+, the methodologies employed in its theoretical study are of paramount importance.

A key study on the structure of the neutral and charged BH4 species utilized both Density Functional Theory (DFT) and Coupled Cluster (CC) methods to perform geometry optimizations.[2]

Computational Details from a Representative Study:

  • Methods:

    • Density Functional Theory (DFT) with the B3LYP functional.[2]

    • Coupled Cluster with single and double and perturbative triple excitations (CCSD(T)).[2]

  • Basis Set:

    • 6-311+G(d,p) was used for the calculations.[2]

These computational approaches allow for the calculation of the ion's electronic structure, optimized geometry, and vibrational frequencies in the absence of experimental data. The topological analysis of the electronic density for the chemical bonds of the charged BH4 species was also performed to understand its bonding characteristics.[2]

computational_workflow start Define BH4+ System dft DFT Calculation (B3LYP/6-311+G(d,p)) start->dft ccsd CCSD(T) Calculation (6-311+G(d,p)) start->ccsd geom_opt Geometry Optimization dft->geom_opt ccsd->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc topology Topological Analysis of Electron Density geom_opt->topology results Optimized Structure (C2v) & Properties freq_calc->results topology->results

Caption: A simplified workflow for the computational study of the boronium ion (BH4+).

Potential Role as a Reactive Intermediate

Given its theoretical nature and likely high reactivity, the boronium ion (BH4+) is hypothesized to exist as a transient intermediate in certain chemical reactions. While no direct experimental evidence confirms its participation in signaling pathways relevant to drug development, its potential role as a highly electrophilic species is of theoretical interest. For instance, substituted boronium ions are known to be involved in various organic reactions. The study of the unsubstituted BH4+ provides a fundamental baseline for understanding the reactivity of this class of compounds.

Conclusion

The boronium ion (BH4+) remains a subject of theoretical exploration. Computational studies have provided valuable insights into its probable structure and fundamental properties, suggesting a C2v symmetry that distinguishes it from other simple boron hydrides. While the lack of experimental data limits its current practical applications, the theoretical understanding of BH4+ contributes to the broader knowledge of boron chemistry and may inspire future investigations into the synthesis and reactivity of novel boron-containing compounds. For researchers in drug development, the highly reactive and electrophilic nature predicted for this ion could serve as a conceptual starting point for the design of new reactive moieties, although significant synthetic challenges would first need to be overcome.

References

Theoretical Studies on the Stability of Boronium Cations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the stability of boronium cations. Boronium cations, tetracoordinate boron species with the general formula [L₂BR₂]⁺, are of significant interest due to their potential applications in catalysis, materials science, and as non-coordinating cations.[1] Understanding the factors that govern their stability is crucial for the rational design of novel and robust boronium-based compounds. This document summarizes key findings from computational and experimental research, presents quantitative data in a structured format, details relevant experimental protocols, and illustrates fundamental concepts through diagrams.

Core Concepts in Boronium Cation Stability

The stability of a boronium cation is intrinsically linked to the electronic nature of its substituents and the surrounding chemical environment. Unlike the more electron-deficient tricoordinate borenium ions, the tetracoordinate nature of boronium cations renders them coordinatively saturated.[1] However, the distribution of the positive charge and the strength of the boron-ligand bonds are paramount to their overall stability. Key factors influencing their stability include the electronic properties of the ligands (L) and the R groups, the nature of the counteranion, and the solvent environment.

Recent research has demonstrated that the use of strongly electron-donating ligands, such as 4-N,N-dialkylaminopyridines, can dramatically enhance the hydrolytic stability of boronium (+3) cations, rendering them stable across a wide pH range (1-14).[2][3][4][5] This breakthrough has opened new avenues for the development of water-stable boronium salts. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural factors that contribute to this enhanced stability.[4]

Quantitative Analysis of Boronium Cation Stability

The stability of boronium cations can be quantified through various experimental and computational parameters. The following tables summarize key data from the literature, providing a comparative overview of different boronium cation systems.

Table 1: Thermal Stability of Boronium (+3) Cations with Tf₂N⁻ Anion
CationLigandT₅ (°C)
1 4-(dimethylamino)pyridine278
2 4-(diethylamino)pyridine305
3 4-(dipropylamino)pyridine315
4 4-(dibutylamino)pyridine325
5 4-(pyrrolidino)pyridine336

T₅ represents the temperature at which 5% mass loss is observed by Thermogravimetric Analysis (TGA). Data extracted from a study on highly water-stable boronium (+3) cations.[4]

Table 2: Computationally Derived Properties of Boronium Cations
CationComputational MethodBasis SetNatural Charge on Boron
BH₂NH₃⁺M06-2X6-311++G(d,p)+0.687
[(PMAF)₂BH₂]⁺BP86LANL2DZ (Fe), TZVP (C, H, N, B)Not specified
Cations 1-5 (from Table 1)wB97XD6-31g(d)Not specified

This table highlights the use of different computational approaches to probe the electronic structure of boronium cations. The positive natural charge on the boron atom in BH₂NH₃⁺ confirms its electron-deficient nature despite being tetracoordinate.[1]

Experimental and Computational Methodologies

The synthesis and characterization of stable boronium cations involve a combination of wet-lab chemistry and computational modeling.

Synthesis of Hydrolytically Stable Boronium (+3) Bromide Salts

A general procedure for the synthesis of water-stable boronium (+3) bromide salts involves the reaction of a boron trihalide-Lewis base adduct with four molar equivalents of a strongly electron-donating pyridine derivative.[4]

Protocol:

  • Combine four molar equivalents of the desired 4-N,N-dialkylaminopyridine ligand with one equivalent of Me₂SBBr₃ in chlorobenzene.

  • Reflux the mixture.

  • The boronium bromide salt precipitates from the solution.

  • Isolate the white solid product in essentially quantitative yield.[4]

Anion Exchange Reaction

The counteranion of a boronium salt can be readily exchanged. For instance, to prepare a bis(trifluoromethanesulfonyl)imide (Tf₂N⁻) salt from a bromide salt:

Protocol:

  • Dissolve the boronium bromide salt in hot water.

  • Separately, dissolve potassium bis(trifluoromethanesulfonyl)imide (KTf₂N) in hot water.

  • Slowly add the KTf₂N solution to the boronium bromide solution.

  • A white precipitate of the boronium-Tf₂N salt will form.[4]

Computational Details for Stability Analysis

Theoretical studies on boronium cation stability often employ Density Functional Theory (DFT) to model their geometric and electronic properties.

Typical Workflow:

  • Geometry Optimization: The structures of the boronium cations are optimized to find their lowest energy conformation. A common functional and basis set combination is the wB97XD functional with the 6-31g(d) basis set.[4]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Structure Analysis: Natural Bond Orbital (NBO) analysis is frequently used to calculate the partial atomic charges, providing insight into the charge distribution within the cation.[4]

Visualizing Stability Factors and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of boronium cation stability.

Factors_Influencing_Boronium_Cation_Stability cluster_electronic Electronic Factors cluster_environment Environmental Factors Ligand\nElectron Donation Ligand Electron Donation Boronium Cation Stability Boronium Cation Stability Ligand\nElectron Donation->Boronium Cation Stability Increases R Group\nInductive/Resonance Effects R Group Inductive/Resonance Effects R Group\nInductive/Resonance Effects->Boronium Cation Stability Modulates Counteranion\nNucleophilicity Counteranion Nucleophilicity Counteranion\nNucleophilicity->Boronium Cation Stability Decreases (if high) Solvent\nPolarity Solvent Polarity Solvent\nPolarity->Boronium Cation Stability Influences

Caption: Factors influencing the stability of boronium cations.

Computational_Workflow start Propose Boronium Cation Structure geom_opt Geometry Optimization (e.g., DFT wB97XD/6-31g(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Confirm True Minimum? freq_calc->check_min nbo_analysis Electronic Structure Analysis (e.g., NBO for charges) check_min->nbo_analysis Yes reoptimize Re-optimize Structure check_min->reoptimize No stability_assessment Assess Stability (e.g., analyze charge distribution) nbo_analysis->stability_assessment reoptimize->geom_opt

Caption: A typical computational workflow for assessing boronium cation stability.

Conclusion

The stability of boronium cations is a multifaceted property governed by a delicate interplay of electronic and environmental factors. Theoretical studies, primarily employing DFT, have proven to be an invaluable tool for understanding and predicting the stability of these fascinating species. The ability to computationally screen for promising ligand and substituent combinations, coupled with targeted synthetic efforts, has led to the development of remarkably stable boronium cations with unprecedented hydrolytic resistance. This synergy between theory and experiment will undoubtedly continue to drive innovation in the design of novel boronium-based materials and catalysts for a wide range of applications.

References

An In-depth Technical Guide to Borinium, Borenium, and Boronium Ions for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of three classes of boron cations: borinium, borenium, and boronium ions. It details their distinguishing characteristics, synthesis, and reactivity, with a focus on quantitative data and experimental methodologies relevant to researchers in chemistry and drug development.

Core Concepts: Distinguishing Boron Cations

Boron cations are broadly classified based on the coordination number of the boron atom. Understanding these structural differences is key to appreciating their distinct chemical properties and potential applications.

  • Borinium Ions ([BR₂]⁺): These are dicoordinate boron cations, representing the most electron-deficient and reactive species among the three.[1][2] They are isoelectronic with carbenium ions and are characterized by a linear or near-linear geometry. Due to their extreme electrophilicity, borinium ions are typically transient intermediates and are challenging to isolate.[2][3] Their stabilization is often achieved through the use of sterically bulky and/or π-donating substituents.

  • Borenium Ions ([BR₂L]⁺): These are tricoordinate boron cations, where the boron atom is stabilized by the coordination of a single Lewis base (L).[4][5] The geometry at the boron center is trigonal planar. The positive charge in borenium ions can be localized on the boron atom or delocalized across the molecule, depending on the nature of the R groups and the Lewis base.[4] They are versatile species with applications in catalysis and organic synthesis.[4]

  • Boronium Ions ([BR₂L₂]⁺): These are tetracoordinate boron cations, featuring a boron atom bonded to four ligands.[4] They are coordinatively saturated and adopt a tetrahedral geometry.[4] Boronium ions are generally the most stable of the three classes. Boronium ion-based ionic liquids have gained attention for their high thermal and electrochemical stability.

Quantitative Data Summary

The following tables summarize key quantitative data for each class of boron cation, facilitating a direct comparison of their structural and electronic properties.

Table 1: Comparative ¹¹B NMR Chemical Shifts

Ion TypeCoordination NumberHybridization (approx.)Typical ¹¹B NMR Chemical Shift Range (ppm)
Borinium2spHighly deshielded, > +60 ppm (often broad)
Borenium3sp²+20 to +90 ppm
Boronium4sp³-45 to +15 ppm

Note: Chemical shifts are relative to BF₃·OEt₂. The exact chemical shift is highly dependent on the substituents and the solvent.[6][7][8]

Table 2: Representative Structural Data from X-ray Crystallography

Ion TypeExample CompoundB-N Bond Length (Å)B-C Bond Length (Å)Bond Angles (°)
Borinium[B((1-Ad)NSiMe₂CH₂)₂]⁺1.38 - 1.42N/AN-B-N ≈ 178
Borenium[H₂B(NH₃)₂]⁺1.58 - 1.60N/AH-B-H ≈ 117, N-B-N ≈ 108
Boronium[(4-MePy)₄B]³⁺1.60 - 1.62N/AN-B-N ≈ 109.5 (ideal tetrahedral)

Data is compiled from representative crystal structures and may vary based on the specific molecule and counter-ion.[9][10][11]

Table 3: Comparative Lewis Acidity Data

Ion TypeMethodExampleLewis Acidity Value
BoriniumFluoride Ion Affinity (FIA) - Calculated[H₂B]⁺High (specific values vary with substituents)
BoreniumGutmann-Beckett (Acceptor Number, AN)[(Catechol)B(P(tBu)₃)]⁺High (e.g., AN up to 182 for some ionic liquids)
BoroniumGenerally considered weak Lewis acidsN/ANot typically measured due to coordinative saturation

Lewis acidity for borinium and borenium ions is highly dependent on their substituents.[12][13][14]

Experimental Protocols

This section details generalized experimental procedures for the synthesis of borenium and boronium ions. Due to their high reactivity, borinium ions are typically generated in situ and are not isolated in the same manner.

Synthesis of a Borenium Ion via Halide Abstraction

This method, pioneered by Ryschkewitsch and Wiggins, involves the removal of a halide from a tetracoordinate boron adduct using a strong Lewis acid.[4]

Objective: To synthesize a pyridine-stabilized borenium cation.

Materials:

  • Boron trichloride (BCl₃)

  • 4-Methylpyridine

  • Aluminum trichloride (AlCl₃)

  • Dichloromethane (anhydrous)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-methylpyridine adduct of BCl₃ in anhydrous dichloromethane.

  • To this solution, add a stoichiometric equivalent of AlCl₃ dissolved in anhydrous dichloromethane. The AlCl₃ acts as a halide abstracting agent.

  • The reaction mixture is stirred at room temperature. The formation of the borenium cation, [ (4-MePy)BCl₂ ]⁺, and the tetrachloroaluminate anion, [AlCl₄]⁻, occurs.

  • The progress of the reaction can be monitored by ¹¹B NMR spectroscopy, observing the appearance of a new signal in the borenium region.

  • Isolation of the borenium salt can be attempted by precipitation with a non-polar solvent like hexane, followed by filtration and drying under vacuum. All manipulations should be carried out under inert conditions due to the moisture sensitivity of the product.

Synthesis of a Boronium Ion: Diammoniodihydroboronium Tetrahydroborate

This procedure describes the synthesis of a well-known boronium salt from the reaction of diborane and ammonia.[4]

Objective: To synthesize [(H₃N)₂BH₂]⁺[BH₄]⁻.

Materials:

  • Diborane (B₂H₆) gas (handle with extreme caution in a well-ventilated fume hood)

  • Ammonia (NH₃) gas

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, a solution of diborane in the chosen anhydrous ether is prepared at a low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Ammonia gas is slowly bubbled through the stirred diborane solution. The ratio of reactants is crucial; an excess of ammonia favors the formation of the diammoniate of diborane.

  • A white precipitate of [(H₃N)₂BH₂]⁺[BH₄]⁻ will form.

  • Once the reaction is complete, the flow of ammonia is stopped, and the precipitate is allowed to settle.

  • The solid product is isolated by filtration under an inert atmosphere, washed with cold anhydrous ether to remove any unreacted starting materials, and dried under vacuum.

  • Characterization is typically performed using IR and NMR spectroscopy. The ¹¹B NMR spectrum will show distinct signals for the tetracoordinate boron in the cation and the [BH₄]⁻ anion.

Determination of Lewis Acidity via the Gutmann-Beckett Method

This method provides an empirical measure of Lewis acidity by observing the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon coordination to a Lewis acid.[13][15]

Objective: To determine the Acceptor Number (AN) of a borenium ion.

Materials:

  • The borenium salt to be analyzed

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂)

  • NMR tubes and spectrometer capable of ³¹P NMR

Procedure:

  • A standard solution of Et₃PO in the deuterated solvent is prepared. A ³¹P NMR spectrum of this solution is acquired to determine the chemical shift of the free Et₃PO (δ_free).

  • A solution of the borenium salt of known concentration is prepared in the same deuterated solvent.

  • A known amount of the Et₃PO solution is added to the borenium salt solution (typically in a 1:1 molar ratio).

  • A ³¹P NMR spectrum of the mixture is acquired to determine the chemical shift of the Et₃PO-borenium adduct (δ_adduct).

  • The change in chemical shift (Δδ³¹P = δ_adduct - δ_free) is calculated.

  • The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (δ_sample - 41.0), where δ_sample is the chemical shift of Et₃PO in the presence of the Lewis acid and 41.0 ppm is the chemical shift of Et₃PO in hexane.[13]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual and synthetic relationships between borinium, borenium, and boronium ions.

Boron_Cation_Relationships Conceptual Relationships of Boron Cations Borinium Borinium Ion [BR₂]⁺ (Dicoordinate) Borenium Borenium Ion [BR₂L]⁺ (Tricoordinate) Borinium->Borenium + Lewis Base (L) Borenium->Borinium - Lewis Base (L) Boronium Boronium Ion [BR₂L₂]⁺ (Tetracoordinate) Borenium->Boronium + Lewis Base (L) Boronium->Borenium - Lewis Base (L)

Figure 1: Lewis Acid-Base Interconversion of Boron Cations

Borenium_Synthesis_Workflow General Workflow for Borenium Ion Synthesis via Halide Abstraction cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Products cluster_analysis Characterization BoronHalide Boron Halide Adduct (L-BR₂X) Mixing Mix in Anhydrous Non-Coordinating Solvent BoronHalide->Mixing LewisAcid Halide Abstractor (e.g., AlCl₃) LewisAcid->Mixing BoreniumIon Borenium Ion Salt ([BR₂L]⁺[AlCl₃X]⁻) Mixing->BoreniumIon NMR ¹¹B NMR Spectroscopy BoreniumIon->NMR Xray X-ray Crystallography (for suitable crystals) BoreniumIon->Xray

Figure 2: Halide Abstraction Synthesis Workflow for Borenium Ions

Boronium_Synthesis_Pathway Synthesis Pathway of a Bis(amine)boronium Ion Diborane Diborane (B₂H₆) Reaction Reaction in Ethereal Solvent Diborane->Reaction Ammonia Ammonia (NH₃) Ammonia->Reaction excess BoroniumSalt Diammoniodihydroboronium Tetrahydroborate [(H₃N)₂BH₂]⁺[BH₄]⁻ Reaction->BoroniumSalt

Figure 3: Formation of a Boronium Salt from Diborane and Ammonia

References

Synthesis and Isolation of Tetracoordinate Boron Cations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of tetracoordinate boron cations, also known as boronium ions. These compounds have garnered significant interest due to their unique electronic properties and potential applications in catalysis and medicine, particularly in drug development as imaging agents and therapeutic carriers. This document details key synthetic methodologies, purification techniques, and relevant biological pathways, supported by quantitative data and detailed experimental protocols.

Core Synthetic Methodologies

The synthesis of tetracoordinate boron cations primarily involves the conversion of a tricoordinate boron center to a tetracoordinate, cationic species. This is typically achieved through several key strategies:

  • Anion Abstraction: This method involves the removal of an anionic ligand (e.g., halide) from a neutral, tetracoordinate boron adduct using a strong Lewis acid or a halide abstracting agent. The choice of the abstracting agent is crucial to ensure the formation of a weakly coordinating anion that does not readily recombine with the newly formed boron cation.

  • Addition of Neutral Lewis Bases to Tricoordinate Boron Cations (Borenium Ions): In this approach, a pre-formed or in situ-generated tricoordinate boron cation (borenium ion) is treated with a neutral Lewis base. The Lewis base coordinates to the electron-deficient boron center, resulting in the formation of a tetracoordinate boron cation. The stability of the resulting cation is highly dependent on the nature of the Lewis base and the substituents on the boron atom.

  • Redox-Active Methods: These methods utilize redox reactions to generate tetracoordinate boron cations. This can involve the oxidation of a neutral boron-containing precursor or the reduction of a dicationic species. These approaches offer alternative pathways to access novel boron cationic structures.

  • Use of N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for stabilizing reactive species, including boron cations. The strong σ-donating ability of NHCs allows for the formation of robust tetracoordinate boron cations with enhanced stability.[1][2]

Quantitative Data Presentation

The following tables summarize key quantitative data for representative tetracoordinate boron cations synthesized via the methodologies described above.

Table 1: Synthesis and ¹¹B NMR Spectroscopic Data

Compound/CationSynthetic MethodPrecursorsYield (%)¹¹B NMR Chemical Shift (δ, ppm)Reference(s)
[(IMe)BMes₂]OTfAnion AbstractionMes₂BF, Me₃SiOTf, [Ag(IMe)₂][Ag₂I₃]High64
[6-SIDipp·B(Ph)Cl]⁺[AlCl₄]⁻Anion Abstraction6-SIDipp·PhBCl₂, AlCl₃
[bis(pyridine)Cl]⁺[BF₄]⁻Lewis Base AdditionPyridine, Chlorine, Sodium tetrafluoroborate[3]
[H₂B(NH₃)₂]⁺[BH₄]⁻Lewis Base AdditionDiborane, Ammonia-26 to -45 (for BH₄⁻)[4][5]
[(IMe)BMes₂]⁺ Radical CationRedox (Reduction)[(IMe)BMes₂]OTf[6]

Note: "—" indicates data not specified in the cited sources.

Table 2: Selected X-ray Crystallographic Data

Compound/CationB-N Bond Length (Å)B-C Bond Length (Å)B-X Bond Length (Å) (X=Halogen)N-B-N Angle (°)CCDC NumberReference(s)
[bis(pyridine)Cl]⁺1.885(4), 2.085(4)1.793(5) - 1.885(4)178.8(2)2223424[3]
Pyridinium bis(naphthalane-2,3-diolato)borate[7]
dipp-Imd-BH₂I1.593(3)2.313(2)[2]
[IDipp·GeH₂BH₂ERR¹R²]⁺[8]

Note: "—" indicates data not specified or not applicable for the given structure. CCDC numbers provide access to the full crystallographic data via the Cambridge Structural Database.[9][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and isolation of tetracoordinate boron cations.

Synthesis of an NHC-Stabilized Borenium Cation by Anion Abstraction

This protocol is based on the synthesis of [(IMe)BMes₂]OTf.[6]

Materials:

  • Dimesitylboron fluoride (Mes₂BF)

  • Trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf)

  • [Ag(IMe)₂][Ag₂I₃] (IMe = 1,3-dimethylimidazol-2-ylidene)

  • Chlorobenzene (anhydrous)

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox, charge a Schlenk flask with Mes₂BF and [Ag(IMe)₂][Ag₂I₃].

  • Add anhydrous chlorobenzene to the flask.

  • Add Me₃SiOTf to the reaction mixture.

  • Attach the flask to a Schlenk line and heat the mixture to reflux for 12 hours under an inert atmosphere (e.g., argon or nitrogen).

  • After cooling to room temperature, the formation of the product [(IMe)BMes₂]OTf can be confirmed by ¹H and ¹¹B NMR spectroscopy.[6]

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Isolation by Crystallization

Crystallization is a common method for isolating and purifying solid tetracoordinate boron cation salts.[12]

General Procedure:

  • Dissolve the crude tetracoordinate boron salt in a minimal amount of a suitable hot solvent in which it is soluble.

  • Slowly cool the solution to room temperature, and then further cool in a refrigerator or freezer to induce crystallization.

  • Alternatively, employ a solvent-antisolvent system. Dissolve the salt in a good solvent and slowly add a miscible "antisolvent" in which the salt is insoluble until turbidity is observed. Allow the solution to stand undisturbed for crystals to form.

  • Vapor diffusion is another effective technique. Dissolve the compound in a small vial containing a relatively volatile solvent. Place this vial inside a larger, sealed container with a more volatile antisolvent. The slow diffusion of the antisolvent vapor into the solution will induce crystallization.[12]

  • Once crystals have formed, they can be isolated by filtration, washed with a small amount of cold antisolvent, and dried under vacuum.

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography can be employed to exchange the counter-anion of the tetracoordinate boron cation or to remove ionic impurities.[13][14]

General Procedure:

  • Resin Selection and Preparation: Choose a suitable ion-exchange resin. For anion exchange, a resin with the desired counter-anion is used. The resin should be properly conditioned and packed into a chromatography column.[15]

  • Sample Loading: Dissolve the tetracoordinate boron salt in a suitable solvent and load it onto the column.

  • Elution: Elute the column with the same solvent. The tetracoordinate boron cation will exchange its original counter-anion for the one on the resin and elute from the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by NMR or mass spectrometry) to identify the fractions containing the desired product.

  • Solvent Removal: Combine the product-containing fractions and remove the solvent under reduced pressure to obtain the purified tetracoordinate boron salt with the new counter-anion.

Applications in Drug Development

Tetracoordinate boron cations and related boron-containing compounds are being explored for various applications in drug development, leveraging the unique properties of the boron atom.

Boron Neutron Capture Therapy (BNCT)

BNCT is a targeted radiation therapy that utilizes the neutron capture reaction of the non-radioactive boron-10 (¹⁰B) isotope.[16][17][18][19] When irradiated with a beam of low-energy neutrons, ¹⁰B captures a neutron and subsequently undergoes nuclear fission to produce a high-energy alpha particle (⁴He) and a lithium-7 (⁷Li) nucleus. These particles have a short path length in tissue (5-9 µm), allowing for the selective destruction of cancer cells that have accumulated the ¹⁰B-containing agent, while sparing adjacent healthy tissue.[17] The development of boron-containing compounds, including those that can form tetracoordinate species in vivo, with high tumor selectivity and accumulation is a key area of research in BNCT.[16][20]

Positron Emission Tomography (PET) Imaging

Boron-containing compounds can be labeled with positron-emitting radionuclides, such as ¹⁸F, to create PET imaging agents.[21][22] These radiotracers allow for the non-invasive visualization and quantification of the biodistribution of the boron delivery agent in vivo. This information is crucial for patient selection for BNCT and for dosimetry calculations to ensure an effective therapeutic dose is delivered to the tumor.

Experimental Workflow for PET Imaging

PET_Workflow cluster_synthesis Radiotracer Synthesis cluster_imaging PET Imaging Procedure cluster_application Clinical Application S1 Synthesis of Boron Precursor S2 Radiolabeling with Positron Emitter (e.g., ¹⁸F) S1->S2 S3 Purification and Quality Control S2->S3 I1 Radiotracer Administration (IV) I2 Uptake Period I1->I2 I3 PET/CT Scan I2->I3 I4 Image Reconstruction and Analysis I3->I4 A1 Patient Selection for BNCT I4->A1 A2 Treatment Planning and Dosimetry I4->A2

Caption: Workflow for PET imaging with boron-based radiotracers.

Targeting Signaling Pathways: The Hippo Pathway

Recent research has indicated that boron-containing compounds can modulate cellular signaling pathways implicated in cancer. One such pathway is the Hippo signaling pathway, which plays a crucial role in controlling organ size and cell proliferation.[1][23][24][25][26][27] Dysregulation of the Hippo pathway can lead to uncontrolled cell growth and tumorigenesis.

The core of the Hippo pathway is a kinase cascade involving MST1/2 and LATS1/2 kinases. When the pathway is active, these kinases lead to the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ. This prevents their translocation to the nucleus and subsequent activation of pro-proliferative and anti-apoptotic genes.[23][24] Some boron derivatives have been shown to modulate the Hippo pathway by promoting the phosphorylation of YAP, thereby inhibiting its oncogenic activity.[1]

Hippo Signaling Pathway Diagram

Hippo_Pathway cluster_upstream cluster_core Core Kinase Cascade cluster_effector YAP/TAZ Regulation cluster_nucleus Nuclear Events cluster_drug Upstream Cell-Cell Contact Mechanical Cues GPCR Signaling MST1_2 MST1/2 Upstream->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ_cyto YAP/TAZ (Cytoplasm) LATS1_2->YAP_TAZ_cyto phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc translocation (Hippo OFF) Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_nuc->YAP_TAZ_cyto translocation (Hippo ON) TEAD TEAD YAP_TAZ_nuc->TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates Boron_Compound Boron Compound Boron_Compound->LATS1_2 activates?

Caption: The Hippo signaling pathway and potential modulation by boron compounds.

Conclusion

The synthesis and isolation of tetracoordinate boron cations represent a vibrant area of chemical research with significant potential for practical applications. The methodologies outlined in this guide provide a foundation for the rational design and preparation of novel boron-containing compounds. The emerging roles of these cations and related species in drug development, particularly in targeted cancer therapies like BNCT and advanced imaging techniques, underscore the importance of continued exploration in this field. Further research into developing more efficient synthetic routes, robust isolation techniques, and a deeper understanding of their biological activities will undoubtedly pave the way for the next generation of boron-based therapeutics and diagnostics.

References

Electronic Structure and Bonding in Polyhedral Boron Clusters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electronic structure, bonding, and characterization of polyhedral boron clusters. Boron clusters, with their unique three-dimensional structures and delocalized bonding, present a fascinating area of chemical research with significant potential in materials science and medicine, particularly in the development of therapeutic agents. This document details the theoretical underpinnings of borane chemistry, outlines key experimental and computational methodologies, and presents quantitative data to facilitate comparative analysis.

Theoretical Framework: Understanding the Bonding in Polyhedral Boranes

The electronic structure of polyhedral boron clusters cannot be adequately described by classical two-center, two-electron (2c-2e) bonds. Instead, their stability and geometry are rationalized by the delocalized bonding described by the Polyhedral Skeletal Electron Pair Theory (PSEPT), commonly known as Wade-Mingos rules.[1][2] These rules provide a powerful framework for predicting the structures of boranes, carboranes, and other cluster compounds.[3]

Wade-Mingos Rules

Wade's rules correlate the number of skeletal electron pairs (SEPs) with the overall structure of the borane cluster.[4][5] The classification is based on a parent deltahedron, a polyhedron with all triangular faces. The key classifications are:

  • closo- (from the Greek for "cage"): These clusters have a complete, closed polyhedral structure. A closo-borane with n boron vertices will have n + 1 SEPs.[4][6]

  • nido- (from the Latin for "nest"): These clusters are missing one vertex from a parent closo-polyhedron and have n + 2 SEPs.[5]

  • arachno- (from the Greek for "spider's web"): These clusters lack two vertices from a parent closo-polyhedron and possess n + 3 SEPs.[5]

  • hypho- (from the Greek for "net"): These clusters are missing three vertices from a parent closo-polyhedron and have n + 4 SEPs.

  • klado- (from the Greek for "branch"): These clusters are missing four vertices from a parent closo-polyhedron and have n + 5 SEPs.

The relationship between these structures can be visualized as a stepwise removal of vertices from a parent closo-polyhedron.

G closo Closo (n+1 SEPs) Complete Polyhedron nido Nido (n+2 SEPs) Missing 1 Vertex closo->nido - {BH} arachno Arachno (n+3 SEPs) Missing 2 Vertices nido->arachno - {BH} hypho Hypho (n+4 SEPs) Missing 3 Vertices arachno->hypho - {BH}

Figure 1: Relationship between closo, nido, arachno, and hypho borane clusters based on vertex removal.

Molecular Orbital Theory

A deeper understanding of the bonding in polyhedral boranes is provided by molecular orbital (MO) theory.[4] For a closo-borane cluster [BnHn]2-, each B-H unit is considered to have one sp hybrid orbital pointing towards the center of the cluster (a radial orbital) and two p orbitals tangential to the cluster surface.[4] The n radial orbitals combine to form one strongly bonding MO and n-1 antibonding MOs. The 2n tangential orbitals combine to form n bonding and n antibonding MOs. This results in a total of n+1 bonding molecular orbitals, which are filled by the 2n+2 skeletal electrons, leading to a stable, closed-shell configuration. This delocalized bonding over the three-dimensional cage is often referred to as "3D aromaticity".[7]

Quantitative Structural and Spectroscopic Data

The unique electronic structures of polyhedral boron clusters give rise to distinct and measurable physical properties. This section provides quantitative data for representative closo, nido, and arachno clusters.

Structural Parameters

The tables below summarize key bond lengths for prototypical borane clusters, determined by X-ray and electron diffraction techniques.

Cluster Type B-B Bond Lengths (Å) B-H (terminal) Bond Lengths (Å) B-H (bridging) Bond Lengths (Å) Reference(s)
[B6H6]2-closo~1.72~1.11-[8]
[B12H12]2-closo~1.78~1.12-[9]
B5H9nidoBapical-Bbasal: ~1.69Bbasal-Bbasal: ~1.80~1.19~1.35[10]
B10H14nido1.76 - 2.01~1.191.32 - 1.41[11]
B4H10arachnoB1-B3: 1.71B1-B2: 1.84~1.19B1-Hμ: 1.33B2-Hμ: 1.43[12]

Table 1: Selected Bond Lengths for Representative Polyhedral Boron Clusters.

Spectroscopic Data

11B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing borane clusters. The chemical shifts are sensitive to the local electronic environment of the boron atoms.

Cluster Type Boron Environment 11B Chemical Shift (ppm, relative to BF3·OEt2) Reference(s)
[B6H6]2-closoAll B equivalent-13.5[13]
[B12H12]2-closoAll B equivalent-15.4[14]
B5H9nidoB(1) (apical)-50.9[10]
B(2,3,4,5) (basal)-11.6[10]
B10H14nidoB(2,4)-0.7[11]
B(5,7,8,10)-11.3[11]
B(6,9)-35.9[11]
B(1,3)2.1[11]
B4H10arachnoB(1,3)-2.9[15]
B(2,4)-39.4[15]

Table 2: 11B NMR Chemical Shifts for Representative Polyhedral Boron Clusters.

Vibrational spectroscopy provides further insight into the bonding within these clusters.

Cluster Type Vibrational Mode Frequency (cm-1) Reference(s)
[B6H6]2-closoB-H stretch2430[13]
[B12H12]2-closoB-H stretch2480[14]
B10H14nidoB-H stretch (terminal)2560[11]
B-H stretch (bridging)1900[11]

Table 3: Selected Vibrational Frequencies for Polyhedral Boron Clusters.

Experimental Protocols

Synthesis of Polyhedral Boron Clusters

The synthesis of polyhedral boranes often involves the pyrolysis of smaller boranes or the reaction of borohydrides with boron halides.

Protocol 3.1.1: Synthesis of closo-[B12H12]2-

This procedure is a modification of the method developed by Miller and Muetterties.

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with sodium borohydride in diglyme. The apparatus is maintained under a dry nitrogen atmosphere.

  • Reaction: Boron trifluoride etherate is added dropwise to the stirred suspension of sodium borohydride at a controlled temperature. The reaction is exothermic and the temperature should be maintained below 100 °C.

  • Reflux: After the addition is complete, the mixture is heated to reflux for several hours.

  • Workup: The reaction mixture is cooled, and excess sodium borohydride is destroyed by the careful addition of water. The product is then precipitated as a cesium or tetraalkylammonium salt by the addition of an aqueous solution of the corresponding halide.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or ethanol.

Protocol 3.1.2: Synthesis of nido-B10H14

Decaborane(14) can be synthesized by the pyrolysis of diborane.

  • Reaction Setup: A hot-tube reactor is set up, through which a stream of diborane (B2H6) diluted with an inert gas (e.g., hydrogen or nitrogen) is passed.

  • Pyrolysis: The reactor is heated to a temperature of 150-250 °C. The diborane decomposes to form a mixture of higher boranes.

  • Collection: The products are collected in a series of cold traps maintained at progressively lower temperatures. Decaborane(14) is a solid at room temperature and will collect in the warmer traps.

  • Purification: The crude decaborane(14) is purified by sublimation under vacuum.[16]

Caution: Boranes are toxic and pyrophoric. All manipulations should be carried out in a well-ventilated fume hood or a glovebox under an inert atmosphere.

Characterization Techniques

Protocol 3.2.1: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of polyhedral boron clusters.

  • Crystal Growth: Single crystals of the borane derivative are grown by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head. For air-sensitive samples, this is done under an inert atmosphere and the crystal is coated with a protective oil.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and the positions of the atoms within the crystal lattice. The structure is then refined to obtain accurate bond lengths and angles.

Protocol 3.2.2: 11B NMR Spectroscopy

  • Sample Preparation: A solution of the borane cluster is prepared in a deuterated solvent. For quantitative measurements, a known concentration is used.

  • Instrument Setup: The NMR spectrometer is tuned to the 11B frequency. A reference standard, typically BF3·OEt2, is used to calibrate the chemical shift scale.

  • Data Acquisition: A one-dimensional 11B NMR spectrum is acquired. Proton-decoupled spectra are often recorded to simplify the spectrum by removing B-H coupling.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased and baseline corrected.

Protocol 3.2.3: Photoelectron Spectroscopy (PES)

PES provides information about the electronic structure and orbital energies of molecules.

  • Sample Introduction: The borane cluster anion is generated in the gas phase, often using techniques like electrospray ionization or laser ablation.

  • Mass Selection: The generated anions are mass-selected using a mass spectrometer to isolate the cluster of interest.

  • Photoelectron Detachment: The mass-selected anions are irradiated with a fixed-frequency laser beam, causing the detachment of an electron.

  • Electron Energy Analysis: The kinetic energy of the detached electrons is measured. The electron binding energy is then calculated by subtracting the kinetic energy from the photon energy. The resulting photoelectron spectrum shows peaks corresponding to the different electronic states of the neutral molecule.

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the electronic structure and predicting the properties of polyhedral boron clusters.

Protocol 4.1: DFT Calculation of Molecular Orbitals

  • Structure Input: The initial geometry of the borane cluster is built using a molecular modeling program.

  • Computational Method Selection: A suitable DFT functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G*, 6-311+G(d,p)) are chosen.

  • Geometry Optimization: The geometry of the cluster is optimized to find the lowest energy structure.

  • Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational frequencies.

  • Molecular Orbital Analysis: The molecular orbitals are calculated and visualized. The energies and compositions of the MOs provide a detailed picture of the bonding in the cluster.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow synthesis Synthesis of Borane Cluster purification Purification synthesis->purification characterization Characterization purification->characterization analysis Analysis of Results characterization->analysis Comparison & Validation model Build Initial Structure dft DFT Calculation (Optimization & Frequencies) model->dft dft->analysis

Figure 2: A generalized workflow for the study of polyhedral boron clusters, integrating experimental and computational approaches.

Applications in Drug Development and Materials Science

The unique properties of polyhedral boron clusters make them attractive for a range of applications.

Boron Neutron Capture Therapy (BNCT)

BNCT is a promising cancer therapy that utilizes the high neutron capture cross-section of the non-radioactive 10B isotope.[17] When a tumor that has been selectively loaded with a 10B-containing compound is irradiated with a beam of low-energy neutrons, the 10B atoms capture neutrons and undergo a nuclear fission reaction, releasing a high-energy alpha particle (4He) and a lithium-7 nucleus (7Li). These particles have a very short path length, depositing their energy primarily within the cancer cell, leading to its destruction with minimal damage to surrounding healthy tissue. Polyhedral boron clusters, with their high boron content and chemical stability, are ideal candidates for the development of new BNCT agents.[17]

G cluster_0 BNCT Mechanism boron_delivery 10B-Containing Drug Administered to Patient tumor_accumulation Selective Accumulation in Tumor Cells boron_delivery->tumor_accumulation neutron_irradiation Irradiation with Epithermal Neutrons tumor_accumulation->neutron_irradiation nuclear_reaction 10B(n,α)7Li Nuclear Reaction neutron_irradiation->nuclear_reaction cell_death Tumor Cell Destruction nuclear_reaction->cell_death

Figure 3: The signaling pathway of Boron Neutron Capture Therapy (BNCT).

Materials Science

The robust nature and three-dimensional architecture of polyhedral boron clusters make them valuable building blocks for new materials.[18][19] They have been incorporated into polymers to enhance thermal stability and have been used to create novel luminescent materials and liquid crystals.[18] Their unique electronic properties also make them of interest for applications in nanoelectronics.

Conclusion

Polyhedral boron clusters represent a rich and diverse area of chemistry with significant untapped potential. A thorough understanding of their electronic structure and bonding, facilitated by a combination of theoretical, spectroscopic, and computational methods, is crucial for the rational design of new boron-based materials and therapeutics. This guide has provided a foundational overview of these key aspects, offering a starting point for researchers and scientists to explore this exciting field.

References

A Historical Overview of Electron-Deficient Boron Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of boron chemistry, particularly the study of its electron-deficient compounds, represents a fascinating journey of scientific discovery that has significantly expanded our understanding of chemical bonding and reactivity. Initially perplexing to chemists due to their violation of classical valence rules, these compounds have since become invaluable tools in organic synthesis and have opened up new avenues in materials science and medicine. This technical guide provides a historical overview of the key discoveries, structural elucidations, and synthetic methodologies related to electron-deficient boron compounds, with a focus on their relevance to researchers and professionals in drug development.

Early Discoveries and the Structural Conundrum

The story of electron-deficient boron compounds begins in the early 20th century with the pioneering work of the German chemist Alfred Stock . Between 1912 and 1936, Stock and his group synthesized a series of boron hydrides, which he named "boranes," by reacting magnesium boride with acid.[1][2] These compounds, such as diborane (B₂H₆) and tetraborane(10) (B₄H₁₀), were volatile, highly reactive, and toxic, necessitating the development of specialized high-vacuum techniques for their handling.[1][3]

The structure of even the simplest borane, diborane, posed a significant challenge to the prevailing theories of chemical bonding. With 12 valence electrons, it was impossible to construct a Lewis structure similar to ethane (C₂H₆) that satisfied the octet rule for all atoms. This "electron deficiency" led to decades of debate and speculation.

The Three-Center, Two-Electron Bond: A Paradigm Shift

The breakthrough in understanding the structure of boranes came from the theoretical work of H. Christopher Longuet-Higgins and the subsequent experimental verification by William N. Lipscomb . Lipscomb, through his extensive X-ray crystallography studies in the 1950s, confirmed the unique bridged structure of diborane.[4][5] He proposed the concept of the three-center, two-electron (3c-2e) bond , where a single pair of electrons holds three atoms together (in the case of diborane, two boron atoms and a bridging hydrogen atom).[6] This concept, sometimes referred to as a "banana bond," revolutionized the understanding of chemical bonding in electron-deficient systems.[7] Lipscomb was awarded the Nobel Prize in Chemistry in 1976 for his work on the structure of boranes.[8]

Classification of Boranes: The Wade-Mingos Rules

As more complex polyhedral boranes were synthesized, a systematic way to classify their structures became necessary. In the 1970s, Kenneth Wade and later Michael Mingos developed a set of electron-counting rules, now known as the Wade-Mingos rules or Polyhedral Skeletal Electron Pair Theory (PSEPT).[9] These rules relate the number of skeletal electron pairs in a borane cluster to its overall geometry. Based on these rules, boranes are classified into several structural types:

  • Closo- (closed): These boranes have a complete polyhedral structure with n boron atoms and n+1 pairs of skeletal electrons.

  • Nido- (nest-like): These boranes have a structure that is a polyhedron with one missing vertex. They have n boron atoms and n+2 pairs of skeletal electrons.

  • Arachno- (web-like): These boranes have a structure that is a polyhedron with two missing vertices. They have n boron atoms and n+3 pairs of skeletal electrons.

  • Hypho- (net-like): These boranes have a structure that is a polyhedron with three missing vertices. They have n boron atoms and n+4 pairs of skeletal electrons.

Quantitative Structural Data of Key Boron Hydrides

The precise determination of bond lengths and angles through techniques like X-ray crystallography and electron diffraction has been crucial in understanding the nature of bonding in boranes. The tables below summarize key structural parameters for some representative boron hydrides.

Compound Bond Type Bond Length (Å) Reference
Diborane (B₂H₆)B-H (terminal)1.19 - 1.20[7][10]
B-H (bridging)1.33 - 1.37[10][11]
B-B1.76 - 1.77[7][12]
Tetraborane(10) (B₄H₁₀)Ga-B(1,3)2.312[13][14]
B(1,3)-B(4)1.852[13][14]
Ga-Ht1.442[13][14]
Ga-Hb1.760[13][14]
B-Hb1.264[13][14]
Pentaborane(9) (B₅H₉)B-B (basal)~1.80[15]
B-B (apical-basal)~1.69[15]
B-H (terminal)Not specified
B-H (bridging)Not specified
Dodecaborate ([B₁₂H₁₂]²⁻)B-B (apical-equatorial)1.768[16]
B-B (equatorial-equatorial)1.824[16]
B-B (equatorial-equatorial')1.779[16]
B-C (in carbonyl derivative)1.543[16]
C-O (in carbonyl derivative)1.119[16]
Compound Bond Angle Angle (°) Reference
Diborane (B₂H₆)H(terminal)-B-H(terminal)122[11]
H(bridging)-B-H(bridging)97[11]
B-H(bridging)-B83.8[12]
Tetraborane(10) (B₄H₁₀)Dihedral angle (GaB(1)B(3) and B(1)B(3)B(4))114.4[13][14]

Key Experimental Protocols

The unique reactivity of boron hydrides has led to the development of important synthetic methodologies in organic chemistry.

Synthesis of Diborane

While Alfred Stock's original synthesis involved the hazardous hydrolysis of magnesium boride, modern methods offer safer and more efficient routes.[3] A common laboratory preparation involves the reaction of sodium borohydride with iodine in diglyme.[17] Industrially, diborane is often produced by the reduction of boron trifluoride with sodium hydride.[18]

Protocol: Synthesis of Diborane from Sodium Borohydride and Iodine

  • Reactants: Sodium borohydride (NaBH₄), Iodine (I₂), Diglyme (solvent).

  • Procedure: A solution of iodine in diglyme is added dropwise to a stirred suspension of sodium borohydride in diglyme. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon). Diborane gas evolves and can be collected in a cold trap or used in situ. The reaction proceeds according to the following stoichiometry: 2 NaBH₄ + I₂ → B₂H₆ + 2 NaI + H₂.

  • Notes: This reaction should be performed in a well-ventilated fume hood due to the toxicity and pyrophoric nature of diborane.

Hydroboration-Oxidation of Alkenes

One of the most significant applications of diborane in organic synthesis is the hydroboration-oxidation reaction, discovered by Herbert C. Brown (Nobel Prize in Chemistry, 1979). This two-step process converts alkenes to alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity.

Protocol: Hydroboration-Oxidation of 1-Octene

  • Step 1: Hydroboration

    • Reactants: 1-Octene, Borane-tetrahydrofuran complex (BH₃·THF).

    • Procedure: To a dry, inert-atmosphere flask containing 1-octene, a 1.0 M solution of BH₃·THF is added slowly at 0°C.[19][20] The reaction mixture is stirred for a specified period to allow for the formation of the trialkylborane.

  • Step 2: Oxidation

    • Reactants: Trialkylborane intermediate, Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

    • Procedure: The trialkylborane solution is carefully treated with aqueous sodium hydroxide followed by the slow, dropwise addition of 30% hydrogen peroxide at a controlled temperature (e.g., below 40°C).[19] The mixture is stirred until the oxidation is complete. The resulting alcohol (1-octanol) is then isolated through extraction and purification.

Synthesis of Carboranes

The discovery of carboranes in the 1960s, compounds containing both boron and carbon atoms in a polyhedral cage, further expanded the field of boron chemistry.[21][22] The most common carborane, ortho-carborane (1,2-dicarba-closo-dodecaborane), is synthesized from the reaction of decaborane with acetylene.

Protocol: Synthesis of ortho-Carborane

  • Reactants: Decaborane(14) (B₁₀H₁₄), Acetylene (C₂H₂), Diethyl sulfide (SEt₂).

  • Procedure: Decaborane(14) is first reacted with a Lewis base, such as diethyl sulfide, to form an adduct, B₁₀H₁₂(SEt₂)₂.[23][24] This adduct is then reacted with acetylene in a suitable solvent like toluene at elevated temperatures.[24] The ortho-carborane product is then isolated and purified. The overall reaction is: B₁₀H₁₂(SEt₂)₂ + C₂H₂ → C₂B₁₀H₁₂ + 2 SEt₂ + H₂.[23]

Visualizing Key Processes

Hydroboration-Oxidation of an Alkene

Hydroboration_Oxidation Alkene Alkene (e.g., 1-Octene) Trialkylborane Trialkylborane Intermediate Alkene->Trialkylborane Hydroboration BH3_THF BH3-THF BH3_THF->Trialkylborane Alcohol Alcohol (e.g., 1-Octanol) Trialkylborane->Alcohol Oxidation Oxidants H2O2, NaOH Oxidants->Alcohol BNCT_Mechanism cluster_tumor Tumor Cell Boron_Drug ¹⁰B-containing Drug (e.g., BPA, BSH) Tumor_Cell Selective Uptake Boron_Drug->Tumor_Cell Boron_Accumulation ¹⁰B Accumulation in Tumor Cell Tumor_Cell->Boron_Accumulation Neutron_Capture ¹⁰B(n,α)⁷Li Nuclear Reaction Boron_Accumulation->Neutron_Capture Neutron_Source External Neutron Beam (epithermal) Neutron_Source->Neutron_Capture Cell_Death Tumor Cell Destruction Neutron_Capture->Cell_Death High-LET α-particle and ⁷Li nucleus

References

The Ascendant Acidity: A Technical Guide to Cationic Boron Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry, the quest for potent electrophiles and catalysts has led to a burgeoning interest in cationic boron species. Their inherent electron deficiency, amplified by a positive charge, bestows upon them exceptional Lewis acidity, unlocking novel reactivity and catalytic pathways. This technical guide provides an in-depth exploration of the core principles governing the Lewis acidity of these fascinating molecules, offering a comprehensive resource for researchers leveraging their unique properties in fields ranging from catalysis to drug development.

Understanding the Foundations of Boron Lewis Acidity

Trivalent boron compounds are archetypal Lewis acids, characterized by a vacant p-orbital that renders the boron center highly electrophilic and capable of accepting a pair of electrons.[1][2] The Lewis acidity of neutral boranes can be finely tuned by modifying the substituents attached to the boron atom.[1] Electron-withdrawing groups enhance acidity, while electron-donating groups diminish it.

The transition from neutral boranes to cationic boron species—borinium ([R₂B]⁺), borenium ([R₂BL]⁺), and boronium ([R₂BL₂]⁺) ions—represents a significant leap in electrophilicity.[3] The positive charge dramatically increases the boron center's ability to accept electrons, making these species exceptionally strong Lewis acids, often categorized as Lewis superacids.[1][4] This heightened reactivity opens doors to challenging chemical transformations, including the activation of small molecules and C-H functionalization.[5]

Quantifying the Potency: Measuring Lewis Acidity

To effectively harness the power of cationic boron species, a quantitative understanding of their Lewis acidity is paramount. Several experimental and computational methods are employed to establish a reliable scale of their electrophilic strength.

Experimental Approaches

The Gutmann-Beckett Method: This widely adopted experimental technique provides a measure of Lewis acidity in solution.[6][7] It utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), which contains a Lewis basic oxygen atom.[7][8] Upon interaction with a Lewis acid, the electron density around the phosphorus atom in Et₃PO changes, resulting in a downfield shift of its ³¹P NMR signal.[7] The magnitude of this chemical shift change (Δδ³¹P) is directly proportional to the Lewis acidity of the species being studied.[9] Acceptor Numbers (AN) are derived from these shifts to provide a convenient numerical scale.[6][7]

Spectroscopic Titrations: Techniques such as UV-Vis, fluorescence, or in-situ IR spectroscopy can be employed to monitor the interaction between a Lewis acid and a Lewis base.[10][11][12] By titrating a solution of a Lewis basic probe with the boron cation and observing the spectral changes, one can determine the equilibrium constant for adduct formation, which is a direct thermodynamic measure of Lewis acidity.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding interaction between a Lewis acid and a Lewis base.[10] This allows for the determination of thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of adduct formation, providing a comprehensive picture of the binding energetics.

Computational Metrics

Fluoride Ion Affinity (FIA): FIA is a calculated thermodynamic quantity that represents the enthalpy change for the reaction of a Lewis acid with a fluoride ion (F⁻) in the gas phase.[7][13][14] A more negative (or larger positive) FIA value indicates a stronger Lewis acid.[7] This method is particularly useful for assessing "hard" Lewis acidity.[7]

Hydride Ion Affinity (HIA): Similar to FIA, HIA is the calculated enthalpy change for the reaction of a Lewis acid with a hydride ion (H⁻).[7][13] It is often used to gauge "soft" Lewis acidity.[7] Both FIA and HIA provide valuable theoretical benchmarks for comparing the intrinsic Lewis acidity of different boron species.[13][14]

Data Presentation: Comparative Lewis Acidity of Boron Species

The following tables summarize quantitative data on the Lewis acidity of various neutral and cationic boron species, facilitating a clear comparison of their relative strengths.

Table 1: Lewis Acidity of Selected Neutral Boranes

CompoundGutmann-Beckett (Δδ³¹P, ppm)Acceptor Number (AN)Fluoride Ion Affinity (FIA, kJ/mol)Hydride Ion Affinity (HIA, kJ/mol)
B(C₆F₅)₃35.882493480
BPh₃22.862--
BCl₃-105.7439485
BF₃12.789377448
BI₃-115498510

Note: Data compiled from various sources.[6][9][13][15] Direct numerical comparison may vary due to different experimental or computational conditions.

Table 2: Lewis Acidity of Selected Cationic Boron Species

CompoundGutmann-Beckett (Δδ³¹P, ppm)Acceptor Number (AN)Fluoride Ion Affinity (FIA, kJ/mol)
[Mes₂B]⁺--> B(C₆F₅)₃
[PhB(L)]⁺Significantly > B(C₆F₅)₃Significantly > 82-
[HB(L)]₂²⁺---

Note: Quantitative data for many cationic boron species is less standardized and often reported in relative terms. "L" represents a Lewis base ligand. Data suggests cationic species are significantly more Lewis acidic than their neutral counterparts.[16][17]

Factors Influencing the Lewis Acidity of Cationic Boron Species

The remarkable Lewis acidity of borocations is governed by a delicate interplay of several factors. Understanding these influences is crucial for the rational design of new, highly active species.

Factors_Influencing_Lewis_Acidity LA Lewis Acidity of Cationic Boron Species Cationic_Charge Positive Charge Cationic_Charge->LA Dramatically Increases Substituents Substituents (R groups) Substituents->LA Modulates (Inductive/Resonance Effects) Coordination Coordination Environment (Solvent, Ligands) Coordination->LA Influences Effective Acidity Sterics Steric Hindrance Sterics->LA Can Hinder Adduct Formation

Caption: Key factors determining the Lewis acidity of borocations.

  • Positive Charge: The overriding factor is the net positive charge on the molecule, which creates a significant electrostatic attraction for electron pairs, thus dramatically enhancing Lewis acidity.[1]

  • Substituents (R groups): The nature of the substituents on the boron atom plays a critical role. Electron-withdrawing groups, such as perfluorinated aryl rings, further increase the electrophilicity of the boron center through inductive effects.[1][18] Conversely, electron-donating groups can diminish Lewis acidity.

  • Coordination Environment: The solvent and any coordinating ligands (in the case of borenium and boronium ions) can influence the effective Lewis acidity.[19][20] A weakly coordinating environment is essential to allow the cationic boron center to express its full electrophilic potential.

  • Steric Hindrance: Bulky substituents around the boron atom can sterically hinder the approach of a Lewis base.[9] While this may not alter the intrinsic electronic properties, it can prevent or weaken adduct formation, a concept central to the field of Frustrated Lewis Pairs (FLPs).[1]

Synthesis and Applications

The synthesis of highly reactive cationic boron species often requires the use of weakly coordinating anions and anhydrous conditions.[21][22] Common strategies involve hydride or halide abstraction from neutral borane precursors using strong electrophiles.[22]

The exceptional Lewis acidity of cationic boron species has led to their application in a wide array of chemical transformations:

  • Catalysis: They are potent catalysts for a variety of organic reactions, including polymerizations, Friedel-Crafts alkylations, and hydrosilylations.[5][23]

  • Small Molecule Activation: Their high electrophilicity enables the activation of small, relatively inert molecules like H₂, CO₂, and CO.[5]

  • Frustrated Lewis Pair (FLP) Chemistry: Cationic boranes can serve as the Lewis acidic component in FLPs for metal-free hydrogenations and other challenging transformations.[1][24]

  • Anion Recognition: Their strong affinity for anions makes them promising candidates for the development of sensors for species like fluoride.[25]

Catalytic_Cycle_Example Borocation Cationic Boron Lewis Acid ([B]⁺) Adduct [B]⁺---Substrate Adduct (Activated Complex) Borocation->Adduct Coordination Substrate Substrate (e.g., Alkene) Substrate->Adduct Product Product Adduct->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Adduct Product->Borocation Catalyst Regeneration

Caption: Generalized catalytic cycle involving a cationic boron species.

Experimental Protocols

A detailed understanding of the experimental procedures used to assess Lewis acidity is crucial for researchers in this field.

Protocol: Gutmann-Beckett Method for Determining Lewis Acidity

This protocol outlines the steps for determining the Acceptor Number (AN) of a boron species.

Materials:

  • Boron compound of interest

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆, CD₂Cl₂, toluene-d₈)

  • Inert atmosphere glovebox or Schlenk line

  • NMR tubes and spectrometer capable of ³¹P NMR

Procedure:

  • Preparation of the Standard: In an inert atmosphere, prepare a solution of Et₃PO in the chosen deuterated solvent (e.g., 0.05 M).

  • Acquisition of the Reference Spectrum: Transfer the Et₃PO solution to an NMR tube and acquire a ³¹P NMR spectrum. Record the chemical shift (δ_ref) of the free Et₃PO.[7]

  • Preparation of the Sample: In the same NMR tube, add an equimolar amount of the boron compound to the Et₃PO solution under an inert atmosphere.[7] Ensure thorough mixing.

  • Acquisition of the Sample Spectrum: Acquire a ³¹P NMR spectrum of the mixture. Record the new chemical shift (δ_sample) corresponding to the borane-Et₃PO adduct.[7]

  • Calculation:

    • Calculate the change in chemical shift: Δδ = δ_sample - δ_ref.[7]

    • Calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δ_sample - 41.0) (where 41.0 ppm is the chemical shift of Et₃PO in hexane).[6]

Gutmann_Beckett_Workflow Start Start Prep_Standard Prepare Et₃PO Solution (Standard) Start->Prep_Standard NMR_Standard Acquire ³¹P NMR of Standard (Record δ_ref) Prep_Standard->NMR_Standard Add_Borane Add Equimolar Boron Compound to Standard Solution NMR_Standard->Add_Borane NMR_Sample Acquire ³¹P NMR of Mixture (Record δ_sample) Add_Borane->NMR_Sample Calculate Calculate Δδ and AN NMR_Sample->Calculate End End Calculate->End

Caption: Experimental workflow for the Gutmann-Beckett method.

Protocol: Computational Determination of Fluoride Ion Affinity (FIA)

This protocol provides a general workflow for the computational determination of FIA.

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA)

Procedure:

  • Structure Optimization:

    • Build the 3D structures of the boron Lewis acid and the resulting fluoride adduct ([Lewis Acid-F]⁻).

    • Perform geometry optimizations for both species using an appropriate level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation:

    • Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation:

    • Perform single-point energy calculations on the optimized geometries at a higher level of theory (e.g., CCSD(T)) with a larger basis set for improved accuracy.[7]

  • FIA Calculation:

    • The FIA is calculated as the negative of the enthalpy change (ΔH) for the reaction: Lewis Acid + F⁻ → [Lewis Acid-F]⁻.

    • ΔH = H([Lewis Acid-F]⁻) - [H(Lewis Acid) + H(F⁻)]

    • The enthalpy (H) of each species is the sum of the electronic energy and thermal corrections. The electronic energy of the fluoride ion is also calculated at the same level of theory.

Conclusion

Cationic boron species represent a frontier in Lewis acid chemistry. Their exceptional electrophilicity, tunable properties, and diverse reactivity make them powerful tools for chemists across various disciplines. A thorough understanding of the principles governing their Lewis acidity, coupled with robust methods for its quantification, is essential for unlocking their full potential in the development of novel catalysts, materials, and therapeutic agents. This guide serves as a foundational resource to aid researchers in navigating this exciting and rapidly evolving field.

References

gas-phase synthesis protocols for generating isolated boronium cations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of gas-phase synthesis protocols for generating isolated boronium cations. Boronium cations, tetracoordinate boron species with a positive charge, are highly reactive intermediates with significant potential in organic synthesis and drug development. Their study in the gas phase, free from solvent and counter-ion effects, allows for the elucidation of their intrinsic reactivity and structural properties. This document details the primary mass spectrometry-based methods for their generation and characterization, providing structured data and experimental workflows.

Introduction to Gas-Phase Boronium Cation Chemistry

Boronium ions ([L₂BR₂]⁺), along with their tricoordinate (borenium, [LBR₂]⁺) and dicoordinate (borinium, [BR₂]⁺) counterparts, are key reactive intermediates in boron chemistry.[1][2] The generation of isolated boronium cations in the gas phase is crucial for fundamental studies of their structure, stability, and reaction mechanisms, which can inform their application in condensed-phase synthesis.[3] Mass spectrometry serves as a powerful tool for both the synthesis and analysis of these transient species.[4][5]

Core Methodologies for Gas-Phase Generation

The generation of isolated boronium cations in the gas phase is typically achieved within the vacuum environment of a mass spectrometer. The primary techniques employed are Electrospray Ionization (ESI) for the transfer of pre-formed ions, and in-situ gas-phase synthesis through ion-molecule reactions, including halide and hydride abstraction.

Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique that facilitates the transfer of ions from solution into the gas phase with minimal fragmentation.[6] This method is particularly useful for studying boronium cations that can be pre-synthesized and are stable in solution.

  • Sample Preparation:

    • Dissolve the synthesized boronium salt (e.g., [(H₃N)₂BH₂]⁺[BH₄]⁻) in a suitable volatile solvent system (e.g., acetonitrile/water) at a low concentration (typically 1-10 µM).

  • Mass Spectrometer Setup:

    • Utilize a mass spectrometer equipped with an ESI source, such as a quadrupole ion trap, time-of-flight (TOF), or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer.[4][5]

  • Ionization Parameters:

    • Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 1-5 µL/min).

    • Apply a high voltage to the ESI needle (e.g., +3 to +5 kV for positive ion mode).

    • Use a nebulizing gas (typically nitrogen) to assist in droplet formation.

    • Apply a drying gas (also typically nitrogen) at an elevated temperature (e.g., 100-200 °C) to facilitate solvent evaporation from the charged droplets.

  • Ion Transfer and Isolation:

    • The generated gaseous boronium cations are transferred through a series of ion optics (capillaries, skimmers, and lenses) into the mass analyzer.

    • The desired boronium cation can be isolated using the mass selection capabilities of the instrument (e.g., by applying specific radiofrequency and DC potentials in a quadrupole).

Gas-Phase Synthesis via Ion-Molecule Reactions

This approach involves the reaction of a precursor ion with a neutral reagent gas within the mass spectrometer to form the boronium cation. This is a powerful method for generating boronium ions that are difficult to synthesize or isolate in the condensed phase.

Halide abstraction involves the reaction of a neutral Lewis acid with a tetra-coordinate boron-halide adduct to form a borenium cation, which can then be further coordinated to form a boronium ion.[4]

  • Precursor Ion Generation:

    • Introduce a volatile tetra-coordinate boron-halide adduct (e.g., a 4-methylpyridine-BCl₃ adduct) into the ion source of the mass spectrometer, often via a heated inlet or direct probe.[4]

    • Ionize the precursor molecule using a suitable method, such as electron ionization (EI) or chemical ionization (CI).[4]

  • Introduction of Collision Gas/Lewis Acid:

    • Introduce a neutral collision gas that can also act as a Lewis acid (e.g., AlCl₃, though this is more common in solution) or a suitable neutral ligand into the collision cell of a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF). For gas-phase reactions, a more volatile Lewis acid or a reactive collision gas would be employed.

  • Ion-Molecule Reaction:

    • Accelerate the precursor ions into the collision cell where they react with the neutral gas.

    • The halide is abstracted by the Lewis acid, generating a borenium cation.

    • Subsequent reaction with a neutral ligand present in the collision cell can lead to the formation of a boronium cation.

  • Product Ion Analysis:

    • The resulting product ions, including the newly formed boronium cation, are then transferred to the second mass analyzer for mass-to-charge ratio determination.

Similar to halide abstraction, hydride abstraction from a suitable borane adduct can generate a borenium cation, which can be subsequently converted to a boronium cation.[3]

  • Precursor Ion Generation:

    • Generate a gaseous ion of a borane adduct (e.g., an amine-borane complex) using ESI or other soft ionization techniques.

  • Reaction with a Hydride Abstracting Agent:

    • Introduce a neutral hydride abstracting agent (e.g., a radical species or a molecule with high hydride affinity) into the reaction cell of the mass spectrometer.

  • Ion-Molecule Reaction:

    • Allow the precursor ion and the neutral reagent to react for a controlled period.

  • Product Analysis:

    • Analyze the product ions to identify the boronium cation.

Characterization of Gas-Phase Boronium Cations

Once generated, the isolated boronium cations can be characterized using a variety of tandem mass spectrometry (MS/MS) techniques.

Collision-Induced Dissociation (CID)

Collision-induced dissociation is a technique used to fragment ions in the gas phase to gain structural information.[3]

  • Precursor Ion Isolation:

    • Isolate the boronium cation of interest in the mass spectrometer.

  • Collisional Activation:

    • Accelerate the isolated ions into a collision cell filled with an inert gas (e.g., argon or nitrogen).

    • The kinetic energy of the ions is converted into internal energy upon collision, leading to fragmentation. The collision energy can be varied to control the extent of fragmentation.

  • Fragment Ion Analysis:

    • Mass analyze the resulting fragment ions to create a CID spectrum. The fragmentation pattern provides information about the structure and bonding within the boronium cation.

Quantitative Data Summary

The following tables summarize typical experimental parameters and observed data for the generation and characterization of gas-phase boronium cations. These values are illustrative and may vary depending on the specific instrumentation and chemical system.

Table 1: Illustrative ESI-MS Parameters for Boronium Cation Generation

ParameterTypical Value
Ion Source
Capillary Voltage+3.0 – +5.0 kV
Nebulizer Gas Pressure20 – 40 psi
Drying Gas Flow Rate5 – 10 L/min
Drying Gas Temperature100 – 250 °C
Ion Transfer
Capillary Exit Voltage50 – 150 V
Skimmer Voltage20 – 60 V
Mass Analyzer
Mass Range (m/z)50 – 1000

Table 2: Illustrative CID Parameters and Observations for a Hypothetical [L₂BH₂]⁺ Boronium Cation

ParameterValueObservation
Precursor Ion (m/z) e.g., 150Isolated [L₂BH₂]⁺
Collision Gas Argon-
Collision Gas Pressure 1 – 5 mTorr-
Collision Energy 10 – 50 eVControl over fragmentation
Major Fragment Ion 1 (m/z) e.g., 100Loss of one ligand (L)
Major Fragment Ion 2 (m/z) e.g., 50Loss of both ligands (L₂)

Table 3: Calculated ¹¹B NMR Chemical Shifts for Gas-Phase Boronium Ions

Boronium Ion SpeciesCalculated ¹¹B NMR Chemical Shift (ppm)
[H₂B(NH₃)₂]⁺~ -25 to -30
[H₂B(PH₃)₂]⁺~ -40 to -45
[Me₂B(py)₂]⁺~ +5 to +10

Note: ¹¹B NMR data for gas-phase ions are typically obtained through computational chemistry, as direct experimental measurement is challenging.

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships in the gas-phase synthesis and analysis of boronium cations.

Gas_Phase_Boronium_Synthesis_Workflow cluster_synthesis Synthesis & Ionization cluster_analysis Mass Analysis & Characterization Precursor_Solution Boronium Precursor in Solution ESI_Source Electrospray Ionization Source Precursor_Solution->ESI_Source Introduction Gas_Phase_Ions Gaseous Boronium Cations ESI_Source->Gas_Phase_Ions Ionization & Desolvation Mass_Analyzer_1 First Mass Analyzer (MS1) Gas_Phase_Ions->Mass_Analyzer_1 Transfer Collision_Cell Collision Cell (CID) Mass_Analyzer_1->Collision_Cell Isolation & Acceleration Mass_Analyzer_2 Second Mass Analyzer (MS2) Collision_Cell->Mass_Analyzer_2 Fragmentation Detector Detector Mass_Analyzer_2->Detector Detection

Caption: Experimental workflow for ESI generation and CID analysis of boronium cations.

Ion_Molecule_Reaction_Workflow Precursor_Molecule Neutral Precursor (e.g., L-BHR-X) Ion_Source Ionization Source (e.g., EI, CI) Precursor_Molecule->Ion_Source Precursor_Ion Precursor Ion [L-BHR-X]•+ Ion_Source->Precursor_Ion Reaction_Cell Ion-Molecule Reaction Cell Precursor_Ion->Reaction_Cell Boronium_Cation Boronium Cation [L₂BHR]⁺ Reaction_Cell->Boronium_Cation Neutral_Reagent Neutral Reagent Gas (e.g., Lewis Base) Neutral_Reagent->Reaction_Cell Mass_Analyzer Mass Analyzer Boronium_Cation->Mass_Analyzer

Caption: Workflow for gas-phase synthesis of boronium cations via ion-molecule reactions.

Boronium_Formation_Pathways Borane_Halide_Adduct L-BH₂-X Borenium_Cation [L-BH₂]⁺ Borane_Halide_Adduct->Borenium_Cation Halide Abstraction Boronium_Cation [L₂BH₂]⁺ Borenium_Cation->Boronium_Cation Ligand Addition Lewis_Acid + Lewis Acid (-X⁻) Ligand + Ligand (L)

Caption: Logical pathway for boronium cation formation via halide abstraction.

Conclusion

The gas-phase synthesis and characterization of isolated boronium cations provide invaluable insights into their intrinsic chemical properties. The methodologies outlined in this guide, centered around advanced mass spectrometry techniques, offer robust platforms for generating and probing these highly reactive species. The detailed protocols and illustrative data serve as a foundational resource for researchers in synthetic chemistry, materials science, and drug development, enabling further exploration of the potential of boronium cations. Future advancements in instrumentation and computational methods will undoubtedly continue to refine our understanding and expand the applications of these fascinating chemical entities.

References

The Conceptual Framework of Electron-Deficient Boron Hydrides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Boron hydrides, or boranes, represent a fascinating class of chemical compounds characterized by their electron-deficient nature, leading to unique bonding paradigms and polyhedral structures. This technical guide provides an in-depth exploration of the conceptual framework of these molecules, detailing their structure, bonding theories, and reactivity. Furthermore, it outlines key experimental protocols for their synthesis and characterization and delves into their burgeoning applications in drug development, particularly in Boron Neutron Capture Therapy (BNCT) and as enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique area of chemistry.

Introduction to Electron-Deficient Boron Hydrides

Boron, with three valence electrons, exhibits a remarkable deviation from the octet rule when forming hydrides. The simplest borane, BH₃, is unstable and readily dimerizes to form diborane (B₂H₆), the archetypal electron-deficient molecule.[1] This electron deficiency is the cornerstone of borane chemistry, driving the formation of multicenter bonds and complex three-dimensional polyhedral clusters.[2][3] Unlike carbon hydrides which typically feature two-center two-electron (2c-2e) bonds, boranes are characterized by the presence of three-center two-electron (3c-2e) bonds, often referred to as "banana bonds".[3][4][5][6] These unique bonding arrangements are crucial for understanding the structure, stability, and reactivity of this class of compounds.

Fundamental Bonding Theories

The bonding in boron hydrides cannot be adequately described by simple Lewis structures. Several key theories have been developed to rationalize their structures and electron distribution.

The Three-Center Two-Electron (3c-2e) Bond

The concept of the 3c-2e bond is central to understanding the structure of boranes. In this type of bond, three atoms are held together by a single pair of electrons occupying a bonding molecular orbital that spans all three nuclei.[3][4] In diborane, for instance, two BHB bridges are formed by 3c-2e bonds, which account for the molecule's stability despite the insufficient number of valence electrons for conventional 2c-2e bonding.[5][7]

Lipscomb's styx Rules

William Lipscomb, who was awarded the Nobel Prize in Chemistry in 1976 for his work on the structure of boranes, developed a topological method known as the styx rules to describe the bonding in borane clusters.[8] The styx numbers represent the number of:

  • s: three-center B-H-B bonds

  • t: three-center B-B-B bonds

  • y: two-center B-B bonds

  • x: two-center BH₂ groups

For a given borane with the formula BₚHₙ, the styx numbers can be determined by solving a set of three equations:

  • Balance of bridging hydrogens: s + x = n - p

  • Balance of electrons: 2p = s + 2y + 3t

  • Balance of boron orbitals: 3p - n = t + y

These rules provide a framework for predicting the number and types of bonds within a borane molecule.[9][10]

Wade-Mingos Rules (Polyhedral Skeletal Electron Pair Theory)

The Wade-Mingos rules, also known as the Polyhedral Skeletal Electron Pair Theory (PSEPT), provide a powerful method for predicting the overall shape of borane clusters.[11][12][13][14] This theory correlates the number of skeletal electron pairs with the geometry of the borane framework. The structures are classified as follows:

  • closo- (closed cage): n+1 skeletal electron pairs, forming a complete deltahedron (a polyhedron with all triangular faces).

  • nido- (nest-like): n+2 skeletal electron pairs, derived from a closo- structure with one vertex removed.

  • arachno- (web-like): n+3 skeletal electron pairs, derived from a closo- structure with two vertices removed.

  • hypho- (net-like): n+4 skeletal electron pairs, derived from a closo- structure with three vertices removed.

Here, 'n' is the number of boron atoms. These rules are instrumental in predicting and understanding the structures of a vast array of borane clusters and their derivatives, including carboranes and metallaboranes.[11][12]

Structural Data of Representative Boron Hydrides

The unique bonding in boron hydrides gives rise to specific geometric parameters. The following table summarizes the bond lengths and angles for diborane(6), a foundational borane.

Borane Bond Type Bond Length (Å) Bond Angle (°)
Diborane(6) (B₂H₆)B-H (terminal)1.19[7][15][16]H(terminal)-B-H(terminal)
B-H (bridging)1.33[7][15][16]H(bridging)-B-H(bridging)
B-B1.76-1.77[17][18]B-H(bridging)-B

Experimental Protocols

Synthesis of Boron Hydrides

The synthesis of boranes requires specialized techniques due to their reactivity and, in some cases, toxicity. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Diborane can be synthesized on a laboratory scale by the reaction of a borohydride salt with an acid or an oxidizing agent.[4][19] A common method involves the reaction of sodium borohydride with iodine in diglyme.[4][7]

Reaction: 2 NaBH₄ + I₂ → B₂H₆ + 2 NaI + H₂

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a cold trap (-196 °C) is charged with a solution of sodium borohydride in diglyme.

  • A solution of iodine in diglyme is added dropwise to the stirred solution of sodium borohydride at room temperature.

  • A gentle stream of nitrogen is passed through the apparatus to carry the gaseous diborane product to the cold trap.

  • The reaction is typically complete after the addition of the iodine solution.

  • The collected diborane in the cold trap can be purified by fractional distillation.

Pentaborane(9) can be prepared by the pyrolysis of diborane.[5][8][20]

Reaction: 5 B₂H₆ → 2 B₅H₉ + 8 H₂

Procedure:

  • Diborane gas is passed through a hot tube reactor maintained at approximately 200-250 °C.

  • The products are passed through a series of cold traps to separate pentaborane(9) from unreacted diborane and other higher boranes.

  • The collected pentaborane(9) is a volatile, colorless liquid and must be handled with extreme caution due to its high toxicity and pyrophoric nature.

Decaborane(14) can be synthesized by the pyrolysis of lower boranes or through the oxidation of borohydride salts.[21] A common laboratory synthesis involves the reaction of sodium borohydride with boron trifluoride etherate, followed by oxidation.[22][23]

Procedure:

  • Sodium borohydride is suspended in diglyme in a three-necked flask equipped with a stirrer, dropping funnel, and a condenser.

  • Boron trifluoride etherate is added dropwise to the heated suspension (e.g., 105 °C).[22][23]

  • The reaction mixture is cooled, and the intermediate borane anions are then oxidized, for example, with a mild oxidizing agent.

  • Decaborane(14) is then extracted from the reaction mixture using a suitable solvent (e.g., benzene or hexane) and purified by sublimation.[22]

Characterization Techniques

The structural elucidation of boron hydrides relies heavily on a combination of spectroscopic methods.

Multinuclear NMR is a powerful tool for characterizing boranes.[24][25]

  • ¹¹B NMR: This is the most informative technique for borane characterization. The chemical shifts are sensitive to the coordination environment of the boron atoms. Broad signals are often observed due to quadrupolar relaxation.

  • ¹H NMR: Provides information about the hydrogen environments. Terminal and bridging hydrides exhibit distinct chemical shifts and coupling patterns.

  • Experimental Considerations: Due to the sensitivity of many boranes to air and moisture, NMR samples must be prepared in an inert atmosphere using deuterated solvents that have been thoroughly dried and degassed. Borosilicate glass NMR tubes can give rise to a broad background signal in ¹¹B NMR; quartz or boron-free glass tubes are recommended for high-quality spectra.[26]

IR spectroscopy is used to identify the characteristic vibrational modes of B-H and B-H-B bonds.[27][28][29][30][31]

  • Terminal B-H stretching vibrations: Typically appear in the region of 2500-2600 cm⁻¹.

  • Bridging B-H-B stretching vibrations: Occur at lower frequencies, usually in the range of 1600-2100 cm⁻¹.

  • Experimental Considerations: Samples can be analyzed as gases, solutions in suitable non-reactive solvents (e.g., carbon disulfide), or as solids (e.g., KBr pellets), depending on the physical properties of the borane. The sample preparation must be performed in an inert atmosphere.

Mass spectrometry provides information about the molecular weight and isotopic distribution of boranes. The presence of two abundant isotopes of boron, ¹⁰B (20%) and ¹¹B (80%), results in characteristic isotopic patterns in the mass spectrum, which can be used to confirm the number of boron atoms in a cluster.

  • Experimental Considerations: Electron impact (EI) ionization is commonly used. The fragmentation patterns can provide structural information. Due to the reactivity of many boranes, a direct insertion probe or a gas chromatography-mass spectrometry (GC-MS) setup with an inert carrier gas is often employed.

Applications in Drug Development

The unique properties of boron hydrides have led to their exploration in various areas of drug development.[7][17][21]

Boron Neutron Capture Therapy (BNCT)

BNCT is a binary cancer therapy that utilizes the nuclear capture reaction of the non-radioactive boron-10 isotope (¹⁰B).[32][33]

Mechanism of Action:

  • A ¹⁰B-containing compound is selectively delivered to tumor cells.

  • The tumor is then irradiated with a beam of low-energy (thermal or epithermal) neutrons.

  • The ¹⁰B nucleus captures a neutron, leading to a fission reaction that produces a high-energy alpha particle (⁴He) and a recoiling lithium-7 nucleus (⁷Li).

  • These high linear energy transfer (LET) particles have a short path length (approximately one cell diameter), resulting in localized and highly destructive effects on the tumor cells while sparing surrounding healthy tissue.[9]

BNCT_Mechanism cluster_delivery Drug Delivery cluster_tumor Tumor Cell cluster_irradiation Irradiation cluster_reaction Nuclear Reaction cluster_effect Therapeutic Effect 10B_Drug ¹⁰B-containing Drug (e.g., BPA, BSH) Tumor_Cell Tumor Cell 10B_Drug->Tumor_Cell Selective Uptake Nuclear_Reaction ¹⁰B(n,α)⁷Li Reaction Tumor_Cell->Nuclear_Reaction Neutron Capture Neutron_Beam Neutron Beam Neutron_Beam->Tumor_Cell Cell_Death Tumor Cell Death Nuclear_Reaction->Cell_Death α-particle & ⁷Li emission

Two main boron-containing drugs are used in clinical BNCT:

  • Boronophenylalanine (BPA): An amino acid analog that is taken up by tumor cells via overexpressed L-type amino acid transporters (LAT1).[6][14][34]

  • Sodium Borocaptate (BSH): A polyhedral borane anion (B₁₂H₁₁SH²⁻) that is thought to accumulate in tumors due to a disrupted blood-brain barrier.[6][13][35]

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Tumor Cell BPA BPA LAT1 LAT1 Transporter BPA->LAT1 BSH BSH BBB Disrupted BBB BSH->BBB Uptake Cellular Uptake LAT1->Uptake Active Transport BBB->Uptake Passive Diffusion

Boron-Containing Enzyme Inhibitors

The unique electronic properties of boron, particularly the empty p-orbital in boronic acids (RB(OH)₂), make them effective inhibitors of certain enzymes, especially serine proteases.[1][2][12][36][37]

Mechanism of Inhibition: The boron atom in a boronic acid acts as a Lewis acid and can form a stable, reversible covalent bond with a nucleophilic residue (such as the hydroxyl group of a serine) in the active site of an enzyme.[10][36] This forms a tetrahedral boronate species that mimics the transition state of the enzymatic reaction, thereby inhibiting the enzyme's function.[2][37]

Enzyme_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_complex Inhibited Complex Enzyme Serine Protease (with Ser-OH) Tetrahedral_Complex Tetrahedral Boronate Adduct (Transition-State Analog) Enzyme->Tetrahedral_Complex Boronic_Acid Boronic Acid (R-B(OH)₂) Boronic_Acid->Tetrahedral_Complex Covalent Bond Formation

A notable example of a boron-containing drug is Bortezomib (Velcade®) , a dipeptidyl boronic acid that is a potent and reversible inhibitor of the 26S proteasome.[36] The proteasome is a key cellular complex involved in protein degradation, and its inhibition leads to apoptosis in cancer cells. Bortezomib is approved for the treatment of multiple myeloma and mantle cell lymphoma.[36]

Conclusion

The conceptual framework of electron-deficient boron hydrides is a rich and complex field of study with profound implications for both fundamental chemistry and applied sciences. From the foundational principles of 3c-2e bonding and the predictive power of the Wade-Mingos rules to their practical applications in the synthesis of novel therapeutic agents, boranes continue to be a source of scientific innovation. As our understanding of the intricate structures and reactivities of these compounds deepens, so too will the opportunities to harness their unique properties for the development of next-generation drugs and advanced materials.

References

An In-depth Technical Guide to the Natural Population Analysis of Charge Distribution in Boronium Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronium ions, tetracoordinate boron cations with the general formula [L₂BR₂]⁺ where L is a neutral Lewis base, are reactive intermediates and catalysts in a variety of chemical transformations. Their electron-deficient nature, a key determinant of their reactivity, is of significant interest in fields ranging from organic synthesis to materials science and drug development. Understanding the distribution of electronic charge within these species is paramount to predicting their behavior and designing novel applications. Natural Population Analysis (NPA), a method for calculating atomic charges and orbital populations from quantum chemical calculations, provides a robust framework for elucidating this charge distribution, offering improved numerical stability and a more accurate description of electron distribution in ionic compounds compared to other methods.[1][2][3] This technical guide provides a comprehensive overview of the NPA of charge distribution in boronium ions, including quantitative data, detailed experimental and computational protocols, and visualizations of key concepts.

Data Presentation: NPA Charges in Boronium Ions

The distribution of positive charge in boronium ions is significantly influenced by the nature of the ligands attached to the boron center. The following table summarizes Natural Population Analysis (NPA) charges on the boron atom in a series of boronium and related di- and tri-cationic species, providing a quantitative basis for comparing the electronic effects of different substituents.

Cationic SpeciesOverall ChargeNPA Charge on Boron (e)
[(py)₃BH]²⁺+2+0.55
[(py)₃BBr]²⁺+2+0.63
[(4-Mepy)₃BH]²⁺+2+0.54
[(Me₃P)₃BH]²⁺+2+0.94
[(4-Mepy)₄B]³⁺+3+0.92
[(Me₃P)₄B]³⁺+3+1.42

Data extracted from the supplementary information of Vargas-Baca, I., Findlater, M., Powell, A., Vasudevan, K. V., & Cowley, A. H. (2008). Boron di- and tri-cations. Dalton Transactions, (45), 6421–6426.

Experimental Protocols

The synthesis and characterization of boronium ions are crucial prerequisites for their computational analysis. Below is a representative experimental protocol for the synthesis of a tetrakis(pyridine)boronium salt, adapted from established literature procedures.

Synthesis of Tetrakis(4-methylpyridine)boronium Tribromide ([(4-Mepy)₄B]Br₃)

Materials:

  • Boron tribromide (BBr₃)

  • 4-Methylpyridine (4-Mepy)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Schlenk line and glassware

  • Magnetic stirrer and stir bar

  • Cannula for liquid transfer

  • Filter funnel and filter paper

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line, a solution of boron tribromide (1.0 mmol) in the chosen anhydrous solvent (20 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Ligand: A solution of 4-methylpyridine (4.2 mmol, a slight excess) in the same anhydrous solvent (10 mL) is drawn into a syringe and added dropwise to the stirred BBr₃ solution at a controlled temperature (e.g., 0 °C or room temperature, depending on the specific reactivity).

  • Reaction: The reaction mixture is stirred for a specified period (e.g., 2-24 hours) at room temperature or with gentle heating to ensure complete formation of the boronium salt. The progress of the reaction can be monitored by techniques such as ¹¹B NMR spectroscopy.

  • Isolation of Product: Upon completion, the product may precipitate out of the solution. If so, it is collected by filtration under an inert atmosphere. If the product remains in solution, the solvent is removed under vacuum to yield the crude product.

  • Purification: The crude boronium salt can be purified by recrystallization from an appropriate solvent system. This typically involves dissolving the solid in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.

  • Characterization: The purified product is characterized by standard analytical techniques, including:

    • NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectroscopy to confirm the structure and purity of the compound. The ¹¹B NMR spectrum is particularly informative for tetracoordinate boron species.

    • Mass Spectrometry: To determine the mass-to-charge ratio of the cationic species.

    • Elemental Analysis: To confirm the elemental composition of the synthesized salt.

    • X-ray Crystallography: To determine the solid-state structure of the boronium ion and its counterion.

Computational Protocol for Natural Population Analysis

The following protocol outlines a general procedure for performing NPA on a boronium ion using the Gaussian suite of quantum chemistry software.

1. Molecular Geometry Optimization:

  • Software: Gaussian 16 or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) is a common and effective choice. The B3LYP functional is widely used.

  • Basis Set: A Pople-style basis set such as 6-31G(d) or a more flexible basis set like 6-311+G(d,p) is recommended for a good balance of accuracy and computational cost.[1][2]

  • Input: The initial coordinates of the boronium ion are required. These can be obtained from crystallographic data or built using molecular modeling software. The overall charge of the molecule must be specified.

  • Keywords: Opt Freq to perform a geometry optimization followed by a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).

2. Natural Population Analysis:

  • Keyword: Pop=NPA is added to the route section of the Gaussian input file for the optimized geometry.

  • Procedure: A single-point energy calculation is performed on the optimized geometry with the Pop=NPA keyword.

  • Output: The Gaussian output file will contain a "Summary of Natural Population Analysis" section, which lists the natural atomic charges for each atom in the molecule.

Example Gaussian Input Section for NPA:

Visualization of Key Concepts

Logical Workflow for Boronium Ion Analysis

The following diagram illustrates the typical workflow for the synthesis, characterization, and computational analysis of a boronium ion.

boronium_analysis_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_computational Computational Analysis start Starting Materials (e.g., Boron Halide, Lewis Base) reaction Reaction (e.g., Halide Abstraction) start->reaction isolation Isolation & Purification reaction->isolation nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) isolation->nmr ms Mass Spectrometry isolation->ms xray X-ray Crystallography isolation->xray opt Geometry Optimization (DFT) xray->opt npa Natural Population Analysis (Pop=NPA) opt->npa charge Charge Distribution Data npa->charge

Caption: Workflow for boronium ion synthesis, characterization, and analysis.

Conceptual Diagram of Natural Population Analysis

This diagram outlines the conceptual steps involved in performing a Natural Population Analysis.

npa_concept wavefunction Molecular Wavefunction (from QM calculation) density_matrix One-particle Density Matrix wavefunction->density_matrix nao Natural Atomic Orbitals (NAOs) population Natural Populations (Occupancies of NAOs) nao->population density_matrix->nao charges Natural Atomic Charges population->charges

Caption: Conceptual overview of the Natural Population Analysis method.

Conclusion

The Natural Population Analysis of boronium ions provides invaluable insights into their electronic structure and reactivity. The quantitative data on atomic charges allows for a detailed understanding of how different ligands modulate the electron density at the boron center. The combination of robust experimental synthesis and characterization with rigorous computational analysis, as outlined in this guide, empowers researchers, scientists, and drug development professionals to rationally design and utilize boronium ions in a wide array of applications. The continued application of NPA and other computational tools will undoubtedly lead to further advancements in the fascinating chemistry of these electron-deficient species.

References

Methodological & Application

Applications of Boronium-Based Catalysts in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of boronium-based catalysts in key organic transformations. Boronium ions, cationic trivalent boron species, are powerful Lewis acids that have emerged as versatile catalysts for a range of synthetic methodologies. Their high reactivity, tunable steric and electronic properties, and metal-free nature make them attractive tools for modern organic synthesis.

Application Note 1: C-H Borylation of Arenes and Heteroarenes

Boronium ion-catalyzed C-H borylation represents a significant advancement in the direct functionalization of aromatic and heteroaromatic compounds. This methodology provides a metal-free alternative to traditional transition-metal-catalyzed processes, offering unique reactivity and selectivity profiles. The reaction typically employs a stable N-heterocyclic carbene (NHC)-stabilized boronium precursor, which, upon activation, generates a highly electrophilic borenium cation capable of activating C-H bonds.

A notable application is the borylation of unactivated and sterically hindered arenes using 4-chlorocatecholborane (HBcatCl) as the borylating agent. This system demonstrates broad substrate scope and functional group tolerance, enabling the synthesis of valuable arylboronate esters, which are key building blocks in cross-coupling reactions and drug discovery.

Quantitative Data: Boronium-Ion-Catalyzed C-H Borylation
EntryArene SubstrateCatalyst (mol%)Borylating AgentSolventTime (h)Temp. (°C)Yield (%)[1]
1Mesitylene5HBcatClCH2Cl2122595
21,3,5-Tri-tert-butylbenzene5HBcatClCH2Cl2242588
3Durene5HBcatClCH2Cl2122592
4Benzene5HBcatClCH2Cl2122575
5Toluene5HBcatClCH2Cl2122585 (p:m = 1:1)
6Anisole5HBcatClCH2Cl262591 (p-only)
7Thiophene5HBcatClCH2Cl2122582 (C2-only)
8Furan5HBcatClCH2Cl2122578 (C2-only)

Application Note 2: trans-Hydroboration of Alkynes

The hydroboration of alkynes is a fundamental transformation for the synthesis of vinylboranes. While traditional hydroboration methods typically yield syn-addition products (E-vinylboranes), boronium-catalyzed systems have been developed to achieve a highly selective trans-hydroboration, providing access to valuable Z-vinylboranes. This transformation is mediated by borenium cations generated from an NHC-stabilized 9-borabicyclo[3.3.1]nonane (9-BBN) precursor in the presence of a Lewis acid activator like B(C₆F₅)₃.

The mechanism involves the activation of the alkyne by the electrophilic borenium cation, followed by an intermolecular hydride transfer from a neutral NHC-borane adduct to the opposite face of the activated alkyne. This methodology is applicable to a wide range of terminal alkynes, including those bearing various functional groups, and consistently produces the Z-isomer in high yields.

Quantitative Data: Catalytic trans-Hydroboration of Terminal Alkynes
EntryAlkyne SubstrateCatalyst Precursor (mol%)Activator (mol%)SolventTime (min)Temp. (°C)Yield (%)[2][3][4]Z:E Ratio[2][3][4]
1Phenylacetylene5B(C₆F₅)₃ (5)CH2Cl2<52098>99:1
24-Ethynyltoluene5B(C₆F₅)₃ (5)CH2Cl2<52097>99:1
34-Methoxyphenylacetylene5B(C₆F₅)₃ (5)CH2Cl2<52096>99:1
44-Chlorophenylacetylene5B(C₆F₅)₃ (5)CH2Cl2<52095>99:1
51-Hexyne5B(C₆F₅)₃ (5)CH2Cl2<52093>99:1
63,3-Dimethyl-1-butyne5B(C₆F₅)₃ (5)CH2Cl2102091>99:1
7Cyclohexylacetylene5B(C₆F₅)₃ (5)CH2Cl2<52094>99:1
8Trimethylsilylacetylene5B(C₆F₅)₃ (5)CH2Cl2302085>99:1

Application Note 3: Asymmetric Diels-Alder Cycloaddition

Chiral boronium ions are highly effective Lewis acid catalysts for enantioselective Diels-Alder reactions. By employing chiral ligands, typically derived from amino acids, it is possible to create a chiral environment around the boron center, which in turn directs the stereochemical outcome of the cycloaddition.

A prominent example involves the use of a chiral oxazaborolidine, which upon protonation with a strong acid like triflic acid (TfOH), forms a cationic boronium species. This catalyst has been successfully applied to the reaction of various dienes and dienophiles, affording the corresponding cycloadducts in high yields and with excellent enantioselectivities. The reaction between cyclopentadiene and methacrolein, for instance, proceeds smoothly to give the exo-adduct with high enantiomeric excess.

Quantitative Data: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Methacrolein
EntryChiral Catalyst PrecursorActivatorDienophileSolventTime (h)Temp. (°C)Yield (%)[5]exo:endo[5]ee (%) [exo][5]
1(S)-2-Methyl-CBS-oxazaborolidine (10 mol%)TfOH (10 mol%)MethacroleinCH2Cl23-788596:496
2(S)-2-Butyl-CBS-oxazaborolidine (10 mol%)TfOH (10 mol%)MethacroleinCH2Cl23-788895:595
3(S)-2-Phenyl-CBS-oxazaborolidine (10 mol%)TfOH (10 mol%)MethacroleinCH2Cl24-788297:394

Experimental Protocols

Protocol 1: General Procedure for Boronium-Ion-Catalyzed C-H Borylation of Arenes

Materials:

  • Boronium catalyst precursor (e.g., [IPr-B(H)-C₆F₅][B(C₆F₅)₄]) (5 mol%)

  • Arene substrate (1.0 equiv)

  • 4-Chlorocatecholborane (HBcatCl) (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a nitrogen-filled glovebox, add the boronium catalyst precursor (0.025 mmol, 5 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add the arene substrate (0.5 mmol, 1.0 equiv).

  • Add anhydrous dichloromethane (2.0 mL).

  • To the resulting solution, add 4-chlorocatecholborane (0.6 mmol, 1.2 equiv) dropwise at room temperature (25 °C).

  • Seal the flask and stir the reaction mixture at 25 °C for the time indicated in the data table (typically 6-24 hours).

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction by adding a few drops of methanol.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired arylboronate ester.

Protocol 2: General Procedure for Catalytic trans-Hydroboration of Terminal Alkynes

Materials:

  • NHC-9-BBN precursor (e.g., IMe₄-9-BBN(H)) (1.0 equiv)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (5 mol%)

  • Terminal alkyne (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a nitrogen-filled glovebox, dissolve the NHC-9-BBN precursor (0.2 mmol, 1.0 equiv) in anhydrous dichloromethane (1 mL) in a vial.

  • In a separate vial, dissolve tris(pentafluorophenyl)borane (0.01 mmol, 5 mol%) in anhydrous dichloromethane (1 mL).

  • Add the B(C₆F₅)₃ solution to the NHC-9-BBN solution and stir for 2 minutes at room temperature (20 °C) to generate the active catalyst.

  • To this catalyst solution, add the terminal alkyne (0.2 mmol, 1.0 equiv) neat via syringe.

  • Stir the reaction mixture at 20 °C for the time specified in the data table (typically < 30 minutes).

  • Monitor the reaction by ¹H NMR spectroscopy of an aliquot to confirm full conversion.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting Z-vinylborane product is often pure enough for subsequent use. If necessary, it can be purified by crystallization from a suitable solvent system (e.g., pentane).

Protocol 3: General Procedure for Asymmetric Diels-Alder Reaction

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.02 mmol, 10 mol%)

  • Triflic acid (TfOH) (0.02 mmol, 10 mol%)

  • Cyclopentadiene (freshly cracked, 0.4 mmol, 2.0 equiv)

  • Methacrolein (0.2 mmol, 1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous dichloromethane (1.0 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Add the solution of (S)-2-Methyl-CBS-oxazaborolidine (20 µL, 0.02 mmol, 10 mol%).

  • Slowly add a solution of triflic acid in dichloromethane (e.g., 0.2 M solution, 100 µL, 0.02 mmol, 10 mol%) to the catalyst solution and stir for 15 minutes to generate the active chiral boronium catalyst.

  • Add methacrolein (16.5 µL, 0.2 mmol, 1.0 equiv) to the catalyst solution.

  • Add freshly cracked cyclopentadiene (33 µL, 0.4 mmol, 2.0 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (2 mL).

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the chiral Diels-Alder adduct.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

C_H_Borylation_Cycle cluster_main Catalytic Cycle catalyst [L-B(H)-R]+ wheland Wheland Intermediate [Ar(H)(BcatCl)]+ catalyst->wheland + Ar-H arene Ar-H borylating_agent HBcatCl borylating_agent->wheland product Ar-BcatCl wheland->product -H+ h2 H₂ wheland->h2 + L-BH₂R - [L-B(H)-R]+ neutral_borane L-BH₂R neutral_borane->catalyst + HBcatCl - H₂

Caption: Catalytic cycle for boronium-ion-catalyzed C-H borylation.

Trans_Hydroboration_Cycle cluster_cycle Catalytic Cycle precursor NHC-9-BBN(H) catalyst [NHC-9-BBN]⁺ precursor->catalyst + B(C₆F₅)₃ activator B(C₆F₅)₃ hydride_source [H-B(C₆F₅)₃]⁻ activator->hydride_source + H⁻ (from NHC-9-BBN(H)) catalyst->precursor + H⁻ (from another NHC-9-BBN(H)) intermediate Vinyl Cation Intermediate catalyst->intermediate + R-C≡C-H hydride_source->intermediate Hydride Transfer alkyne R-C≡C-H product Z-Vinylborane intermediate->product

Caption: Mechanism of catalytic trans-hydroboration of alkynes.

Diels_Alder_Workflow start Start catalyst_prep Catalyst Preparation: (S)-CBS-Oxazaborolidine + TfOH start->catalyst_prep reaction Diels-Alder Reaction: Diene + Dienophile -78 °C catalyst_prep->reaction workup Aqueous Workup & Purification reaction->workup product Enantioenriched Cycloadduct workup->product analysis Chiral HPLC/GC Analysis product->analysis end End analysis->end

Caption: Experimental workflow for asymmetric Diels-Alder reaction.

References

Application Notes and Protocols: Boronium Derivatives in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronium derivatives, a class of boron-containing compounds, have emerged as a promising area in oncology research. Their unique chemical properties, particularly the ability of the boron atom to form reversible covalent bonds with biological targets, have led to the development of novel anticancer agents. The most notable example is Bortezomib, a proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[1][2] This document provides an overview of the applications of boronium derivatives in cancer therapy, their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their evaluation.

Mechanisms of Action

Boronium derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting key cellular machinery and disrupting signaling pathways crucial for cancer cell survival and proliferation.

Proteasome Inhibition and the NF-κB Signaling Pathway

A primary mechanism of action for several boronium-based drugs, including Bortezomib, is the inhibition of the 26S proteasome.[3][4] The proteasome is a protein complex responsible for degrading ubiquitinated proteins, including those that regulate cell cycle progression and apoptosis. One of the key downstream effects of proteasome inhibition is the disruption of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6]

In many cancer cells, NF-κB is constitutively active and promotes the transcription of genes involved in cell survival, proliferation, and inflammation.[7][8][9] Its activation is controlled by an inhibitory protein, IκB. Under normal conditions, IκB binds to NF-κB, keeping it inactive in the cytoplasm. Upon receiving specific signals, IκB is ubiquitinated and subsequently degraded by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate target gene expression. By inhibiting the proteasome, boronium derivatives like Bortezomib prevent the degradation of IκB.[4] This leads to the accumulation of IκB, which in turn sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling.[3][4]

NF_kB_Pathway Bortezomib's Inhibition of the NF-κB Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IkB_Ub Ub-IκB Proteasome->IkB_Ub Degrades IkB IκB NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Binds & Sequesters NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IkB Releases NFkB_IkB->NFkB Releases Transcription Gene Transcription (Survival, Proliferation) Nucleus->Transcription Activates

Bortezomib inhibits the proteasome, preventing IκB degradation and NF-κB activation.
Modulation of Rho GTPase Signaling

Some boronium derivatives, such as phenylboronic acid (PBA), have been shown to inhibit cancer cell migration by altering the function of the Rho family of GTP-binding proteins (GTPases) and their downstream targets.[10] Rho GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and are often dysregulated in metastatic cancer.[10] PBA has been observed to decrease the activity of these proteins, leading to changes in actin distribution and a reduction in cell migration.[10]

Rho_GTPase_Pathway Inhibition of Rho GTPase Signaling by Phenylboronic Acid PBA Phenylboronic Acid (PBA) Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) PBA->Rho_GTPases Inhibits Actin Actin Cytoskeleton Rho_GTPases->Actin Regulates Migration Cell Migration & Spreading Actin->Migration Controls

PBA inhibits Rho GTPases, disrupting the actin cytoskeleton and cell migration.

Quantitative Data Summary

The cytotoxic effects of various boronium derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. The following table summarizes some of the reported IC50 values.

CompoundCancer Cell LineCancer TypeIC50 ValueReference
Boric AcidMedullary Thyroid CancerThyroid Cancer35 µM (48h)[5]
Boron Glycine Monoester (BGM)U87MGGlioblastoma6.6 mM (48h)[11]
Boron Glycine Diester (BGD)U87MGGlioblastoma26 mM (48h)[11]
Boronic-Chalcone Derivative 31SCC-25Oral Squamous Cell Carcinoma59.07 µM[5][12]
Boronic-Chalcone Derivative 35SCC-25Oral Squamous Cell Carcinoma45.61 µM[5][12]
BortezomibB16F10Melanoma2.46 nM (for 26S proteasome)[2]
Leuboronate--< Bortezomib[13]
AM114 (Boronic acid chalcone)--Potent growth inhibition[13]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer properties of boronium derivatives.

Experimental Workflow Overview

A typical workflow for the preclinical evaluation of a novel boronium derivative involves synthesis, in vitro characterization for cytotoxicity and mechanism of action, and in vivo assessment of efficacy in animal models.

Experimental_Workflow Preclinical Evaluation Workflow for Boronium Derivatives Synthesis Synthesis of Boronium Derivative In_Vitro In Vitro Assays Synthesis->In_Vitro MTT MTT Assay (Cytotoxicity) In_Vitro->MTT Colony Colony Formation Assay In_Vitro->Colony Apoptosis Annexin V Assay (Apoptosis) In_Vitro->Apoptosis Cell_Cycle Cell Cycle Analysis In_Vitro->Cell_Cycle Mechanism Mechanism of Action Studies In_Vitro->Mechanism In_Vivo In Vivo Studies In_Vitro->In_Vivo Western Western Blot Mechanism->Western GTPase_Assay Rho GTPase Assay Mechanism->GTPase_Assay Xenograft Tumor Xenograft Model In_Vivo->Xenograft Efficacy Efficacy & Toxicity Evaluation Xenograft->Efficacy

A generalized workflow for the preclinical assessment of boronium derivatives.
Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1][14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Boronium derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the boronium derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.[16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Boronium derivative

  • 6-well or 12-well plates

  • Trypsin-EDTA

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the boronium derivative for a specified period (e.g., 24 hours).

  • Colony Growth: Replace the treatment medium with fresh complete medium and incubate for 7-14 days, or until visible colonies are formed.

  • Fixing and Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Protocol 3: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][10][11][18]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells from the culture plates.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Protocol 4: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[19][20][21][22]

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content is measured, and a histogram is generated to show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

Protocol 5: Western Blotting for Apoptotic Proteins

This protocol is for the detection of key proteins involved in apoptosis, such as p53 and cleaved Caspase-3, to elucidate the mechanism of cell death.[23]

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin).

Protocol 6: In Vivo Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice to evaluate the in vivo efficacy of a boronium derivative.[2][12][24][25]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NSG mice)

  • Human cancer cell line

  • Cell culture medium

  • PBS or HBSS

  • Matrigel (optional)

  • Boronium derivative formulation

  • Vehicle control

  • Calipers

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or HBSS, optionally mixed with Matrigel to improve tumor take rate.

  • Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 1-5 x 10^6) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

  • Randomization and Treatment: When tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer the boronium derivative and vehicle control according to the predetermined dose, route, and schedule.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.

References

Application Notes and Protocols: Boronium Ion Catalysis in Hydrogenation and Hydroboration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for leveraging boronium ion catalysis in key organic transformations: hydrogenation and hydroboration. Boronium ions, as highly electrophilic trivalent boron species, have emerged as powerful metal-free catalysts.[1][2] Their ability to activate strong covalent bonds, such as H-H and B-H, under mild conditions makes them a valuable tool in modern synthesis, particularly within drug development where the avoidance of transition metal contaminants is a significant advantage.[2][3]

Application Note 1: Catalytic Hydrogenation

Principle and Applications

Borenium ion-catalyzed hydrogenation typically proceeds through a Frustrated Lewis Pair (FLP) mechanism.[4][5][6] In this pathway, the electrophilic borenium cation (Lewis acid) and a substrate, such as an imine or a sterically hindered base (Lewis base), cooperatively activate molecular hydrogen (H₂).[4][7] This heterolytic cleavage of H₂ generates a borohydride and a protonated substrate (or base), which then undergo hydride transfer to complete the reduction.

This methodology is effective for the hydrogenation of a variety of functional groups, including:

  • Imines and Enamines[4][7]

  • N-Heterocycles[6][8]

  • Arenes[9]

The reactions often occur at room temperature and under relatively low H₂ pressures, offering a milder alternative to many traditional metal-catalyzed processes.[4][8][10]

Catalytic Cycle for Imine Hydrogenation

G Catalytic Cycle for Borenium Ion-Catalyzed Imine Hydrogenation Cat Borenium Cation [L-BR₂]⁺ FLP FLP Activation [L-BR₂]⁺ / Imine Cat->FLP Sub Imine R₂C=NR' Sub->FLP Activated H₂ Cleavage Intermediate [L-HBR₂] / [R₂CH-N⁺HR'] FLP->Activated H₂ activation H2 H₂ H2->Activated Activated->Cat Releases Amine Prod Amine R₂CH-NHR' Activated->Prod Hydride transfer Regen Catalyst Regeneration

Caption: FLP mechanism for imine hydrogenation.[4]

Quantitative Data: Hydrogenation Reactions
Substrate ExampleCatalystCatalyst Loading (mol%)H₂ Pressure (atm)TemperatureYield (%)Reference
N-benzylidene-tert-butylamine[(Idipp)B(C₈H₁₄)]⁺[B(C₆F₅)₄]⁻154Room Temp.>98[6]
2-PhenylquinolineBenzimidazolylidene-9-BBN⁺[B(C₆F₅)₄]⁻101Room Temp.74[8]
N-((4-methoxyphenyl)methylene)-1-phenylmethanamine[(IiPr₂)B(C₈H₁₄)]⁺[B(C₆F₅)₄]⁻5102Room Temp.>98[4]
Naphthalene[Mes-MIC-B(C₆F₅)₂]⁺[HB(C₆F₅)₃]⁻550100 °C99 (to Decalin)[9]

Idipp = 1,3-bis(2,6-di-iso-propylphenyl)imidazol-2-ylidene; IiPr₂ = 1,3-di-iso-propylimidazolin-2-ylidene; Mes-MIC = Mesityl-mesoionic carbene.

Protocol 1: General Procedure for Catalytic Hydrogenation of Imines

Materials:

  • Borenium catalyst (e.g., [(IiPr₂)B(C₈H₁₄)][B(C₆F₅)₄])[4]

  • Imine substrate

  • Anhydrous, degassed solvent (e.g., dichloromethane or chlorobenzene)

  • High-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

  • Inert atmosphere glovebox

Procedure:

  • Preparation: Inside a glovebox, add the borenium catalyst (1-10 mol%) to a glass liner containing a magnetic stir bar.

  • Reactant Addition: Dissolve the imine substrate (1.0 equiv) in the anhydrous solvent and add it to the glass liner.

  • Reactor Setup: Seal the glass liner inside the high-pressure reactor. Remove the reactor from the glovebox.

  • Reaction: Connect the reactor to a hydrogen gas line. Purge the reactor several times with H₂ before pressurizing to the desired pressure (e.g., 1-102 atm).[4][8]

  • Stirring: Stir the reaction mixture vigorously at room temperature for the required time (typically 12-24 hours, monitored by GC-MS or NMR).

  • Work-up: After the reaction is complete, carefully vent the reactor. Remove the solvent from the reaction mixture under reduced pressure.

  • Purification: Purify the resulting amine product by standard methods, such as column chromatography on silica gel.

Application Note 2: Catalytic Hydroboration

Principle and Applications

Boronium ions catalyze the hydroboration of unsaturated compounds by activating a stable borane source, such as an N-heterocyclic carbene (NHC)-borane adduct.[11] An electrophilic activator, like triflimide (HNTf₂), generates the active NHC-borenium ion in situ.[11] This highly reactive species then readily hydroborates alkenes. A notable feature of this method is the observed migration of the boron atom along the alkyl chain, often favoring the C(2) position.[11][12][13]

A distinct and highly selective application is the trans-hydroboration of terminal alkynes.[14][15] This reaction, mediated by borenium cations generated from precursors like (NHC)9-BBN(H) with activators such as B(C₆F₅)₃, exclusively affords Z-vinylboranes.[14][16] The proposed mechanism involves the addition of the borenium electrophile to the alkyne, followed by an intermolecular hydride transfer to the opposite face of the activated intermediate.[14][15]

Catalytic Cycle for Alkene and Alkyne Hydroboration

G Workflow for Borenium Ion-Catalyzed Hydroboration cluster_0 Alkene Hydroboration cluster_1 Alkyne trans-Hydroboration A_Pre NHC-BH₃ A_Cat Active Catalyst [NHC-BH₂]⁺ A_Pre->A_Cat A_Act Activator (e.g., HNTf₂) A_Act->A_Cat A_Prod Alkylborane Product A_Cat->A_Prod A_Alk Alkene A_Alk->A_Prod Hydroboration A_Prod->A_Cat Regeneration Cycle B_Pre (NHC)9-BBN(H) B_Cat Active Catalyst [(NHC)9-BBN]⁺ B_Pre->B_Cat B_Act Activator (e.g., B(C₆F₅)₃) B_Act->B_Cat Hydride abstraction B_Int Vinyl Cation / π-complex B_Cat->B_Int B_Alk Alkyne B_Alk->B_Int B_Prod Z-Vinylborane Product B_Int->B_Prod Intermolecular H⁻ transfer from (NHC)9-BBN(H) B_Prod->B_Cat Regenerates Catalyst

Caption: Catalytic pathways for alkene and alkyne hydroboration.[11][14]

Quantitative Data: Hydroboration Reactions
SubstrateBorane SourceCatalyst/ActivatorConditionsMajor Product(s) & Yield/RatioReference
E-3-Hexene1,3-dimethylimidazol-2-ylidene-BH₃HNTf₂ (5 mol%)CH₂Cl₂, RT, 10 minbis(2-hexyl)borane complex (85%)[11]
1-Hexene1,3-dimethylimidazol-2-ylidene-BH₃HNTf₂ (5 mol%)CH₂Cl₂, RT, 10 minbis(2-hexyl)borane complex (70%)[11]
1-Pentyne9-BBN(H)(IMe₄)B(C₆F₅)₃ (5 mol%)C₆D₆, RT, 10 minZ-vinylborane (>98% Z)[14][15]
Phenylacetylene9-BBN(H)(IMe₄)B(C₆F₅)₃ (5 mol%)C₆D₆, RT, 10 minZ-vinylborane (>98% Z)[14][15]

IMe₄ = 1,3,4,5-tetramethylimidazol-2-ylidene.

Protocol 2: General Procedure for Catalytic Hydroboration of Alkenes

Materials:

  • NHC-borane adduct (e.g., 1,3-dimethylimidazol-2-ylidene-BH₃)

  • Activator (e.g., HNTf₂)

  • Alkene substrate

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Standard glassware (Schlenk flask or vial)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, add the NHC-borane adduct (1.0 equiv) and a stir bar to a vial.

  • Solvent and Catalyst Addition: Add anhydrous dichloromethane. To this solution, add the activator (e.g., HNTf₂, 5 mol%) to generate the active borenium species in situ.[11]

  • Substrate Addition: Add the alkene substrate (typically in excess) to the reaction mixture.

  • Reaction: Seal the vial and stir the reaction at room temperature. Monitor the reaction progress by ¹¹B NMR spectroscopy to observe the formation of the dialkylborane adducts.[11]

  • Work-up (for Alcohol Synthesis): Once the hydroboration is complete, the solvent can be removed. The resulting alkylborane can be oxidized to the corresponding alcohol by standard procedures (e.g., treatment with NaOH followed by H₂O₂).

  • Purification: Purify the final alcohol product by column chromatography.

Protocol 3: General Procedure for Catalytic trans-Hydroboration of Alkynes

Materials:

  • (NHC)9-BBN(H) adduct (e.g., 9-BBN(H)(IMe₄))

  • Activator (e.g., B(C₆F₅)₃ or [Ph₃C][B(C₆F₅)₄])

  • Terminal alkyne substrate

  • Anhydrous, degassed solvent (e.g., benzene-d₆ for NMR scale or toluene for preparative scale)

  • NMR tube or Schlenk flask

  • Inert atmosphere glovebox

Procedure:

  • Preparation: In a glovebox, prepare a stock solution of the activator (e.g., B(C₆F₅)₃, 5 mol%) in the chosen solvent.[14]

  • Reactant Loading: In a separate vial, combine the (NHC)9-BBN(H) adduct (1.0 equiv) and the alkyne substrate (1.0 equiv). Dissolve them in the solvent.

  • Initiation: Add the required volume of the activator stock solution to the mixture of the borane adduct and alkyne.[14]

  • Reaction: For NMR scale reactions, quickly transfer the mixture to an NMR tube, seal it, and acquire spectra immediately. For preparative scale, stir the reaction in a sealed flask at room temperature. The reaction is typically very fast (minutes).[14][15]

  • Work-up: The resulting Z-vinylborane product is often sufficiently pure after removal of the solvent under vacuum and can be used directly in subsequent reactions, such as Suzuki-Miyaura couplings.[14] If needed, purification can be achieved by recrystallization from a suitable solvent like pentane.

References

Application Notes and Protocols for the Generation of Boron Cations via Halide and Hydride Abstraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron cations, highly electrophilic species, are increasingly utilized as potent Lewis acid catalysts in a variety of organic transformations. Their generation is primarily achieved through two key synthetic strategies: halide and hydride abstraction from neutral boron precursors. This document provides detailed protocols and application notes for these methodologies, aimed at researchers in academia and industry. The choice of abstraction method and the nature of the substituents on the boron precursor are critical in determining the stability and reactivity of the resulting borenium (three-coordinate) or borinium (two-coordinate) cations. The use of weakly coordinating anions, such as tetrakis(pentafluorophenyl)borate ([B(C6F5)4]⁻), is crucial for the isolation and catalytic activity of these highly reactive species.

I. Halide Abstraction Protocols

Halide abstraction is a common and effective method for generating borenium cations. This typically involves the reaction of a haloborane with a strong Lewis acid (halophile) that abstracts the halide, leaving behind a cationic boron species.

A. Protocol 1: Generation of a Dimesitylborenium Cation using a Silylating Agent

This protocol describes the generation of a borenium cation via fluoride abstraction from a diarylfluoroborane in the presence of a stabilizing N-heterocyclic carbene (NHC).

Experimental Protocol:

  • Reagents and Materials:

    • Dimesitylfluoroborane (Mes₂BF)

    • 1,3-Dimethylimidazol-2-ylidene (IMe)

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

    • Chlorobenzene (anhydrous)

    • Standard Schlenk line and glovebox equipment

  • Procedure:

    • In a glovebox, dissolve dimesitylfluoroborane (1.0 eq) and 1,3-dimethylimidazol-2-ylidene (1.0 eq) in anhydrous chlorobenzene.

    • Add trimethylsilyl trifluoromethanesulfonate (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure to obtain the crude borenium salt, [(IMe)BMes₂][OTf].

    • The product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/pentane.

Quantitative Data:

PrecursorHalide Abstracting AgentStabilizing LigandBoron Cation¹¹B NMR (ppm)Yield (%)
Mes₂BFTMSOTfIMe[(IMe)BMes₂]⁺35.5>90

B. Protocol 2: Generation of a Chelate-Stabilized Borenium Cation using Aluminum Trichloride

This protocol details the generation of a borenium cation from a dichloroborane precursor featuring a C-N chelating ligand, using aluminum trichloride as the halide abstracting agent.[1]

Experimental Protocol:

  • Reagents and Materials:

    • (C–N-chelate)BCl₂ (e.g., from 2-phenylpyridine)

    • Aluminum trichloride (AlCl₃)

    • Dichloromethane (anhydrous)

    • Standard Schlenk line and glovebox equipment

  • Procedure:

    • In a glovebox, dissolve the (C–N-chelate)BCl₂ precursor (1.0 eq) in anhydrous dichloromethane.

    • Add a catalytic amount of AlCl₃ (e.g., 5 mol%) to the solution.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy.

    • Upon completion, the resulting borenium cation, [(C–N-chelate)BCl]⁺[AlCl₄]⁻, can be used in situ for subsequent reactions or isolated by precipitation with a non-polar solvent like pentane.[1]

Quantitative Data:

PrecursorHalide Abstracting AgentBoron Cation¹¹B NMR (ppm)
(2-phenylpyridyl)BCl₂AlCl₃[(2-phenylpyridyl)BCl]⁺+39.0

II. Hydride Abstraction Protocols

Hydride abstraction from a neutral borane precursor is another powerful method to generate boron cations. This is typically achieved using a strong hydridophile, such as a trityl cation or a highly electrophilic borane.

A. Protocol 3: Generation of an NHC-Stabilized Borenium Cation using a Trityl Salt

This protocol describes the synthesis of an N-heterocyclic carbene (NHC)-stabilized borenium cation by hydride abstraction from an NHC-borane adduct using a trityl salt.[2]

Experimental Protocol:

  • Reagents and Materials:

    • NHC-borane adduct (e.g., (Idipp)BH₃, where Idipp = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

    • Trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄])

    • Dichloromethane or bromobenzene (anhydrous)

    • Standard Schlenk line and glovebox equipment

  • Procedure:

    • In a glovebox, dissolve the NHC-borane adduct (1.0 eq) in anhydrous dichloromethane or bromobenzene.

    • Add a solution of [Ph₃C][B(C₆F₅)₄] (1.0 eq) in the same solvent to the NHC-borane solution.

    • Stir the reaction mixture at room temperature for 1 hour.

    • The formation of the borenium cation can be monitored by ¹¹B NMR spectroscopy.

    • The product, [(NHC)BH₂]⁺[B(C₆F₅)₄]⁻, can be isolated by precipitation with pentane and washing to remove the triphenylmethane byproduct.[2]

Quantitative Data:

PrecursorHydride Abstracting AgentBoron Cation¹¹B NMR (ppm)Yield (%)
(Idipp)BH₃[Ph₃C][B(C₆F₅)₄][(Idipp)BH₂]⁺15.379

B. Protocol 4: Generation of an Oxygen-Stabilized Borenium Cation using Tris(pentafluorophenyl)borane

This protocol illustrates the generation of a borenium cation through hydride abstraction from catecholborane using the highly electrophilic tris(pentafluorophenyl)borane in the presence of a bulky phosphine.[3]

Experimental Protocol:

  • Reagents and Materials:

    • Catecholborane

    • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

    • Tri-tert-butylphosphine (P(t-Bu)₃)

    • Toluene (anhydrous)

    • Standard Schlenk line and glovebox equipment

  • Procedure:

    • In a glovebox, dissolve catecholborane (1.0 eq) and tri-tert-butylphosphine (1.0 eq) in anhydrous toluene.

    • Add a solution of B(C₆F₅)₃ (1.0 eq) in toluene to the mixture.

    • Stir the reaction at room temperature.

    • The formation of the borenium salt, [(catecholato)B(P(t-Bu)₃)]⁺[HB(C₆F₅)₃]⁻, will result in a precipitate.

    • The product can be isolated by filtration and washed with cold toluene.

Quantitative Data:

PrecursorHydride Abstracting AgentStabilizing LigandBoron CationAnion¹¹B NMR (ppm)
CatecholboraneB(C₆F₅)₃P(t-Bu)₃[(catecholato)B(P(t-Bu)₃)]⁺[HB(C₆F₅)₃]⁻29.9 (cation)

Conclusion

The protocols outlined in this document provide robust and reproducible methods for the generation of boron cations through halide and hydride abstraction. The choice of precursor, abstracting agent, and stabilizing ligands allows for the synthesis of a wide range of boron cations with tunable reactivity. These highly electrophilic species are valuable tools in modern synthetic chemistry, enabling a variety of catalytic transformations. Careful consideration of the reaction conditions, particularly the exclusion of air and moisture, is essential for the successful synthesis and handling of these reactive intermediates.

References

Application Notes and Protocols for Employing Boronium and Boron-Containing Compounds in Advanced Materials with Unique Thermal Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boron, a versatile element, offers unique opportunities for the development of advanced materials with exceptional thermal properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging boron-based compounds, specifically boronium cations and related boron-containing materials, for applications requiring high thermal stability, enhanced thermal conductivity, and other unique thermal characteristics. The following sections are divided into applications directly utilizing boronium cations and those employing other boron-containing materials for thermal management.

Part 1: Application Notes

Boronium-Based Materials for Advanced Thermal Applications

Boronium cations, characterized by a positively charged boron atom, are at the forefront of materials research due to their remarkable thermal and electrochemical stability.[1][2] Their primary application in materials with unique thermal properties is in the formulation of boronium ionic liquids (BILs).

1.1.1 Boronium Ionic Liquids (BILs) as High-Temperature Thermal Fluids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are recognized for their negligible vapor pressure, high thermal stability, and wide liquid-state range, making them excellent candidates for heat transfer fluids.[3][4][5] BILs, a specific class of ILs, exhibit exceptionally high thermal decomposition temperatures, often exceeding 300-400 °C.[2][6]

  • Key Advantages:

    • High Thermal Stability: The robust B-N or B-C bonds in boronium cations contribute to their high decomposition temperatures, allowing them to be used in high-temperature applications where conventional fluids would degrade.[4][6]

    • Low Volatility: Like other ILs, BILs have very low vapor pressure, which enhances operational safety and minimizes material loss at elevated temperatures.[7]

    • Tunable Properties: The physical and thermal properties of BILs can be tailored by modifying the structure of the cation and the choice of the anion.[2]

  • Applications:

    • Heat Transfer Fluids: In concentrated solar power plants and other industrial processes requiring stable, high-temperature heat exchange.[3]

    • High-Temperature Lubricants: The ionic nature and thermal stability of BILs make them suitable for lubricating machinery operating under extreme temperatures.[7]

1.1.2 Boronium Compounds as Polymer Additives

The incorporation of boronium salts into polymer matrices can enhance the thermal stability of the resulting composite material. The boronium cation can act as a thermal stabilizer, delaying the onset of polymer degradation. Research in this area is still emerging, but the inherent stability of the boronium cation makes it a promising candidate for this application.

Boron-Containing Polymers and Composites for Thermal Management

While distinct from boronium-based materials, other boron compounds, particularly boron nitride (BN), are widely used to create advanced materials with exceptional thermal properties. Boron-containing polymers also serve as important precursors to thermally stable ceramic materials.[8][9]

1.2.1 Boron Nitride (BN) Composites for Enhanced Thermal Conductivity

Hexagonal boron nitride (h-BN) is a ceramic material with a graphitic structure that exhibits high thermal conductivity and excellent electrical insulation.[10][11] When incorporated as a filler into polymer matrices (e.g., polyimide, polystyrene), it can dramatically increase the thermal conductivity of the composite.[1][12][13]

  • Key Advantages:

    • High Thermal Conductivity: BN nanosheets and other forms of BN can create pathways for heat dissipation within the polymer, significantly improving the material's ability to manage heat.[1][14][15]

    • Electrical Insulation: Unlike metallic or carbon-based fillers, BN is an excellent electrical insulator, making it ideal for thermal management in electronic devices where electrical shorting is a concern.[10][16]

    • High-Temperature Stability: BN is stable at very high temperatures, ensuring the performance of the composite in demanding thermal environments.[10]

  • Applications:

    • Thermal Interface Materials (TIMs): Used to fill gaps between heat-generating components (like CPUs) and heat sinks to improve thermal transfer.[17]

    • Substrates for Printed Circuit Boards (PCBs): BN-filled substrates help to dissipate heat from electronic components, improving reliability and performance.[10]

    • LED Lighting: Enhancing heat dissipation in LED packages to improve efficiency and lifespan.[10]

1.2.2 Boron-Containing Polymers as Ceramic Precursors

Polymers containing boron in their backbone can be designed to act as precursors for ceramic materials like boron nitride (BN) and boron carbide (B4C).[8] These polymers can be processed at lower temperatures and then pyrolyzed to form the final ceramic material, which exhibits extreme thermal and chemical stability.[8][18]

  • Key Advantages:

    • Processability: Allows for the formation of complex ceramic shapes and fibers that would be difficult to produce using traditional ceramic processing methods.[8]

    • High Ceramic Yield: Formulations can be optimized to maximize the conversion of the polymer to ceramic upon pyrolysis.[18]

  • Applications:

    • Ceramic Matrix Composites (CMCs): For high-temperature structural applications in aerospace and other demanding fields.

    • Protective Coatings: To impart thermal and chemical resistance to underlying substrates.[8]

Part 2: Data Presentation

Table 1: Thermal Decomposition Temperatures of Selected Boronium Ionic Liquids

Boronium CationAnionDecomposition Temp. (T₅, 5% mass loss)Reference
[Bis(dimethylethylamine)boronium][TFSI]⁻~300 °C[2]
[(1-methylpyrrolidinium)boronium][TFSI]⁻~320 °C[2]
[Tris(4-(dimethylamino)pyridine)hydridoboron(2+)][TFSI]⁻278 °C[6]
[Tetrakis(4-(dimethylamino)pyridine)boron(3+)][TFSI]⁻336 °C[6]

(Note: TFSI = bis(trifluoromethane)sulfonimide)

Table 2: Thermal Conductivity of Boron Nitride (BN) Polymer Composites

Polymer MatrixBN Filler TypeFiller Loading (wt%)Thermal Conductivity (W/m·K)Reference
Polyimide (PI)BN Nanosheets (BNNSs)7%2.95 (in-plane)[1][12]
Polyimide (PI)Neat PI0%0.25 (in-plane)[1][12]
Polystyrene (PS)BN10%1.6 (in-plane)[13]
Polystyrene (PS)Neat PS0%0.033[13]
Phosphor in Glass (PiG)BN Nanotubes (BNNT)10%~1.8[14]

Part 3: Experimental Protocols

Protocol 1: Synthesis of a Representative Boronium Ionic Liquid

This protocol describes a general method for the synthesis of a boronium cation, followed by anion exchange to produce the final ionic liquid.

Materials:

  • Amine-borane complex (e.g., trimethylamine borane)

  • Iodine (I₂)

  • Lewis base (e.g., pyridine, N-methylimidazole)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Lithium bis(trifluoromethane)sulfonimide (LiTFSI)

  • Deionized water

Procedure:

  • Boronium Iodide Synthesis:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-borane complex in the anhydrous solvent.

    • Slowly add a solution of iodine in the same anhydrous solvent to the flask at room temperature while stirring.

    • Add a second, different Lewis base to the reaction mixture. The stoichiometry should be carefully controlled to form the desired mixed-ligand boronium cation.

    • Allow the reaction to stir at room temperature for several hours to overnight. The formation of a precipitate may be observed.

    • Isolate the crude boronium iodide salt by filtration or removal of the solvent under reduced pressure.

  • Anion Exchange:

    • Dissolve the crude boronium iodide salt in deionized water.

    • In a separate container, prepare a solution of LiTFSI in deionized water.

    • Add the LiTFSI solution dropwise to the boronium iodide solution while stirring vigorously. An immiscible ionic liquid phase should form.

    • Separate the ionic liquid phase from the aqueous phase using a separatory funnel.

    • Wash the ionic liquid phase multiple times with deionized water to remove any remaining iodide salts.

    • Dry the final boronium ionic liquid under high vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual water.

Protocol 2: Fabrication of a Boron Nitride-Polyimide (BN-PI) Composite Film

This protocol details the fabrication of a thermally conductive BN-PI composite film using a solution-casting method.[1][12]

Materials:

  • Polyimide (PI) powder or solution

  • Boron Nitride Nanosheets (BNNSs)

  • Solvent for PI (e.g., N-methyl-2-pyrrolidone, NMP)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Dispersion of BNNSs:

    • Weigh the desired amount of BNNSs and add them to the NMP solvent.

    • Disperse the BNNSs in the solvent using ultrasonication for 1-2 hours to achieve a homogeneous suspension.

  • Polymer Dissolution and Mixing:

    • Gradually add the polyimide powder to the BNNSs suspension while stirring mechanically.

    • Continue stirring until the polyimide is completely dissolved, which may take several hours. The resulting mixture should be a viscous, homogeneous solution.

  • Casting and Curing:

    • Pour the BN-PI solution onto a clean, flat glass substrate.

    • Use a doctor blade to cast a film of uniform thickness.

    • Place the cast film in a vacuum oven and heat it according to a staged curing cycle to remove the solvent and fully imidize the polymer. A typical cycle might be:

      • 80 °C for 2 hours

      • 150 °C for 1 hour

      • 250 °C for 1 hour

      • 300 °C for 1 hour

    • After curing, allow the film to cool down slowly to room temperature.

    • Carefully peel the BN-PI composite film from the glass substrate.

Protocol 3: Thermal Characterization

3.1 Differential Scanning Calorimetry (DSC)

This protocol is for determining thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[6][19][20]

Procedure:

  • Sample Preparation:

    • Accurately weigh 4-10 mg of the material into an aluminum DSC pan.

    • Hermetically seal the pan to ensure a controlled atmosphere and prevent loss of volatiles.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or helium) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature down to a low temperature (e.g., -150 °C) at a controlled rate (e.g., 10 °C/min) to observe any crystallization or glass transitions upon cooling.

    • Hold at the low temperature for a few minutes to ensure thermal equilibrium.

    • Ramp the temperature up to a final temperature above the expected transitions (e.g., 350 °C) at a controlled rate (e.g., 10 °C/min).

  • Data Analysis:

    • Analyze the resulting heat flow vs. temperature curve to identify endothermic and exothermic events, which correspond to thermal transitions.

3.2 Thermogravimetric Analysis (TGA)

This protocol is for evaluating the thermal stability and decomposition temperature of a material.[6][20]

Procedure:

  • Sample Preparation:

    • Weigh 5-10 mg of the material into a platinum or alumina TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 25-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature up to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the sample mass as a function of temperature.

    • Determine the onset of decomposition and the temperature at which a specific percentage of mass loss occurs (e.g., T₅ for 5% mass loss) to quantify thermal stability.

Part 4: Mandatory Visualizations

Caption: General synthesis pathway for boronium ionic liquids (BILs).

Caption: Experimental workflow for fabrication and thermal analysis of BN-Polymer composites.

References

Application Notes and Protocols for the Determination of Boron in Biological Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the quantitative determination of boron in various biological matrices. Detailed protocols for sample preparation and analysis are provided to guide researchers in academia and the pharmaceutical industry.

Introduction

Boron is an element of growing interest in biological and pharmaceutical research. While its precise biological role is still under investigation, it is known to be an essential micronutrient for plants and is increasingly recognized for its importance in animal and human health. In the realm of drug development, boron-containing compounds represent a novel class of therapeutics, with applications ranging from cancer treatment to antibacterials.[1][2] Notably, Boron Neutron Capture Therapy (BNCT) is a promising radiation therapy that relies on the selective accumulation of a non-radioactive boron isotope (¹⁰B) in tumor cells.[3][4]

Accurate and precise quantification of boron in biological materials such as tissues, blood, and urine is crucial for understanding its physiological and pathological roles, as well as for the development and clinical application of boron-based drugs and therapies. This document outlines the predominant analytical methods for boron determination, providing detailed protocols and comparative data to assist researchers in selecting the most appropriate technique for their specific application.

Analytical Techniques: A Comparative Overview

Several analytical techniques are available for the determination of boron in biological samples. The choice of method depends on factors such as the required sensitivity, the nature of the biological matrix, and the available instrumentation. The most common methods include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), and spectrophotometry.[1][5][6]

Technique Principle Typical Detection Limit Advantages Disadvantages Biological Matrices
ICP-MS Ionization of atoms in plasma followed by mass-to-charge ratio separation.0.01 - 1 µg/L[2][7]High sensitivity, isotopic analysis (¹⁰B/¹¹B), multi-element capability.[5][8]High instrument cost, potential for polyatomic interferences.[1]Blood, plasma, urine, tissues, cells.[6][9]
ICP-AES Excitation of atoms in plasma and measurement of emitted light at characteristic wavelengths.~10 µg/L[7]Good sensitivity, robust, relatively lower cost than ICP-MS.Spectral interferences can be an issue.Blood, urine, tissues.[6][10]
Spectrophotometry (Curcumin) Reaction of boron with curcumin to form a colored complex (rosocyanine).[11]~0.1 mg/LLow cost, simple instrumentation.Lower sensitivity than ICP methods, potential for interferences from other substances.Tissues, cells, urine.
Spectrophotometry (Azomethine-H) Reaction of borate ions with azomethine-H to form a yellow-colored complex.[3][12]0.05 - 2.50 mg/L[3]Simple, inexpensive, suitable for routine analysis.Moderate sensitivity, potential for interference from metals.[11]Urine, water, soil extracts.[3][12]

Experimental Protocols

Sample Preparation for Boron Analysis

Proper sample preparation is critical to obtain accurate and reproducible results. The goal is to liberate boron from the biological matrix and transfer it into a solution suitable for analysis, while avoiding contamination and loss of the analyte. Borosilicate glassware should be avoided to prevent boron contamination.[13]

a) Wet Ashing (Acid Digestion)

This is a common method for decomposing biological samples.[6]

  • Materials:

    • Concentrated nitric acid (HNO₃), trace metal grade

    • Hydrogen peroxide (H₂O₂), 30%

    • Polypropylene or Teflon digestion vessels

    • Heating block or microwave digestion system

  • Protocol:

    • Weigh approximately 0.1 - 0.5 g of the biological sample into a digestion vessel.

    • Add 5 mL of concentrated HNO₃ to the vessel.

    • Allow the sample to pre-digest at room temperature for at least 1 hour in a fume hood.

    • If using a heating block, heat the samples at 80-95°C until the initial vigorous reaction subsides.

    • Carefully add 1-2 mL of H₂O₂ dropwise.

    • Continue heating until the solution becomes clear and colorless.

    • For microwave digestion, follow the instrument manufacturer's recommended program for biological tissues.

    • After digestion, allow the solution to cool to room temperature.

    • Dilute the digest to a final volume with deionized water in a polypropylene volumetric flask. The final acid concentration should be compatible with the analytical instrument (typically 1-2% HNO₃).

b) Dry Ashing

  • Materials:

    • Muffle furnace

    • Platinum or quartz crucibles

    • Dilute nitric acid (e.g., 1 M HNO₃)

  • Protocol:

    • Weigh the biological sample into a crucible.

    • Place the crucible in a muffle furnace and slowly increase the temperature to 500-550°C.

    • Maintain this temperature for 4-8 hours, or until a white or gray ash is obtained.

    • Allow the crucible to cool to room temperature.

    • Dissolve the ash in a small volume of dilute HNO₃.

    • Transfer the solution to a polypropylene volumetric flask and dilute to the final volume with deionized water.

Boron Determination by ICP-MS

ICP-MS is the preferred method for low-level boron quantification and isotopic analysis, which is essential for BNCT studies.

  • Instrumentation: An Inductively Coupled Plasma-Mass Spectrometer.

  • Instrumental Parameters (Example for Boron in Whole Blood):

Parameter Value
RF Power1500 - 1600 W[14]
Plasma Gas Flow15 L/min[14]
Auxiliary Gas Flow1.2 L/min[14]
Nebulizer Gas Flow1.0 L/min[14]
Sample Uptake Rate100 - 400 µL/min
Isotopes Monitored¹⁰B and ¹¹B[8]
Internal StandardBeryllium (Be) or Indium (In)[7]
  • Protocol:

    • Prepare calibration standards covering the expected concentration range of boron in the samples. Matrix-matching of standards is recommended for complex biological samples.

    • Prepare a blank solution (e.g., 1-2% HNO₃ in deionized water).

    • Introduce the blank, standards, and prepared sample solutions into the ICP-MS.

    • Acquire data for the ¹⁰B and ¹¹B isotopes.

    • Quantify the boron concentration in the samples using the calibration curve generated from the standards. For BNCT applications, the ¹⁰B concentration is of primary interest.

Boron Determination by Spectrophotometry (Curcumin Method)

This colorimetric method is a cost-effective alternative for boron analysis when high sensitivity is not required.

  • Reagents:

    • Curcumin reagent: Dissolve 0.04 g of curcumin and 5 g of oxalic acid in 100 mL of 95% ethanol. Store in a refrigerator.[10]

    • Ethanol (95%)

    • Boric acid standard solution (1000 mg/L B)

  • Protocol:

    • Prepare a series of boron standards by diluting the stock boric acid solution.

    • Pipette an aliquot (e.g., 1 mL) of the sample digest or standard into a polypropylene tube.

    • Add 4 mL of the curcumin reagent and mix thoroughly.

    • Evaporate the mixture to dryness in a water bath or oven at 55 ± 3°C.[10]

    • Continue heating for at least 15 minutes after the residue appears dry.[10]

    • Cool the tubes to room temperature and add 10 mL of 95% ethanol to dissolve the residue.

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

    • Construct a calibration curve from the standards and determine the boron concentration in the samples.

Application in Drug Development: Boron Neutron Capture Therapy (BNCT)

BNCT is a targeted cancer therapy that requires precise determination of ¹⁰B concentration in tumor and healthy tissues.

BNCT_Workflow cluster_pre_treatment Pre-Treatment cluster_boron_measurement Boron Quantification cluster_treatment Treatment Patient_Selection Patient Selection (Tumor Type & Location) Boron_Drug_Admin ¹⁰B-Containing Drug Administration (e.g., BPA) Patient_Selection->Boron_Drug_Admin Biodistribution Biodistribution & Tumor Accumulation Boron_Drug_Admin->Biodistribution Blood_Sampling Blood Sampling Biodistribution->Blood_Sampling Tissue_Biopsy Tissue Biopsy (Tumor & Normal) Biodistribution->Tissue_Biopsy Sample_Prep Sample Preparation (Digestion) Blood_Sampling->Sample_Prep Tissue_Biopsy->Sample_Prep ICP_MS_Analysis ICP-MS Analysis (¹⁰B Quantification) Sample_Prep->ICP_MS_Analysis Treatment_Planning Treatment Planning (Dosimetry Calculation) ICP_MS_Analysis->Treatment_Planning Neutron_Irradiation Neutron Irradiation of Tumor Site Treatment_Planning->Neutron_Irradiation Nuclear_Reaction ¹⁰B(n,α)⁷Li Nuclear Reaction (Cell Kill) Neutron_Irradiation->Nuclear_Reaction

Caption: Workflow for Boron Neutron Capture Therapy (BNCT).

The workflow involves administering a ¹⁰B-containing drug, followed by the measurement of ¹⁰B concentration in blood and tissue samples using ICP-MS to ensure sufficient and selective uptake by the tumor.[15][16] This data is critical for treatment planning and dosimetry calculations before the patient undergoes neutron irradiation.[15]

Boron-Containing Drugs and Signaling Pathways

Bortezomib (Velcade®) is a proteasome inhibitor containing a boron atom that plays a key role in its mechanism of action. It is used in the treatment of multiple myeloma.[17][18][19] Bortezomib reversibly inhibits the 26S proteasome, a key component in the degradation of intracellular proteins.[19] This inhibition disrupts the canonical NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[13][17][20]

Bortezomib_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Proteasome 26S Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Complex IκB-NF-κB Complex Bortezomib Bortezomib Bortezomib->Proteasome inhibits DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Survival, Proliferation) DNA->Transcription Stimulus Pro-inflammatory Stimuli Stimulus->IKK activates

Caption: Bortezomib's effect on the NF-κB signaling pathway.

By inhibiting the proteasome, bortezomib prevents the degradation of IκB, the inhibitor of NF-κB.[18] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes, ultimately leading to apoptosis of the cancer cells.[17][20] The analytical techniques described in this document are essential for pharmacokinetic and pharmacodynamic studies of such boron-containing drugs.

References

step-by-step guide to X-ray crystallographic characterization of boronium salts

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Step-by-Step Guide to X-ray Crystallographic Characterization of Boronium Salts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boronium salts, compounds containing a positively charged boron atom, are of increasing interest in materials science, and medicinal chemistry due to their unique electronic and structural properties.[1] Their rigid tetrahedral geometry makes them promising candidates for crystal engineering and the development of new hybrid organic-inorganic solids.[2][3] X-ray crystallography is the definitive method for elucidating the three-dimensional structure of these salts, providing unequivocal proof of their atomic connectivity, conformation, and packing in the solid state.[4][5] This guide provides a detailed, step-by-step protocol for the characterization of boronium salts using single-crystal X-ray diffraction, from crystal growth to final structure validation.

Experimental Workflow Overview

The overall process for determining the crystal structure of a boronium salt is a sequential workflow. It begins with the synthesis and purification of the material, followed by the critical step of growing high-quality single crystals. Once suitable crystals are obtained, they are mounted and subjected to X-ray diffraction to collect a dataset. This data is then processed to solve and refine the crystal structure, culminating in a final, validated model.

X-ray Crystallography Workflow for Boronium Salts cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination & Validation A Synthesis & Purification of Boronium Salt B Crystal Growth (Crystallization) A->B C Crystal Selection & Mounting B->C D X-ray Data Collection C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Structure Validation (e.g., CheckCIF) G->H I Final Structural Analysis & Deposition (e.g., CCDC) H->I

Caption: Overall experimental workflow for boronium salt characterization.

Protocols and Methodologies

Synthesis and Purification

The prerequisite for successful crystallization is the high purity of the boronium salt. Synthesis is typically achieved via an acid-base reaction or anion exchange.[5]

Protocol:

  • Synthesis: Synthesize the boronium salt according to a literature procedure. For example, boronium (+3) salts can be prepared by reacting a boron source with strongly donating 4-N,N-dialkylaminopyridines.[4]

  • Purification: The crude product should be purified to >98% purity. Techniques such as recrystallization, washing with appropriate solvents (e.g., toluene, diethyl ether), and vacuum filtration are common.[6]

  • Characterization: Confirm the identity and purity of the bulk material using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step.[7] It involves the slow formation of a supersaturated solution, allowing a single, ordered crystal lattice to form.[7] For boronium salts, recrystallization from hot solvent mixtures has proven effective.[6]

Key Methods:

  • Slow Evaporation: Dissolve the salt in a suitable solvent or solvent mixture to near-saturation. Leave the container partially covered (e.g., with parafilm pierced with small holes) to allow the solvent to evaporate slowly over days or weeks.[8]

  • Vapor Diffusion: Dissolve the salt in a small amount of a good solvent. Place this solution in a sealed container with a larger reservoir of a poor solvent (an "anti-solvent") in which the salt is insoluble. The anti-solvent vapor slowly diffuses into the salt solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: Create a saturated solution of the boronium salt in a suitable solvent at an elevated temperature. Cool the solution slowly and controllably to room temperature, and then potentially to lower temperatures (e.g., 4 °C or -20 °C), to induce crystallization.[5] Rapid cooling should be avoided as it can cause the compound to precipitate as a powder.[7][8]

Practical Considerations:

  • Solvent Selection: Common solvents for boronium salts include methanol, acetone, and chlorobenzene.[6] It is often necessary to screen various solvents and solvent mixtures.

  • Screening: Perform crystallization trials in parallel using a multi-well plate to test different solvents, concentrations, and methods efficiently.

Table 1: Example Crystallization Screening Parameters for Boronium Salts

Trial Solvent System Method Temperature (°C) Observations
1 Methanol Slow Evaporation 20 Small needles, powder
2 Acetone/Methanol (9:1) Slow Cooling (60 to 4) Programmed Colorless blocks, single crystals
3 Dichloromethane Vapor Diffusion (Hexane) 20 Amorphous solid

| 4 | Acetonitrile | Slow Evaporation | 4 | No crystals |

Crystal Selection and Mounting

Protocol:

  • Selection: Examine the crystallization vessel under a polarizing microscope.[8] A suitable single crystal should be transparent, have well-defined faces, and exhibit uniform extinction of polarized light every 90° of rotation.[8] Avoid crystals that are cracked, cloudy, or intergrown.[8]

  • Size: The ideal crystal size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions.[8]

  • Mounting:

    • Carefully detach a selected crystal from the vessel using a fine needle or probe.

    • Pick up the crystal using a cryoloop (a small nylon loop attached to a pin).[9] A small amount of a cryoprotectant oil (e.g., Paratone-N) is often used to coat the crystal, which prevents solvent loss and protects it during flash-cooling.

    • Place the pin onto a magnetic base compatible with the diffractometer's goniometer head.

    • If data is to be collected at low temperatures (standard practice), immediately flash-cool the crystal by placing it into a stream of cold nitrogen gas (typically 100 K).

Data Collection

Protocol:

  • Instrument Setup: Mount the crystal on the diffractometer. Modern instruments are typically equipped with a focused X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[10]

  • Unit Cell Determination: Collect a few initial frames of data to determine the crystal's unit cell parameters and Bravais lattice. The software will use these frames to index the diffraction spots.[10]

  • Data Collection Strategy: Based on the determined crystal system, the software will calculate an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[5]

  • Data Acquisition: Run the full data collection experiment. The duration can range from a few hours to overnight, depending on the crystal's scattering power and the instrument's intensity.

Data Processing

Protocol:

  • Integration: The raw diffraction images are processed to measure the intensity of each reflection. This step converts the image of spots into a list of Miller indices (h, k, l) and their corresponding intensities.

  • Scaling and Merging: The integrated intensities are scaled to account for experimental variations (e.g., fluctuations in beam intensity). Redundant measurements of the same reflection are averaged to produce a final, unique dataset. An absorption correction is also applied at this stage.

  • Space Group Determination: Based on systematic absences in the diffraction data, the space group of the crystal is determined.

Structure Solution and Refinement

This is an iterative process to build an atomic model that accurately fits the experimental diffraction data.[5]

Protocol:

  • Structure Solution: An initial model of the atomic positions is generated. For organic salts, Direct Methods are most commonly used. This phase is often performed using software like SHELXS or Olex2.[11]

  • Structure Refinement: The initial model is refined using a least-squares minimization algorithm (e.g., with SHELXL).[11] This process iteratively adjusts atomic parameters (coordinates, displacement parameters) to improve the agreement between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

  • Difference Fourier Maps: After each refinement cycle, a difference Fourier map (Fo-Fc) is calculated. Significant peaks in this map indicate missing atoms (e.g., hydrogens), while negative troughs can suggest misplaced atoms. Atoms are added or corrected, and the model is refined again.

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined with anisotropic displacement parameters (ADPs), which model the atom's thermal motion as an ellipsoid. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.[12]

Structure Solution and Refinement Cycle A Structure Solution (Direct Methods) B Generate Initial Atomic Model A->B C Least-Squares Refinement B->C D Calculate Difference Fourier Map (Fo-Fc) C->D Calculate R-factors (R1, wR2) E Examine Map: Add/Correct Atoms D->E F Model Complete? E->F F->C No G Final Model Validation & Analysis F->G Yes

Caption: The iterative cycle of crystallographic structure solution and refinement.

Structure Validation and Analysis

Protocol:

  • Validation: The final structural model is checked for geometric and crystallographic consistency using software like PLATON or the IUCr's CheckCIF service. This helps identify potential errors in the model or space group assignment.

  • Visualization: The final structure, including bond lengths, angles, and intermolecular interactions, is visualized using software such as Mercury or CrystalExplorer.[13][14] This is crucial for understanding the crystal packing and identifying key interactions.

  • Deposition: The final crystallographic data, typically in the Crystallographic Information File (CIF) format, should be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to ensure public access for future research.

Data Presentation

All quantitative data from a single-crystal X-ray diffraction experiment is typically summarized in a standardized table.

Table 2: Typical Crystal Data and Structure Refinement Parameters for a Boronium Salt

Parameter Value
Crystal Data
Empirical formula C₂₈H₄₄BN₃·BF₄
Formula weight 517.29
Temperature (K) 100(2)
Wavelength (Å) 0.71073 (Mo Kα)
Crystal system Monoclinic
Space group P2₁/n
a (Å) 10.123(1)
b (Å) 15.456(2)
c (Å) 18.789(3)
α (°) 90
β (°) 98.54(1)
γ (°) 90
Volume (ų) 2904.5(7)
Z 4
Calculated density (Mg/m³) 1.183
Absorption coefficient (mm⁻¹) 0.085
F(000) 1112
Crystal size (mm³) 0.25 x 0.20 x 0.15
Data Collection & Refinement
Theta range for data collection (°) 2.50 to 27.50
Index ranges -13 ≤ h ≤ 13, -20 ≤ k ≤ 20, -24 ≤ l ≤ 24
Reflections collected 29870
Independent reflections 6654 [R(int) = 0.035]
Completeness to theta = 25.24° 99.8 %
Data / restraints / parameters 6654 / 0 / 343
Goodness-of-fit on F² 1.054
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.112
R indices (all data) R₁ = 0.058, wR₂ = 0.125

| Largest diff. peak and hole (e.Å⁻³) | 0.45 and -0.31 |

References

Application of LA-ICP-MS for Elemental Mapping in Boron-Containing Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the elemental mapping of boron in various polymer composites using Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS). The methodology provides a robust framework for researchers, scientists, and drug development professionals to visualize and quantify the distribution of boron within these advanced materials. This technique is particularly relevant for quality control, homogeneity assessment, and understanding the functional performance of boron-containing composites in applications ranging from aerospace components to drug delivery systems. The protocol covers sample preparation, instrumentation, data acquisition, and processing, and addresses common challenges such as matrix effects and spectral interferences.

Introduction

Boron-containing polymers and composites are a class of advanced materials with unique properties, including high thermal stability, neutron absorption capabilities, and specific biological activities. These characteristics make them suitable for a wide range of applications, from lightweight aerospace structures to targeted drug delivery vehicles in Boron Neutron Capture Therapy (BNCT). In BNCT, the precise delivery and micro-distribution of ¹⁰B within tumor tissues are critical for therapeutic efficacy.[1] Therefore, the ability to accurately map the elemental distribution of boron at the microscopic level is of paramount importance.

While the term "boronium composites" is not widely established in materials science literature, this application note focuses on the broader and more common category of boron-containing polymer composites. The methodologies described herein are applicable to a variety of matrices where boron is intentionally incorporated.

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is a powerful analytical technique for direct solid sampling and spatially resolved elemental analysis.[2] It offers high sensitivity and spatial resolution, making it an ideal tool for generating two-dimensional elemental maps of boron distribution within a composite material.[3] This application note provides a detailed protocol for utilizing LA-ICP-MS for the elemental mapping of boron in polymer composites.

Experimental

Materials and Reagents
  • Boron-containing polymer composite samples

  • NIST SRM 610/612 (or other suitable matrix-matched standards) for calibration

  • High-purity argon (99.995% or higher)

  • Optional: Toluene, Acetone (for sample cleaning)

  • Optional: Epoxy resin (for mounting irregular samples)

Instrumentation
  • An LA-ICP-MS system, for example, a Teledyne Analyte Excite 193 nm excimer laser coupled to a Thermo Scientific iCAP RQ quadrupole ICP-MS.[3]

  • Data processing software (e.g., Iolite, HDIP, or similar)

Sample Preparation Protocol

Proper sample preparation is crucial for obtaining high-quality elemental maps.

  • Sample Sectioning:

    • For bulk composite materials, obtain a representative cross-section using a microtome or a low-speed diamond saw with a coolant to minimize thermal degradation.

    • The section should be thin enough to be mounted on a standard sample holder but thick enough to withstand the laser ablation process (typically >100 µm).

  • Surface Polishing:

    • The surface of the sample must be flat and smooth to ensure consistent laser-sample interaction.

    • Polish the surface using a series of decreasing grit size polishing papers, followed by diamond suspensions down to 1 µm.

    • Clean the polished surface ultrasonically in deionized water, followed by a brief rinse with a non-reactive solvent like ethanol or isopropanol to remove any polishing residues.

  • Mounting:

    • Mount the prepared sample onto a standard LA-ICP-MS sample holder. For small or irregularly shaped samples, embedding in epoxy resin followed by polishing is recommended.

LA-ICP-MS Instrumental Parameters

The following table provides typical instrumental parameters for the elemental mapping of boron in polymer composites. These parameters may require optimization based on the specific instrument and sample matrix.

Parameter Setting Notes
Laser System
Wavelength193 nmMinimizes thermal effects and provides good absorption for most polymers.
Laser Fluence2-5 J/cm²To be optimized for clean ablation and minimal fractionation.
Repetition Rate10-20 HzHigher rates for faster mapping, but may increase heat input.
Spot Size10-50 µmDetermines the spatial resolution of the elemental map.
Scan Speed5-20 µm/sShould be synchronized with the laser repetition rate and spot size to ensure complete coverage.
Carrier GasHeliumFlow rate typically 0.6-1.0 L/min.
ICP-MS System
RF Power1400-1550 W
Plasma Gas Flow14-16 L/minArgon.
Auxiliary Gas Flow0.8-1.2 L/minArgon.
Nebulizer Gas Flow0.9-1.1 L/minArgon.
Dwell Time10-100 msPer isotope.
Isotopes Monitored¹⁰B, ¹¹B, ¹³C¹³C can be used as an internal standard to correct for variations in ablation yield.[4]
Collision/Reaction CellOptionalHelium KED (Kinetic Energy Discrimination) mode can be used to reduce polyatomic interferences.
Data Acquisition and Processing
  • Tuning and Calibration:

    • Tune the ICP-MS for sensitivity and stability using a standard solution or a certified reference material (e.g., NIST SRM 610/612).

    • Perform external calibration using matrix-matched standards if available. If not, NIST glass standards can be used for semi-quantitative analysis. For quantitative mapping, internal standardization using the ¹³C signal from the polymer backbone is recommended.[4]

  • Ablation and Data Collection:

    • Define the area on the sample to be mapped.

    • Perform a line-by-line raster scan of the selected area.

    • Acquire the time-resolved signal for each isotope of interest.

  • Data Processing:

    • Import the raw data into the processing software.

    • Perform background subtraction and internal standard correction.

    • Convert the time-resolved data into a 2D matrix of intensities.

    • Generate the elemental map, where pixel intensity or color corresponds to the concentration of boron.

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance data for the LA-ICP-MS analysis of boron in polymer matrices. Actual values will vary depending on the specific instrumentation and matrix.

Parameter Value Reference
Limit of Detection (LOD) for Boron0.1 - 1 µg/g[5]
Limit of Quantification (LOQ) for Boron0.3 - 3 µg/g[5]
Precision (RSD)< 10%[4]
Accuracy (vs. certified values)80 - 120%[6]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LA-ICP-MS Analysis cluster_data Data Processing p1 Sample Sectioning p2 Surface Polishing p1->p2 p3 Cleaning p2->p3 p4 Mounting p3->p4 a1 Instrument Tuning & Calibration p4->a1 a2 Define Mapping Area a1->a2 a3 Raster Ablation a2->a3 a4 Data Acquisition a3->a4 d1 Background Subtraction a4->d1 d2 Internal Standard Correction d1->d2 d3 Generate 2D Intensity Matrix d2->d3 d4 Create Elemental Map d3->d4 end end d4->end Final Report

Caption: Experimental workflow for LA-ICP-MS elemental mapping.

Logical Relationship of Key Parameters

logical_relationships cluster_laser Laser Parameters cluster_quality Map Quality cluster_icpms ICP-MS Parameters spot_size Spot Size resolution Spatial Resolution spot_size->resolution determines sensitivity Sensitivity spot_size->sensitivity influences scan_speed Scan Speed analysis_time Analysis Time scan_speed->analysis_time affects rep_rate Repetition Rate rep_rate->analysis_time affects dwell_time Dwell Time dwell_time->sensitivity impacts gas_flows Gas Flows gas_flows->sensitivity impacts

Caption: Interplay of key parameters in LA-ICP-MS mapping.

Discussion

The successful application of LA-ICP-MS for elemental mapping of boron in polymer composites relies on careful optimization of both the sample preparation and instrumental parameters.

Matrix Effects: A significant challenge in LA-ICP-MS is the potential for matrix effects, where the composition of the sample influences the ablation process and subsequent ionization in the plasma.[7] For polymer composites, variations in polymer type, fillers, and additives can affect the ablation yield. The use of an internal standard, such as the naturally occurring ¹³C in the polymer backbone, is a highly effective strategy to correct for these variations.[4]

Spectral Interferences: While boron isotopes (¹⁰B and ¹¹B) have relatively few isobaric interferences, polyatomic interferences can arise from the sample matrix or the plasma gas. For example, in calcium-rich matrices, argide species can interfere with boron signals.[8] The use of a collision/reaction cell with a gas like helium can help to mitigate these interferences through kinetic energy discrimination.

Quantification: Achieving accurate quantification in LA-ICP-MS of solid samples is challenging due to the lack of matrix-matched certified reference materials for many polymer composites.[2] While NIST glass standards are widely used, they are not matrix-matched to polymers. Therefore, for quantitative results, the development of in-house standards or the use of internal standardization is crucial.

Conclusion

LA-ICP-MS is a powerful and versatile technique for the elemental mapping of boron in polymer composites. The detailed protocol provided in this application note offers a starting point for researchers to develop and validate their own methods. By carefully considering sample preparation, instrumental parameters, and data processing strategies, high-quality, spatially resolved data on boron distribution can be obtained. This information is invaluable for the quality control of advanced materials, understanding structure-property relationships, and advancing applications such as targeted drug delivery in BNCT.

References

Application Notes & Protocols: Boronium Ions as Intermediates in Electrophilic Aromatic Borylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of boronium ions as key intermediates in electrophilic aromatic borylation reactions. This document details their generation, characterization, and synthetic utility, supported by experimental protocols and quantitative data. The information presented is intended to guide researchers in harnessing these reactive species for the development of novel borylation methodologies.

Application Notes

Introduction to Boronium Ions in Electrophilic Aromatic Borylation

Electrophilic aromatic borylation is a powerful method for the direct introduction of a boryl group onto an aromatic ring, providing valuable building blocks for organic synthesis, particularly for the construction of complex molecules in drug discovery. While various methods exist, those proceeding via highly reactive cationic boron species, such as boronium and borenium ions, have garnered significant attention.

A boronium ion is a tetracoordinate boron cation, which can act as a precursor to the more electrophilic tricoordinate borenium ion . The generation of these species is typically achieved by treating a borane precursor with a strong Lewis acid or a halide abstractor. The exceptional electrophilicity of these intermediates allows for the borylation of even weakly nucleophilic arenes.[1][2][3]

Generation of Boronium and Borenium Ions

Several strategies have been developed for the generation of boronium and borenium ions for electrophilic aromatic borylation. A common approach involves the reaction of a dialkylboron halide or triflate with a Lewis acid. For instance, the combination of a highly electrophilic R₂BNTf₂ reagent with a non-nucleophilic base can generate reactive borylating agents.[1] Another effective method is the hydride abstraction from amine-borane complexes using a trityl cation, such as Ph₃C⁺B(C₆F₅)₄⁻.[4][5] The choice of the boron precursor, the activating agent, and the solvent system is crucial in controlling the generation and reactivity of the desired cationic boron species.

The equilibrium between boronium and borenium ions can be influenced by the nature of the ligands on the boron center and the reaction conditions. Sterically hindered boronium ions can exhibit extraordinary reactivity due to the strain associated with their structure.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of boronium and borenium ions.

  • ¹¹B NMR: This technique is particularly informative for determining the coordination state of the boron atom. Tetracoordinate boronium ions typically exhibit signals in the upfield region (e.g., δ 16.2 ppm), while the more deshielded tricoordinate borenium ions resonate significantly downfield (e.g., δ 85.1 ppm).[1]

  • ¹⁹F NMR: When using counterions such as bistriflimide (NTf₂⁻), ¹⁹F NMR can confirm the ionic nature of the species. A single peak around δ -79.4 ppm is characteristic of the bistriflimide anion.[1]

  • ¹H NMR: Can provide information about the symmetry and the electronic environment of the ligands attached to the boron center.

Reactivity and Substrate Scope

Boronium and borenium ion-mediated electrophilic aromatic borylation has been successfully applied to a range of aromatic and heteroaromatic substrates. Electron-rich heterocycles, such as N-methylindole and pyrrole, are readily borylated.[1] The regioselectivity of the borylation is influenced by both steric and electronic factors of the substrate. For instance, the borylation of N-methylindole with a 9-BBN-derived boronium ion selectively occurs at the C3 position.[1]

Recent advancements have expanded the substrate scope to include less activated arenes, which has been a significant challenge for traditional transition-metal-catalyzed methods.[6] Furthermore, these methods can achieve complementary regioselectivity compared to established iridium-catalyzed borylations.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature on electrophilic aromatic borylation reactions involving boronium ion intermediates.

Table 1: Borylation of Heteroarenes with a 9-BBN-derived Boronium Ion (8a) [1]

EntrySubstrateProductConversion (%)Conditions
1N-Methylindole3-(9-BBN)-N-methylindole (16a)>951.05 equiv of 8a; CH₂Cl₂; 50 °C
2Pyrrole2,5-di(9-BBN)-pyrrole (16c)>952.0 equiv of 8a; CH₂Cl₂; 50 °C
3Furan2-(9-BBN)-furan (16d)~501.05 equiv of 8a; CH₂Cl₂; 50 °C

Table 2: ¹¹B NMR Chemical Shifts of Boron Species [1]

SpeciesStructure¹¹B NMR Chemical Shift (δ, ppm)
Boronium Ion (8a)[9-BBN-N(CH₃)₂(CH₂)₂N(CH₃)₂]⁺16.2
Borenium Ion (10)[Et₃N-9-BBN]⁺85.1

Experimental Protocols

Protocol 1: Generation of a 9-BBN-derived Boronium Ion (8a)

This protocol describes the generation of a boronium ion from 9-BBN bistriflimide and 1,8-bis(dimethylamino)naphthalene ("Proton Sponge").[1]

Materials:

  • 9-BBN dimer

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • 1,8-bis(dimethylamino)naphthalene

  • Toluene (anhydrous)

  • Deuterated dichloromethane (CD₂Cl₂) (anhydrous)

  • Schlenk flask

  • NMR tubes

Procedure:

  • Synthesis of 9-BBN bistriflimide (5a): In a glovebox, dissolve the 9-BBN dimer in anhydrous toluene in a Schlenk flask. Add bis(trifluoromethanesulfonyl)imide and heat the mixture. Monitor the reaction by NMR until completion. Remove the solvent under vacuum to obtain 5a.

  • Generation of Boronium Ion (8a): In a glovebox, dissolve 9-BBN bistriflimide (5a) in anhydrous CD₂Cl₂ in an NMR tube. Add a stoichiometric amount of 1,8-bis(dimethylamino)naphthalene.

  • Characterization: Immediately acquire ¹H, ¹¹B, and ¹⁹F NMR spectra. The formation of the boronium ion 8a is indicated by a ¹¹B NMR signal at approximately δ 16.2 ppm and a ¹⁹F NMR signal around δ -79.4 ppm.[1]

Protocol 2: Electrophilic Aromatic Borylation of N-Methylindole

This protocol details the borylation of N-methylindole using the pre-formed boronium ion 8a.[1]

Materials:

  • Solution of boronium ion 8a in CD₂Cl₂ (from Protocol 1)

  • N-Methylindole

  • NMR tube with a J. Young valve

Procedure:

  • To the NMR tube containing the solution of the boronium ion 8a in CD₂Cl₂, add a stoichiometric amount of N-methylindole.

  • Seal the NMR tube and heat the reaction mixture at 50 °C.

  • Monitor the progress of the reaction by ¹H and ¹¹B NMR spectroscopy.

  • The disappearance of the starting material signals and the appearance of new signals corresponding to the 3-borylated N-methylindole product indicate the completion of the reaction. The conversion can be determined by integration of the respective NMR signals.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism for electrophilic aromatic borylation via boronium and borenium ions.

Experimental_Workflow cluster_synthesis Synthesis & Generation cluster_reaction Borylation Reaction cluster_analysis Analysis Start Start: Borane Precursor & Activator Mix Mix in Anhydrous Solvent Start->Mix Generate Generate Boronium/Borenium Ion Mix->Generate AddArene Add Aromatic Substrate Generate->AddArene React React under Inert Atmosphere (e.g., Heat) AddArene->React Monitor Monitor Reaction by NMR (¹H, ¹¹B, ¹⁹F) React->Monitor Isolate Work-up & Isolate Product Monitor->Isolate Characterize Characterize Borylated Product Isolate->Characterize

Caption: General experimental workflow for electrophilic aromatic borylation using boronium ions.

References

Transition-Metal-Free Catalytic Borylation: A Guide to Modern Synthetic Methods Utilizing Nucleophilic Boron Species

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The introduction of boron-containing moieties into organic molecules is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures through versatile C-B bond transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Traditionally, these borylation reactions have heavily relied on transition-metal catalysis. However, the development of transition-metal-free alternatives has gained significant traction, offering advantages such as reduced cost, lower toxicity, and unique reactivity profiles. This document provides detailed application notes and experimental protocols for several key transition-metal-free catalytic borylation methods that proceed via nucleophilic boron species or radical pathways, circumventing the need for precious metal catalysts.

Borylation of Alkyl Iodides via a Radical-Mediated Pathway

This protocol describes an operationally simple method for the borylation of primary and secondary alkyl iodides using a commercially available diboron reagent activated by a simple base. The reaction is believed to proceed through a single-electron transfer mechanism, generating an alkyl radical that is subsequently trapped by the boron reagent.[1][2][3]

Application Notes:

This method is particularly useful for the synthesis of alkylboronate esters from readily available alkyl iodides and demonstrates excellent functional group compatibility.[1] It provides a valuable alternative to traditional methods that often require the use of organometallic reagents or transition-metal catalysts.[1] For secondary alkyl iodides, bis(catecholato)diboron (B₂cat₂) may offer better yields, although a subsequent transesterification step with pinacol is required for isolation as the more stable pinacol boronate.[1][3]

Quantitative Data Summary:
EntryAlkyl Iodide SubstrateBoron ReagentBaseSolventTemp (°C)Time (h)Yield (%)
11-IodooctaneB₂pin₂t-BuOLiMeOH651287
21-Iodo-4-phenylbutaneB₂pin₂t-BuOLiMeOH651285
31-Iodo-3-chloropropaneB₂pin₂t-BuOLiMeOH651278
41-Iodo-4-(methoxycarbonyl)butaneB₂pin₂t-BuOLiMeOH651281
5Cyclohexyl iodideB₂cat₂t-BuOLiMeOH651275
Experimental Protocol:

Materials:

  • Alkyl iodide (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (4.0 equiv for primary iodides) or Bis(catecholato)diboron (B₂cat₂) for secondary iodides

  • Lithium tert-butoxide (t-BuOLi) (2.0 equiv)

  • Methanol (MeOH), anhydrous

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the alkyl iodide (0.5 mmol, 1.0 equiv), bis(pinacolato)diboron (508 mg, 2.0 mmol, 4.0 equiv), and lithium tert-butoxide (80 mg, 1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous methanol (1.0 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 65 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkylboronate ester.

Proposed Reaction Pathway:

radical_borylation cluster_initiation Initiation cluster_propagation Propagation B2pin2 B₂pin₂ Ate_complex [B₂(pin)₂-OtBu]⁻Li⁺ B2pin2->Ate_complex + t-BuO⁻ tBuOLi t-BuOLi R_radical R• Ate_complex->R_radical + R-I (SET) RI R-I R_radical_prop R• Intermediate1 [R-B(pin)₂-B(pin)]• R_radical_prop->Intermediate1 + B₂pin₂ B2pin2_prop B₂pin₂ Product R-Bpin Intermediate1->Product β-scission Bpin_radical •Bpin Intermediate3 [tBuO-Bpin]•⁻ Bpin_radical->Intermediate3 + t-BuO⁻ tBuOLi_prop t-BuO⁻ R_radical_regen R• (regenerated) Intermediate3->R_radical_regen + R-I (SET) RI_prop R-I sandmeyer_borylation_workflow cluster_step1 Step 1: Diazotization (in situ) cluster_step2 Step 2: Borylation cluster_step3 Step 3: Workup / Further Reaction Arylamine Arylamine (Ar-NH₂) Diazonium Arenediazonium salt [Ar-N₂]⁺ Arylamine->Diazonium + t-BuONO tBuONO t-BuONO Diazonium_boryl [Ar-N₂]⁺ Arylboronate Arylboronate (Ar-Bpin) Diazonium_boryl->Arylboronate + B₂pin₂ - N₂ B2pin2 B₂pin₂ Arylboronate_workup Arylboronate (Ar-Bpin) Purification Purification Arylboronate_workup->Purification Telescoped_Reaction Telescoped Reaction (e.g., Suzuki Coupling) Arylboronate_workup->Telescoped_Reaction nhc_borylation_cycle NHC Chiral NHC NHC_B2pin2 NHC-B₂pin₂ Adduct NHC->NHC_B2pin2 + B₂pin₂ B2pin2 B₂pin₂ Nucleophilic_Boron Nucleophilic Boron Species [NHC-B(pin)(OMe)]⁻[HB(pin)]⁺ NHC_B2pin2->Nucleophilic_Boron + MeOH MeOH MeOH Enolate_Intermediate Boryl Enolate Intermediate Nucleophilic_Boron->Enolate_Intermediate + Substrate Unsaturated_Substrate α,β-Unsaturated Carbonyl Product β-Boryl Carbonyl Product Enolate_Intermediate->Product Protonation Protonation Protonation Product->NHC releases NHC bf3_borylation_logic Aryltriazene Aryltriazene (Ar-N=N-NR₂) Complex_A Triazene-BF₃ Complex Aryltriazene->Complex_A + BF₃ BF3 BF₃·OEt₂ Diazonium_B Arenediazonium Salt [Ar-N₂]⁺[BF₃NR₂]⁻ Complex_A->Diazonium_B Generates Product Arylboronic Ester (Ar-Bpin) Diazonium_B->Product + [F-B₂(pin)₂]⁻ - N₂ B2pin2 B₂pin₂ Diboronate_C [F-B₂(pin)₂]⁻ B2pin2->Diboronate_C Activation via Fluoride Fluoride_Transfer Fluoride Transfer (from BF₄⁻ generated in situ)

References

Troubleshooting & Optimization

overcoming low yields in the synthesis of boronium compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of boronium compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of these valuable compounds. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues that may lead to low yields in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing boronium cations?

A1: Boronium cations are typically synthesized via two primary methods: nucleophilic displacement and halide abstraction.[1] In nucleophilic displacement, a Lewis base displaces a halide from a boron center. Halide abstraction involves a strong Lewis acid removing a halide from a boron compound to generate the boronium cation.[1]

Q2: Why is the choice of ligand important for boronium salt stability and yield?

A2: The ligand plays a crucial role in stabilizing the electron-deficient boron center. Strongly electron-donating ligands, such as 4-dimethylaminopyridine (DMAP) and its analogs, can significantly increase the stability of boronium cations, including their resistance to hydrolysis.[2][3][4] This increased stability often translates to higher isolated yields, with some syntheses reporting yields of up to 89.6% for the initial bromide salt and 96% after anion exchange.[2][3] The use of bulky ligands can also provide steric protection to the boron center.[3]

Q3: My boronium salt appears to be water-sensitive. How can I improve its hydrolytic stability?

A3: The hydrolytic stability of boronium cations is a known challenge.[2][5] To improve stability, consider using strongly electron-donating pyridine-type ligands.[3][4] For example, boronium (+3) cations supported by 4-(dialkylamino)pyridine ligands have been shown to be stable in water across a wide pH range (1-14).[6]

Q4: What is a common purification strategy for boronium salts?

A4: A common purification method involves precipitation of the crude boronium salt from the reaction mixture, followed by washing with appropriate solvents to remove byproducts and unreacted starting materials.[2][3] For instance, after precipitation from a solvent like chlorobenzene, successive washes with fresh chlorobenzene, toluene, and diethyl ether can be effective.[2][3] In some cases, an aqueous anion exchange can also serve as a purification step.[2][3]

Troubleshooting Guide for Low Yields

This guide addresses common issues encountered during the synthesis of boronium compounds that can lead to low product yields.

Issue 1: Very low or no product formation observed.

Potential Cause Troubleshooting Steps & Solutions
Poor Quality of Reagents Ensure all reagents, especially the boron starting material and the Lewis base/acid, are of high purity and anhydrous where necessary. Moisture can lead to hydrolysis of starting materials and the product.[2][5]
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. For nucleophilic displacement, an excess of the Lewis base may be required to drive the reaction to completion.
Suboptimal Reaction Temperature The reaction temperature is critical. Some syntheses require refluxing conditions (e.g., in chlorobenzene) to proceed efficiently.[2][3] Ensure your reaction is maintained at the optimal temperature throughout the synthesis.
Inefficient Mixing For heterogeneous reaction mixtures, vigorous stirring is essential to ensure proper mixing of reactants.

Issue 2: Product is formed but the isolated yield is low.

Potential Cause Troubleshooting Steps & Solutions
Product Loss During Workup Boronium salts can have some solubility in the aqueous phase during extractions. Minimize aqueous contact or use a solvent system that minimizes this loss. Also, ensure complete precipitation of the product from the reaction mixture; cooling the mixture may improve precipitation.
Incomplete Precipitation If the boronium salt is expected to precipitate, ensure the solvent choice and temperature are optimized for minimal solubility of the product.
Side Reactions The presence of acidic protons in the reaction mixture can lead to side reactions.[1] Ensure all reagents and solvents are compatible and do not contain functional groups that can react with the boronium cation.
Product Decomposition Some boronium cations are sensitive to air and moisture.[7] Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) if your compound is known to be sensitive.

Data Presentation: Synthesis Methods and Yields

The following table summarizes the primary methods for boronium salt synthesis with reported yields.

Synthesis Method General Reaction Key Reagents Typical Solvents Reported Yields Advantages Disadvantages
Nucleophilic Displacement L + B-X → [L-B]⁺ + X⁻Lewis Base (e.g., Pyridine, DMAP), Boron HalideChlorobenzene, Dichloromethane80-96%[2][3]High yields, often with precipitation of the product.May require forcing conditions (e.g., reflux).
Halide Abstraction (L)B-X + MA → [(L)B]⁺ + [MAX]⁻Boron Halide Complex, Lewis Acid (e.g., AlCl₃, SbCl₅)Dichloromethane, NitromethaneModerate to high (qualitative reports)[7]Can generate highly reactive borenium intermediates.Requires a strong Lewis acid which can be moisture sensitive.

Experimental Protocols

Protocol 1: Synthesis of a Boronium (+3) Salt via Nucleophilic Displacement

This protocol is adapted from the synthesis of a highly hydrolysis-resistant boronium salt.[2][3]

Materials:

  • 4-N,N-dimethylamino pyridine (DMAP)

  • Me₂SBBr₃

  • Reagent grade chlorobenzene

  • Toluene

  • Diethyl ether

  • Two-neck round-bottomed flask

  • Magnetic stir bar

  • Heating mantle

  • Air-cooled condenser

Procedure:

  • In a well-ventilated fume hood, charge a 500 mL, two-neck round-bottomed flask with a magnetic stir bar and 200 mL of reagent grade chlorobenzene.

  • Fit the flask with a heating mantle and an air-cooled condenser.

  • Add 4-N,N-dimethylamino pyridine (DMAP; 15.6 g, 0.128 mol) through the side neck.

  • Bring the resulting solution to reflux.

  • Through the side neck, add solid Me₂SBBr₃ (10.0 g, 0.032 mol) portion-wise. Caution: Me₂SBBr₃ fumes in air.

  • Once the addition is complete, stopper the side neck and continue to reflux for 12 hours. During this time, the solution color will fade, and a voluminous white solid will precipitate.

  • While still hot, vacuum filter the suspension. Caution: Chlorobenzene has a boiling point of 132 °C.

  • Wash the collected white, granular solid successively with fresh chlorobenzene, toluene, and, after cooling to room temperature, diethyl ether.

  • The resulting boronium bromide salt can be used for further steps, such as anion exchange. An example yield for this step is approximately 89.6%.[2][3]

Protocol 2: Anion Exchange for Purification and Modification

This protocol describes the anion exchange of the bromide salt to a bis(trifluoromethanesulfonyl)imide (Tf₂N⁻) salt.[2][3]

Materials:

  • Boronium bromide salt (from Protocol 1)

  • Potassium bis(trifluoromethanesulfonyl)imide (KTf₂N)

  • Hot water

  • 500 mL Erlenmeyer flask

  • Magnetic stir bar

Procedure:

  • Charge a 500 mL Erlenmeyer flask with 200 mL of hot water and a magnetic stir bar.

  • While stirring, add 15.0 g (0.020 mol) of the boronium bromide salt. It should dissolve quickly to form a colorless solution.

  • In a separate flask, dissolve 20.0 g (0.062 mol) of KTf₂N in hot water.

  • Slowly add the KTf₂N solution to the solution of the bromide salt. A copious amount of white solid will precipitate upon mixing.

  • Continue stirring for one hour.

  • Separate the product by vacuum filtration, wash with water, and dry in vacuo. A typical yield for this step is around 96%.[3]

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_symptoms Symptom Identification cluster_causes1 Potential Causes for No Product cluster_solutions1 Solutions cluster_causes2 Potential Causes for Low Isolation cluster_solutions2 Solutions start Low Yield in Boronium Synthesis symptom1 No/Trace Product Formation start->symptom1 symptom2 Low Isolated Yield start->symptom2 cause1a Poor Reagent Quality symptom1->cause1a cause1b Incorrect Stoichiometry symptom1->cause1b cause1c Suboptimal Temperature symptom1->cause1c cause2a Loss During Workup symptom2->cause2a cause2b Incomplete Precipitation symptom2->cause2b cause2c Product Decomposition symptom2->cause2c solution1a Use Pure/Anhydrous Reagents cause1a->solution1a solution1b Verify Molar Ratios cause1b->solution1b solution1c Optimize Reaction Temperature cause1c->solution1c solution2a Optimize Extraction/Washing cause2a->solution2a solution2b Optimize Precipitation Conditions cause2b->solution2b solution2c Use Inert Atmosphere cause2c->solution2c

Caption: Troubleshooting workflow for low yields in boronium synthesis.

SynthesisPathways cluster_starting Starting Materials cluster_methods Synthetic Methods cluster_product Product boron_halide Boron Halide (e.g., BCl₃, BBr₃) nucleophilic_displacement Nucleophilic Displacement boron_halide->nucleophilic_displacement halide_abstraction Halide Abstraction boron_halide->halide_abstraction lewis_base Lewis Base (e.g., Pyridine, Amine) lewis_base->nucleophilic_displacement lewis_base->halide_abstraction (as complex) lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->halide_abstraction boronium_salt Boronium Salt [L₄B]³⁺[X⁻]₃ nucleophilic_displacement->boronium_salt halide_abstraction->boronium_salt

Caption: General synthetic pathways to boronium compounds.

References

Technical Support Center: Handling of Air and Water Sensitive Boronium Salts

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with air- and water-sensitive boronium salts. It provides answers to frequently asked questions and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why are my boronium salts sensitive to air and water?

Boronium salts are sensitive to air and water primarily due to the Lewis acidic nature of the boron center. The boron atom in these compounds is electron-deficient and susceptible to attack by nucleophiles.

  • Water (Moisture): Water acts as a nucleophile, attacking the boron center. This can lead to the hydrolysis and decomposition of the boronium cation.[1][2] The stability of boronium salts in water can vary significantly depending on the ligands attached to the boron atom. While some simple boronium salts are reported to be "exquisitely sensitive to water," recent research has led to the development of boronium (+3) ions with N-donor ligands that are indefinitely stable in water across a wide pH range (1-14).[2][3][4]

  • Oxygen: Oxygen can also react with certain boronium salts or related organoboron compounds, leading to oxidation.[1][5] This is a common issue for many air-sensitive reagents used in synthetic chemistry.[6][7]

Q2: How should I properly store air- and water-sensitive boronium salts?

Proper storage is critical to maintaining the integrity of your boronium salts. The primary goal is to isolate the compound from the atmosphere.

  • Short-Term Storage: For routine use, storing the salt in a sealed Schlenk flask or vial under a positive pressure of a dry, inert gas (like argon or nitrogen) is recommended.[8][9] This container should be placed in a secondary container with a desiccant. Storing at low temperatures (e.g., in a refrigerator) can slow decomposition, but the container must be warmed to room temperature before opening to prevent condensation.[10][11]

  • Long-Term Storage: The most robust method for long-term storage is within an inert atmosphere glovebox.[1][12][13] If a glovebox is not available, sealing the compound in a glass ampoule under vacuum or inert gas is a reliable alternative.[1]

Q3: What is the difference between using a glovebox and a Schlenk line for handling boronium salts?

Both gloveboxes and Schlenk lines are essential tools for handling air-sensitive compounds.[7][13][14] The choice depends on the scale of the experiment and the sensitivity of the reagents.

  • Glovebox: A glovebox is a sealed container filled with a continuously purified inert gas, allowing for the manipulation of compounds in an environment with very low levels of oxygen and moisture (ideally <1 ppm of each).[14][15][16] It is the preferred method for weighing and transferring solids and for performing complex manipulations that would be cumbersome on a Schlenk line.[12][13]

  • Schlenk Line: A Schlenk line is a dual-manifold glassware system that allows for the control of a reaction's atmosphere, alternating between a vacuum and a flow of inert gas.[1][8][9] It is well-suited for solution-based reactions, solvent transfers, and filtrations under an inert atmosphere.[6][17]

Many chemists use a combination of both: solids are weighed and prepared in the glovebox, and the reactions are then carried out on a Schlenk line.[13]

Q4: How do I ensure my solvents are suitable for reactions with sensitive boronium salts?

Solvents are a major source of water and oxygen contamination.[1] Using properly dried and degassed solvents is crucial.

  • Drying: Solvents can be dried by passing them through a solvent purification system (SPS), which uses columns of activated alumina and a supported copper catalyst to remove water and oxygen, respectively.[18] A more traditional, though hazardous, method is distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents).[18][19]

  • Degassing: Dissolved oxygen must also be removed. The most effective method is the "freeze-pump-thaw" technique, where the solvent is repeatedly frozen (with liquid N₂), subjected to high vacuum, and then thawed.[1][6][20] A simpler but less effective method is to bubble a stream of inert gas through the solvent for an extended period (30-60 minutes).[20]

Troubleshooting Guide

Issue 1: My reaction is not working, and I suspect decomposition of the boronium salt.

If you suspect your boronium salt has decomposed, a systematic check of your experimental setup and reagents is necessary.

Troubleshooting Steps:

  • Verify Inert Atmosphere: Ensure your glovebox or Schlenk line is operating correctly. Check the oxygen and water levels in the glovebox.[15][21][22] For a Schlenk line, ensure there is a slight positive pressure of inert gas, indicated by a steady flow through the bubbler.[6]

  • Check Solvent Purity: Test your solvent for water content. If you are using a solvent from a recently opened bottle or an older container, it may have absorbed moisture. Consider using a freshly purified solvent.[19][23]

  • Assess Glassware Dryness: All glassware must be rigorously dried to remove adsorbed moisture.[6][24] This is typically done by oven-drying (e.g., 140°C for 4 hours or overnight) and then assembling the apparatus hot while flushing with inert gas, or by flame-drying under vacuum.[24][25]

  • Reagent Purity: Check the purity of other reagents in the reaction, as they could be a source of contamination.[23]

Below is a troubleshooting workflow to diagnose potential issues.

G start Reaction Failed or Gave Low Yield check_atmosphere Is the inert atmosphere (Glovebox/Schlenk) secure? start->check_atmosphere check_solvent Was the solvent properly dried & degassed? check_atmosphere->check_solvent Yes fix_atmosphere Action: Purge/regenerate glovebox or check Schlenk line for leaks. check_atmosphere->fix_atmosphere No check_glassware Was all glassware rigorously dried? check_solvent->check_glassware Yes fix_solvent Action: Use freshly purified solvent. Perform freeze- pump-thaw degassing. check_solvent->fix_solvent No check_reagents Are other reagents pure and anhydrous? check_glassware->check_reagents Yes fix_glassware Action: Oven-dry or flame-dry all glassware immediately before use. check_glassware->fix_glassware No fix_reagents Action: Purify other reagents or use new bottles. check_reagents->fix_reagents No success Problem Resolved check_reagents->success Yes fix_atmosphere->success fix_solvent->success fix_glassware->success fix_reagents->success

Troubleshooting workflow for failed reactions.
Issue 2: I'm seeing an unexpected color change or precipitate in my boronium salt solution.

Unexpected visual changes often indicate decomposition or reaction with impurities.

Possible Causes:

  • Decomposition: The boronium salt may be degrading. The decomposition products could be colored or insoluble in the reaction solvent.

  • Contamination: A leak in your system could have introduced air or moisture. For example, titanium tetrachloride (TiCl₄) fumes in the presence of moisture, producing white smoke (TiO₂), and can be used as a qualitative test for moisture in a glovebox.[26]

  • Side Reactions: The boronium salt might be reacting with impurities in the solvent or with other reagents in an unintended way. For instance, some boronic acids are known to undergo degradation mediated by copper catalysts.[27]

Recommendations:

  • Immediately stop the reaction and try to identify the contaminant or cause.

  • If possible, take a sample of the solution under inert conditions for analysis (e.g., NMR spectroscopy) to identify the new species.[17]

  • Review the entire experimental protocol, paying close attention to the purity of all components and the integrity of the inert atmosphere setup.[23]

Data & Protocols

Quantitative Data Tables

Table 1: Typical Inert Atmosphere Glovebox Specifications

ParameterRecommended LevelNotes
Oxygen (O₂)< 1 ppmContinuous monitoring is recommended. Operating sensors above 1000 ppm should be avoided.[15][16][22]
Water (H₂O)< 1 ppmRegeneration of the purifier is needed when levels consistently rise.[15][16][22]
Inert GasHigh-Purity Nitrogen or ArgonArgon is denser and more inert but more expensive than nitrogen.[1]

Table 2: Hydrolytic Stability of Selected Boronium (+3) Cations

This data is based on novel boronium salts with 4-N,N-dialkylaminopyridine ligands, which show significantly enhanced stability compared to older, pyridine-based analogues.

Cation StructureStability in Water (pH 1-13)Stability at pH 14Reference
(DMAP)₄B³⁺Stable for at least 4 monthsSome decomposition after 4 months[3]
(Py)₄B³⁺Rapid decomposition-[2][3]
(4-MePy)₄B³⁺Moderately stable (pH dependent)Decomposes in ~1 minute at pH 13.6[3]

(DMAP = 4-(Dimethylamino)pyridine; Py = Pyridine; 4-MePy = 4-Methylpyridine)

Experimental Protocols
Protocol 1: Handling a Solid Boronium Salt Using a Glovebox

This protocol outlines the steps for weighing and preparing a solid, air-sensitive boronium salt for a reaction.

G cluster_prep Preparation cluster_glovebox Inside Glovebox cluster_exit Exiting prep1 1. Place dry flask, spatula, & weigh boat in antechamber. prep2 2. Perform 3x evacuate-refill cycles on the antechamber. prep1->prep2 gb1 3. Move items into the main chamber. prep2->gb1 gb2 4. Tare balance with the weigh boat. gb1->gb2 gb3 5. Carefully weigh the desired amount of salt. gb2->gb3 gb4 6. Transfer the solid to the Schlenk flask. gb3->gb4 gb5 7. Seal the flask with a greased stopper or septum. gb4->gb5 exit1 8. Place sealed flask and tools back in antechamber. gb5->exit1 exit2 9. Close inner antechamber door. exit1->exit2 exit3 10. Remove items from the outer door. exit2->exit3

Workflow for handling a solid in a glovebox.

Detailed Steps:

  • Preparation: Ensure all necessary glassware (e.g., Schlenk flask), a spatula, and a weighing container are thoroughly oven-dried and cooled. Place these items in the glovebox antechamber.[12]

  • Antechamber Cycling: Evacuate the antechamber and backfill with inert gas. This "purge-and-refill" cycle should be repeated at least three times to remove atmospheric air and moisture.[12][13]

  • Transfer to Glovebox: Once cycling is complete, open the inner antechamber door and move the items into the main glovebox chamber.

  • Weighing: Using a balance inside the glovebox, carefully weigh the desired amount of the boronium salt.[12]

  • Transfer: Transfer the weighed solid into the reaction flask.

  • Sealing: Securely seal the flask with a greased glass stopper or a rubber septum.[6][24] The flask is now ready to be removed from the glovebox for use on a Schlenk line or for storage.

Protocol 2: Transferring a Solution via Cannula on a Schlenk Line

This protocol describes the transfer of a solution of a boronium salt from one Schlenk flask to another under an inert atmosphere.

Materials:

  • Two Schlenk flasks (one with the solution, one receiving flask).

  • Double-tipped needle (cannula).

  • Rubber septa.

  • Schlenk line with inert gas supply.

Procedure:

  • Setup: Attach the receiving flask to the Schlenk line, seal it with a rubber septum, and perform three evacuate-refill cycles to establish an inert atmosphere.[8][9] Leave the flask under a positive pressure of inert gas.

  • Prepare for Transfer: Ensure the flask containing the boronium salt solution is also under a positive pressure of inert gas.

  • Insert Cannula: Insert one end of the double-tipped needle through the septum of the source flask, keeping the tip above the liquid level to flush the cannula with inert gas.

  • Initiate Transfer: Insert the other end of the cannula through the septum of the receiving flask. To start the transfer, lower the cannula tip into the solution in the source flask.[6]

  • Control Flow: The slight pressure difference between the flasks will push the liquid through the cannula.[20] If the flow is slow, you can slightly increase the inert gas pressure to the source flask or carefully pull a slight vacuum on the receiving flask.

  • Completion: Once the transfer is complete, remove the cannula from the receiving flask first, and then from the source flask, to prevent any backflow or introduction of air.

References

Technical Support Center: Stabilizing Boronium Ions with Weakly Coordinating Anions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting and utilizing appropriate weakly coordinating anions (WCAs) to ensure the stability of highly reactive boronium ions.

Frequently Asked Questions (FAQs)

Q1: What are weakly coordinating anions (WCAs) and why are they crucial for boronium ion stability?

A1: Weakly coordinating anions are anions that interact very weakly with cations.[1] This property is vital for stabilizing highly electrophilic and reactive species like boronium ions.[2] The prime role of WCAs is to suppress strong cation-anion interactions, replacing a few strong electrostatic interactions with a multitude of weaker ones.[3] For boronium ions, which are potent electrophiles, a stable and non-interactive counterion is necessary to prevent the anion from coordinating to the electron-deficient boron center, which would form a neutral tetracoordinate species instead of the desired cation.[4] In catalytic applications, the use of WCAs has enabled the development of the most active borenium catalysts.[4]

Q2: What are the key properties to consider when selecting a WCA for my experiment?

A2: When selecting a WCA, consider the following key properties:

  • Coordinating Ability: The anion must be a very poor nucleophile to avoid forming a covalent bond with the electrophilic boron center.[5]

  • Chemical Inertness: The anion must be stable and resistant to degradation by the highly reactive boronium ion, as well as to oxidation or other reaction conditions.[6][7]

  • Size and Charge Delocalization: Large anions with charge delocalized over the entire structure tend to be less coordinating.[3] Many modern WCAs have surfaces covered in poorly polarizable fluorine atoms to dampen ion pairing.[3]

  • Solubility: The resulting boronium salt should be soluble in the desired reaction solvent, which is often a less polar or non-polar medium.[3]

Q3: What are the common classes of WCAs used for stabilizing boronium ions?

A3: Several classes of WCAs are commonly employed. The choice often depends on the reactivity of the specific boronium ion being generated. Common examples include:

  • Fluorinated Arylborates: Tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻, is a very common and commercially available WCA used to stabilize active borenium catalysts.[4]

  • Carboranes: Halogenated carborane anions, such as [1-H-CB₁₁Me₅Br₆]⁻, are exceptionally weakly coordinating and robust.[5][7]

  • Fluoroalkoxyaluminates: Anions like [Al(OC(CF₃)₃)₄]⁻ are known for their high stability and are available on a large scale.[3][8][9]

  • Bistriflimide (NTf₂⁻): While more coordinating than the anions listed above, bistriflimide is sometimes used, though it can form neutral adducts with highly Lewis acidic boronium ions.[5][10]

Q4: How is the stability and character of a boronium ion experimentally determined?

A4: The primary methods for characterizing boronium ions are:

  • ¹¹B NMR Spectroscopy: This is the most direct method. Tricoordinate borenium ions typically exhibit characteristic deshielded signals in the ¹¹B NMR spectrum (often δ > 45 ppm), whereas tetracoordinate boronium ions or neutral adducts show more shielded signals (around δ 0 ± 15 ppm).[5][10] For example, the borenium ion 10 in one study showed a signal at δ 85.1 ppm, indicating exceptional electrophilicity, while the tetracoordinate boronium adduct 8a resonated at δ 16.2 ppm.[10]

  • X-ray Crystallography: When suitable crystals can be obtained, this technique provides unambiguous structural proof of the ionic nature of the compound, showing the separation between the boronium cation and the WCA.[2][4]

  • ¹⁹F NMR Spectroscopy: If the WCA contains fluorine (e.g., [B(C₆F₅)₄]⁻ or NTf₂⁻), ¹⁹F NMR can confirm the presence and integrity of the anion.[10]

Troubleshooting Guide

Problem 1: Low or no yield of the desired boronium ion salt.

  • Possible Cause A: The chosen anion is too coordinating. Halides, triflate, and even bistriflimide can be too nucleophilic for highly reactive boronium ions, leading to the formation of a neutral tetracoordinate adduct instead of the desired salt.[4][5]

    • Solution: Select a more weakly coordinating anion. Refer to the data tables below to compare the coordinating ability of different anions. Consider using larger, more sterically hindered, and highly fluorinated anions like [B(C₆F₅)₄]⁻ or carboranes.[5][6]

  • Possible Cause B: The halide/hydride abstraction is incomplete. The Lewis acid used for abstraction (e.g., AlCl₃) may not be strong enough, or the reaction may not have gone to completion.[4]

    • Solution: Use a more potent abstracting agent. For instance, triethylsilyl cation equivalents ([Et₃Si]⁺) paired with a WCA are exceptionally potent halophiles for generating highly electrophilic borenium ions.[5] Ensure stoichiometric amounts and appropriate reaction conditions (solvent, temperature).

  • Possible Cause C: Solvent coordination. The solvent may be more nucleophilic than the WCA, coordinating to the boron center and preventing the formation of the desired salt.

    • Solution: Use a less coordinating solvent. Dichloromethane or o-difluorobenzene are common choices. Avoid ethers or nitriles if a highly electrophilic cation is targeted.

Problem 2: The isolated product is a neutral adduct instead of the desired ionic boronium salt.

  • Possible Cause: The Lewis acidity of the boronium ion overcomes the "weakness" of the anion. The ability to form a covalent bond with the counterion can be used as a rough measure of a borenium ion's Lewis acidity.[5] For example, the powerful electrophile H₂BNMe₃⁺ was shown to covalently bind even to the weakly coordinating bistriflimide anion.[5]

    • Solution: Increase the steric bulk around the boron center to disfavor the formation of a tetracoordinate species.[5] Alternatively, a more robust and less coordinating anion, such as a halogenated carborane, is required.[6]

Problem 3: The boronium ion decomposes during workup or storage.

  • Possible Cause A: Atmospheric moisture. Many boronium ions are highly sensitive to water and can hydrolyze rapidly.[11]

    • Solution: All manipulations must be performed under strictly anhydrous and inert conditions (e.g., using a glovebox or Schlenk line techniques). Ensure all solvents and reagents are rigorously dried.

  • Possible Cause B: Thermal instability. The boronium salt may not be thermally stable, especially at room temperature.

    • Solution: Perform the reaction and workup at low temperatures. Store the final product at low temperatures (e.g., in a freezer at -20 °C or below) under an inert atmosphere.

Problem 4: Ambiguous or unexpected NMR spectra.

  • Possible Cause: Equilibrium between species. The NMR spectrum might reflect an equilibrium between the tricoordinate borenium ion and a tetracoordinate species (either a neutral adduct with the WCA or a solvent adduct).[5] This can result in broadened signals or an averaged chemical shift.

    • Solution: Acquire variable-temperature (VT) NMR spectra. Lowering the temperature may slow the exchange process and allow for the resolution of signals for the individual species in equilibrium.

Quantitative Data Summary

Table 1: Comparison of Common Weakly Coordinating Anions (WCAs)

AnionCommon AbbreviationFormulaKey Features
Tetrakis(pentafluorophenyl)borate[BArF₂₀]⁻ or [B(C₆F₅)₄]⁻[B(C₆F₅)₄]⁻Commercially available, widely used, good stability.[4]
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate[BArF₂₄]⁻[B(C₆H₃(CF₃)₂)₄]⁻More weakly coordinating than [B(C₆F₅)₄]⁻ due to increased fluorine content.
Hexafluoroantimonate[SbF₆]⁻[SbF₆]⁻Used in superacidic media; highly stable against oxidation.[7]
Bistriflimide (Bis(trifluoromethanesulfonyl)imide)NTf₂⁻[N(SO₂CF₃)₂]⁻Can be coordinating towards highly Lewis acidic cations.[5][10]
Halogenated Carboranese.g., [CB₁₁H₆Cl₆]⁻[CB₁₁H₆Cl₆]⁻Exceptionally inert and weakly coordinating; suitable for the most reactive cations.[6][8]
Perfluoro-tert-alkoxyaluminate[Al(ORᶠ)₄]⁻[Al(OC(CF₃)₃)₄]⁻Readily accessible on a large scale and chemically robust.[8][9]

Table 2: Representative ¹¹B NMR Chemical Shifts for Boron Cations and Adducts

Compound TypeExample Species¹¹B Chemical Shift (δ, ppm)InterpretationReference
Tricoordinate Borenium Ion (High Electrophilicity)[Et₃N-B(9-BBN)]⁺85.1Highly deshielded; indicates significant positive charge on boron.[10]
Tricoordinate Borenium Ion (π-stabilized)DMAP-stabilized borenium ion66.5Less deshielded due to π-delocalization from the DMAP ligand.[10]
Tricoordinate Borenium Ion[(Me₂NCH₂CH₂NMe₂)-BCl]⁺47.3Characteristic of a tricoordinate boron cation.[5]
Tetracoordinate Boronium Ion[(1,8-bis(dimethylamino)naphthalene)-B(9-BBN)]⁺16.2Shielded signal, characteristic of a four-coordinate boron center.[10]
Neutral Tetracoordinate Boron AdductH₂BNMe₃-NTf₂~0Typical range for neutral, tetracoordinate boron species.[5]

Experimental Protocols

Protocol 1: Synthesis of a Borenium Ion via Halide Abstraction

This protocol is a generalized procedure based on methods described in the literature for generating borenium cations by abstracting a halide from a tetracoordinate Lewis acid-base adduct of a boron halide.[4][5]

Materials:

  • Lewis base adduct of a dihaloborane (e.g., Py·BCl₂R)

  • Halide abstracting agent (e.g., [Et₃Si][B(C₆F₅)₄])

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, CH₂Cl₂)

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • Preparation: Inside a glovebox, dissolve the Lewis base-dihaloborane adduct (1.0 eq) in anhydrous CH₂Cl₂.

  • Reaction: To the stirred solution, add a solution of the halide abstracting agent (1.0 eq) in anhydrous CH₂Cl₂ dropwise at -20 °C.

  • Monitoring: Allow the reaction to stir for 1-2 hours. Monitor the reaction progress by taking an aliquot (under inert conditions) and analyzing it via ¹¹B NMR spectroscopy. Look for the disappearance of the starting material signal and the appearance of a new, deshielded signal characteristic of the borenium ion.

  • Workup: The byproduct (e.g., Et₃SiCl) is volatile and can often be removed under vacuum.[5] If the product precipitates, it can be isolated by filtration, washed with a non-polar solvent (e.g., pentane) to remove soluble byproducts, and dried under vacuum.

  • Characterization: Characterize the final product using multinuclear NMR spectroscopy (¹¹B, ¹H, ¹³C, ¹⁹F) and, if possible, obtain single crystals for X-ray diffraction analysis.

Visualizations

WCA_Selection_Workflow start Start: Need to stabilize a boronium cation q1 Estimate Cation Reactivity (Lewis Acidity) start->q1 wca1 Standard WCA e.g., [B(C6F5)4]-, NTf2- q1->wca1 Moderate wca2 Highly Robust WCA e.g., Halogenated Carboranes, [Al(ORF)4]- q1->wca2 High / Extreme q2 Solvent Compatibility Required? q3 Commercial Availability a Priority? q2->q3 Yes wca3 Synthesize Custom WCA q2->wca3 No, specific properties needed q3->wca1 Yes q3->wca2 Yes, some are available q3->wca3 No wca1->q2 end_node Proceed to Synthesis & Characterization wca1->end_node wca2->q2 wca2->end_node wca3->end_node

Caption: Workflow for selecting an appropriate WCA.

Troubleshooting_Workflow start Problem: Low Yield of Boronium Salt check_nmr Analyze 11B NMR of Crude Reaction Mixture start->check_nmr outcome1 Signal for Neutral Adduct (δ ~ 0 ± 15 ppm) check_nmr->outcome1 Predominant outcome2 Signal for Starting Material check_nmr->outcome2 Predominant outcome3 Decomposition Products check_nmr->outcome3 Multiple Signals solution1 Solution: Use a more weakly coordinating anion (WCA) outcome1->solution1 solution2 Solution: Use a stronger abstraction agent or harsher conditions outcome2->solution2 solution3 Solution: Use lower temperature; ensure strict inert/anhydrous conditions outcome3->solution3

Caption: Troubleshooting flowchart for low-yield synthesis.

WCA_Properties_Relationship cluster_wca WCA Properties cluster_interaction Interaction Strength cluster_stability Outcome prop1 Large Anion Size interaction Weak Cation-Anion Interaction prop1->interaction leads to prop2 High Charge Delocalization prop2->interaction leads to prop3 Chemical Inertness (e.g., Fluorination) prop3->interaction leads to stability Stable, Isolable Boronium Ion interaction->stability enables

References

Technical Support Center: Troubleshooting Boron Analysis in ICP-OES & ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with boron analysis using Inductively Coupled Plasma (ICP) techniques. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues such as memory effects and spectral interferences.

Frequently Asked Questions (FAQs)

Q1: What is the boron memory effect and why is it problematic?

The boron memory effect is the carryover of boron from a previously analyzed sample to subsequent samples, including blanks.[1] This phenomenon leads to artificially inflated results, poor accuracy, and high background signals.[1] It is particularly pronounced for boron due to its tendency to adsorb onto the surfaces of the sample introduction system, especially glass and quartz components like the spray chamber, nebulizer, and torch.

Q2: Why are standard acid rinses often insufficient for boron?

Standard nitric acid rinses are often ineffective at removing residual boron. This is because boric acid can adhere to the surfaces of the sample introduction system. An acidic environment can sometimes worsen this issue. To effectively remove boron, it is often necessary to switch to an alkaline rinse solution, which converts boric acid into a more soluble form that is more easily washed away.[1]

Q3: What are the most effective rinse solutions for mitigating the boron memory effect?

Several types of rinse solutions have proven effective in minimizing boron carryover:

  • Ammonia-Based Solutions: Dilute ammonium hydroxide solutions help to keep boron in a soluble form, preventing it from adhering to the ICP's sample introduction components.[1]

  • Complex Alkaline Solutions: A mixture of ammonia, EDTA, hydrogen peroxide, and a surfactant has been shown to provide a low boron background and fast washout times.[1][2]

  • Fluorine-Based Solutions: Solutions containing sodium fluoride (NaF) or hydrofluoric acid (HF) are highly effective at removing boron. NaF is a safer alternative to the more hazardous HF.[1][3]

  • Mannitol in Ammonia: The combination of mannitol with ammonia can be particularly effective for minimizing memory effects, especially when analyzing biological samples.[1][4]

Q4: How can I quantify the effectiveness of my washout procedure?

To evaluate your washout procedure, first introduce a high-concentration boron standard for a set period (e.g., one minute). Immediately after, introduce your blank or rinse solution and monitor the boron signal over time. The washout time is the time it takes for the signal to return to its original baseline level. An efficient washout procedure will show a rapid return to baseline.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your boron analysis.

Issue 1: High Boron Background Signal in Blanks

Possible Causes:

  • Contamination from laboratory ware (e.g., borosilicate glass) or reagents.

  • Inefficient washout from a previous high-concentration sample.

  • Leaching of boron from glass components within the ICP sample introduction system.

Troubleshooting Steps:

  • Verify Blank Purity: Ensure that the deionized water and acids used for preparing blanks are free of boron contamination.

  • Optimize Washout Procedure: A simple nitric acid rinse may not be sufficient. Implement a more effective rinse solution, such as an alkaline-based one. A rinse time of at least 3 minutes is recommended to achieve a stable baseline.[1]

  • Inspect Sample Introduction System: Check for memory effects originating from the spray chamber, nebulizer, and torch. For low-level boron detection, consider using components made of quartz or PFA instead of borosilicate glass.

Issue 2: Inconsistent Boron Signal and Poor Reproducibility

Possible Causes:

  • Cross-contamination between samples due to insufficient washout time.

  • Matrix effects from the sample itself.

  • Spectral interferences from other elements in the sample.

Troubleshooting Steps:

  • Increase Washout Time: Extend the rinse time between samples to ensure that all residual boron from the previous sample is removed.

  • Matrix Matching: Prepare calibration standards in a matrix that closely matches your samples to compensate for matrix effects.

  • Address Spectral Interferences:

    • ICP-OES: Iron (Fe) and chromium (Cr) are common interferences.[5] The most sensitive boron wavelength at 249.772 nm is subject to interference from the iron signal at 249.782 nm.[6] To avoid this, it is recommended to use the less sensitive but interference-free wavelength of 208.957 nm for boron measurements in samples with high iron content.[6][7][8]

    • ICP-MS: While there are no direct isobaric interferences for the main boron isotopes (¹⁰B and ¹¹B), polyatomic interferences can occur, for example from carbon (¹²C).[2] However, studies have shown that the effect of carbon on the ¹¹B/¹⁰B ratio is often negligible.[2]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to boron analysis to aid in method development and troubleshooting.

Table 1: Comparison of Washout Times for Different Rinse Solutions in ICP-MS

Rinse SolutionConcentrationWashout Time to BaselineReference
Nitric Acid2% HNO₃> 15 minutes[2]
Mannitol in Water0.25% Mannitol> 15 minutes[2]
Ammonia0.1M NH₄OH< 5 minutes[2]
Agilent Rinse Solution (Ammonia, EDTA, Triton X-100, H₂O₂)Proprietary< 3 minutes[2]
Sodium Fluoride0.6 mg g⁻¹ NaF in 1% HNO₃< 4 minutes[3][9]
Ammonia Gas Injection10-20 mL/min< 2 minutes[10][11]

Table 2: Effect of Ammonia Gas Injection on Boron Analysis in ICP-MS

ParameterWithout Ammonia GasWith Ammonia Gas (10-20 mL/min)Reference
Boron Blank BaselineStandard LevelReduced by a factor of 4[1]
SensitivityStandard LevelEnhanced by 33-90%[1]
Detection Limits (Instrument 1)12 ng/mL3 ng/mL[1]
Detection Limits (Instrument 2)14 ng/mL4 ng/mL[1]

Table 3: Recommended Boron Wavelengths in ICP-OES for Different Matrices

Wavelength (nm)SensitivityCommon InterferencesRecommended UseReference
249.772HighIron (Fe)Samples with low iron content[6]
249.678HighIron (Fe)Samples with low iron content[5]
208.957LowNone significantSamples with high iron content (e.g., soil digests)[6][7][8]
182.52Medium-General purpose[5]

Experimental Protocols

Protocol 1: General Washout Procedure Using a Complex Alkaline Rinse Solution

This protocol is adapted from methodologies that utilize a complex alkaline solution for the effective removal of boron.

Materials:

  • Ammonium Hydroxide (NH₄OH, ~30%)

  • Hydrogen Peroxide (H₂O₂, ~30-40%)

  • EDTA (ethylenediaminetetraacetic acid)

  • Triton X-100 (or other suitable surfactant)

  • High-purity water

Procedure:

  • Prepare the stock rinse solution:

    • Dissolve 2.5g of EDTA in high-purity water.

    • Add 0.2g of Triton X-100.

    • Add approximately 15g of ~30% NH₄OH.

    • Add approximately 20g of ~30-40% H₂O₂.

    • Bring the final volume to 250mL with high-purity water.

  • Prepare the working rinse solution: Dilute the stock solution 1:10 with high-purity water before use.[1]

  • Implementation: Use this working solution as the rinse solution between samples and at the end of an analytical run. A rinse time of at least 3 minutes is recommended to ensure a stable baseline.[1][2]

Protocol 2: Elimination of Boron Memory Effect using Ammonia Gas Injection

This protocol describes the introduction of ammonia gas into the spray chamber to prevent the boron memory effect.

Materials:

  • Ammonia gas cylinder with a precision flow controller

  • ICP-MS instrument with a port for gas introduction into the spray chamber

Procedure:

  • Connect the ammonia gas line to the spray chamber of the ICP-MS.

  • Set the ammonia gas flow rate to a range of 10-20 mL/min. The optimal flow rate may vary between different ICP-MS models.[10][11]

  • Introduce the ammonia gas into the spray chamber during the analysis of all samples, standards, and blanks. This method converts volatile boric acid into non-volatile ammonium borate, which is more efficiently washed out.[11]

Protocol 3: Sample Preparation of Biological Tissues for Boron Analysis

This protocol outlines a general procedure for the acid digestion of biological samples.

Materials:

  • Concentrated Nitric Acid (HNO₃), trace metal grade

  • Hydrogen Peroxide (H₂O₂), 30%

  • Microwave digestion system with appropriate vessels

  • Volumetric flasks

Procedure:

  • Accurately weigh approximately 0.2-0.5 g of the homogenized biological tissue into a clean microwave digestion vessel.

  • Add 5-10 mL of concentrated HNO₃ to the vessel. Allow the sample to pre-digest for at least 30 minutes.

  • If the sample has a high organic content, carefully add 1-2 mL of H₂O₂.

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature to 180-200°C and hold for 20-30 minutes. The exact program will depend on the sample type and microwave system.

  • After cooling, carefully open the vessels in a fume hood.

  • Quantitatively transfer the digested sample to a volumetric flask (e.g., 25 or 50 mL) and dilute to volume with high-purity water.

  • The sample is now ready for analysis by ICP-OES or ICP-MS.

Visualizations

The following diagrams illustrate key troubleshooting workflows and logical relationships in boron analysis.

Boron_Troubleshooting_Workflow Start High Boron Background in Blanks Check_Reagents Verify Purity of Water and Acids Start->Check_Reagents Check_Glassware Use Boron-Free (e.g., PFA) Labware Start->Check_Glassware Optimize_Washout Optimize Washout Procedure Start->Optimize_Washout Hardware_Check Inspect Sample Introduction System Start->Hardware_Check Problem_Solved Problem Resolved Check_Reagents->Problem_Solved Check_Glassware->Problem_Solved Alkaline_Rinse Implement Alkaline Rinse Solution Optimize_Washout->Alkaline_Rinse Check_Components Switch to Quartz/PFA Components Hardware_Check->Check_Components Increase_Rinse_Time Increase Rinse Time Alkaline_Rinse->Increase_Rinse_Time If still high Increase_Rinse_Time->Problem_Solved Check_Components->Problem_Solved

Caption: Troubleshooting workflow for high boron background.

Boron_Interference_Mitigation Start Suspected Interference in Boron Analysis Identify_Technique Identify Analytical Technique Start->Identify_Technique ICPOES ICP-OES Identify_Technique->ICPOES OES ICPMS ICP-MS Identify_Technique->ICPMS MS Check_Fe_Cr High Iron or Chromium Content? ICPOES->Check_Fe_Cr Matrix_Match Matrix Match Standards ICPMS->Matrix_Match Use_Alt_Wavelength Use Interference-Free Wavelength (e.g., 208.957 nm) Check_Fe_Cr->Use_Alt_Wavelength Yes Standard_Wavelength Use Standard Wavelength (e.g., 249.772 nm) Check_Fe_Cr->Standard_Wavelength No Analysis_Complete Analysis Complete Use_Alt_Wavelength->Analysis_Complete Standard_Wavelength->Analysis_Complete Check_Polyatomic Potential Polyatomic Interference (e.g., from Carbon)? Matrix_Match->Check_Polyatomic Use_¹⁰B Use ¹⁰B Isotope for Quantification Check_Polyatomic->Use_¹⁰B Yes Standard_Analysis Standard Analysis (¹¹B) Check_Polyatomic->Standard_Analysis No Use_¹⁰B->Analysis_Complete Standard_Analysis->Analysis_Complete

Caption: Decision tree for mitigating interferences in boron analysis.

References

Technical Support Center: Improving the Purification of Synthesized Boronium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthesized boronium compounds.

Frequently Asked Questions (FAQs)

Q1: My boronium compound appears to be decomposing on the silica gel column. What can I do?

A1: Decomposition on silica gel is a common issue with boronium compounds, as silica is slightly acidic and can catalyze degradation.[1][2][3] Consider the following alternatives:

  • Use Neutral Alumina: Alumina is generally basic and can be a better choice for acid-sensitive compounds.[1][2]

  • Deactivate the Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a base like triethylamine. This is done by preparing a slurry of silica gel in your starting eluent and adding a small amount of triethylamine.

  • Use a Different Stationary Phase: Depending on the properties of your compound, other stationary phases like Florisil (a magnesium silicate gel) or reverse-phase silica could be viable options.[2]

Q2: I am observing significant streaking or tailing of my compound during TLC analysis and column chromatography. What causes this and how can I fix it?

A2: Streaking or tailing can be caused by several factors, including strong interaction with the stationary phase, the presence of highly polar impurities, or compound decomposition. To address this:

  • Modify the Mobile Phase: Adding a small amount of a polar solvent or a modifier can help improve the peak shape. For example, adding a small percentage of methanol to a dichloromethane/ethyl acetate eluent system can help. If your compound is basic, adding a small amount of triethylamine to the eluent can prevent tailing on silica gel.

  • Check Compound Stability: Perform a 2D TLC experiment to check if your compound is stable on the silica plate. Spot your compound, run the TLC in one direction, dry the plate, and then run it again in the perpendicular direction with the same solvent system. If the spot deviates from the diagonal, it indicates decomposition.[4]

Q3: My recovery from the purification process is very low. What are the potential reasons and solutions?

A3: Low recovery can be due to several factors. Consider these troubleshooting steps:

  • Compound Volatility: If your boronium salt is volatile, it may be lost during solvent removal under high vacuum. Try using a lower temperature and less vacuum during rotary evaporation.[5]

  • Irreversible Adsorption: Your compound may be irreversibly binding to the stationary phase. If you suspect this, try a less active adsorbent or a more polar eluent system.

  • Precipitation on the Column: The compound might be precipitating at the top of the column if it has low solubility in the eluent. Ensure your compound is fully dissolved in the loading solution and consider using a stronger solvent for loading.

  • Incomplete Elution: The solvent system may not be polar enough to elute your compound. Gradually increase the polarity of the eluent.

Q4: What are some common impurities I should expect in my synthesized boronium compounds and how can I remove them?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and decomposition products. For example, in syntheses involving boronic acids, you might find residual boric acid or boronic anhydride.[6] Purification strategies include:

  • Aqueous Work-up: A carefully performed aqueous work-up can remove many inorganic salts and water-soluble impurities.

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product. The choice of solvent is crucial.

  • Acid-Base Extraction: This can be used to separate acidic or basic impurities from your neutral boronium compound.[7][8][9][10]

Troubleshooting Guides

Problem 1: Difficulty with Column Chromatography
Symptom Possible Cause Suggested Solution
Compound sticks to the top of the silica gel column and does not elute. Compound is too polar for the chosen eluent system or is decomposing.Gradually increase the polarity of the eluent. If the compound is still retained, consider switching to a more polar stationary phase like alumina or using reverse-phase chromatography.[2] Check for decomposition using 2D TLC.[4]
Co-elution of the desired product with impurities. The chosen solvent system does not provide adequate separation.Optimize the eluent system by trying different solvent combinations and ratios. A shallow gradient elution can sometimes improve separation. Consider using a different stationary phase that may offer different selectivity.[5]
Low recovery of the product after chromatography. The compound may be irreversibly adsorbed onto the stationary phase or decomposing.Use a less active stationary phase (e.g., neutral alumina instead of acidic silica gel).[1] Deactivate the silica gel with triethylamine. Perform the chromatography at a lower temperature if the compound is thermally sensitive.
Problem 2: Challenges with Recrystallization
Symptom Possible Cause Suggested Solution
The compound "oils out" instead of forming crystals. The solubility of the compound in the chosen solvent is too high, or the cooling is too rapid.Add a small amount of a "poor" solvent (an anti-solvent) in which the compound is insoluble to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.[11][12] Ensure the cooling process is gradual.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to concentrate the solution. Try adding an anti-solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available.
The recrystallized product is still impure. The impurities have similar solubility to the desired compound in the chosen solvent. The cooling was too fast, trapping impurities.Try a different recrystallization solvent or a mixture of solvents.[13] Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary.

Data Presentation

Table 1: Comparison of Stationary Phases for Boronium Compound Purification

Stationary PhaseAcidity/BasicityTypical ApplicationsAdvantagesDisadvantages
Silica Gel AcidicGeneral purpose chromatography for a wide range of compounds.High resolving power, readily available.Can cause decomposition of acid-sensitive compounds like some boronium salts.[1][3]
Neutral Alumina Neutral to slightly basicPurification of acid-sensitive compounds, amines.Good for preventing degradation of sensitive compounds.[1][2]Can have lower resolution than silica gel for some separations.
Basic Alumina BasicPurification of basic compounds.Strong retention of acidic impurities.May strongly retain acidic compounds.
Reverse-Phase Silica (C18) N/APurification of polar compounds in aqueous mobile phases.Good for highly polar boronium salts that are difficult to elute from normal phase columns.Requires aqueous solvent systems which may not be suitable for all boronium compounds.

Table 2: Reported Yields for Synthesized Boronium Salts (Illustrative Examples)

Boronium SaltSynthesis/Purification MethodReported YieldReference
[1(Tf₂N)₃]Anion exchange from the bromide salt, washed with water, and dried in vacuo.96%[5]
1Br₃Precipitation from refluxing chlorobenzene, washed with chlorobenzene, toluene, and diethyl ether.89.6%[5][14][15]
[(DMAP)₂B(1,8-O₂C₁₀H₈)]Cl (22a)Reaction of Cl-B(1,8-O₂C₁₀H₈) with DMAP.Good yields[16]

Experimental Protocols

Protocol 1: Column Chromatography on Neutral Alumina
  • Slurry Preparation: In a beaker, create a slurry of neutral alumina in the initial, least polar eluent you plan to use.

  • Column Packing: Carefully pour the slurry into a vertical chromatography column with the stopcock closed. Allow the alumina to settle, then open the stopcock to drain the excess solvent, ensuring the top of the alumina bed does not run dry.

  • Sample Loading: Dissolve the crude boronium compound in a minimal amount of the initial eluent. If the compound is not very soluble, use a slightly more polar solvent, but keep the volume to a minimum. Carefully apply the sample solution to the top of the alumina bed.

  • Elution: Begin eluting with the initial solvent, collecting fractions. Gradually increase the polarity of the eluent by adding a more polar solvent to the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization using a Two-Solvent System
  • Solvent Selection: Choose a "good" solvent in which your boronium compound is soluble when hot but sparingly soluble when cold. Choose a "poor" solvent (anti-solvent) in which the compound is insoluble or poorly soluble, and that is miscible with the "good" solvent.[11][17]

  • Dissolution: Dissolve the crude boronium compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Then, add a few more drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.[11]

Protocol 3: Acid-Base Extraction

This protocol is for separating a neutral boronium compound from acidic and basic impurities.

  • Dissolution: Dissolve the crude mixture in an appropriate organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Removal of Acidic Impurities: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. Shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous layer. Repeat this wash step. The acidic impurities will be in the aqueous layer as their corresponding salts.[7][8]

  • Removal of Basic Impurities: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake and separate the layers. The basic impurities will be in the aqueous layer as their protonated salts. Repeat this wash step.

  • Washing and Drying: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the organic solvent under reduced pressure to obtain the purified neutral boronium compound.

Mandatory Visualizations

Experimental_Workflow_Column_Chromatography start Start: Crude Boronium Compound slurry Prepare Slurry of Stationary Phase (e.g., Neutral Alumina) in Eluent start->slurry pack Pack Chromatography Column slurry->pack load Dissolve Crude Product and Load onto Column pack->load elute Elute with Solvent Gradient (Increasing Polarity) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Removal (Rotary Evaporation) combine->evaporate end End: Purified Boronium Compound evaporate->end

Caption: Workflow for Boronium Compound Purification by Column Chromatography.

Troubleshooting_Silica_Decomposition issue Issue: Compound Decomposes on Silica Gel Column cause Cause: Silica Gel is Acidic issue->cause solution1 Solution 1: Use Neutral Alumina as Stationary Phase cause->solution1 solution2 Solution 2: Deactivate Silica Gel with Triethylamine cause->solution2 solution3 Solution 3: Use Alternative Purification Method (e.g., Recrystallization) cause->solution3

Caption: Troubleshooting Logic for Compound Decomposition on Silica Gel.

Recrystallization_Decision_Tree rect_node rect_node start Start: Crude Solid Product find_solvent Find a single solvent with high solubility when hot and low solubility when cold? start->find_solvent single_solvent Perform Single-Solvent Recrystallization find_solvent->single_solvent Yes two_solvent Perform Two-Solvent Recrystallization find_solvent->two_solvent No oiling_out Does it 'oil out'? single_solvent->oiling_out two_solvent->oiling_out slow_cool Cool more slowly or add more 'good' solvent oiling_out->slow_cool Yes crystals_form Do crystals form? oiling_out->crystals_form No slow_cool->crystals_form concentrate Concentrate solution or add anti-solvent crystals_form->concentrate No end End: Pure Crystals crystals_form->end Yes concentrate->crystals_form

References

addressing challenges in the structural analysis of complex boron clusters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the structural analysis of complex boron clusters. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My ¹¹B NMR spectrum shows a very broad, rolling baseline. What is the likely cause and how can I fix it?

A1: This is a common issue caused by the borosilicate glass of standard NMR tubes, which contributes a broad background signal.[1][2] To resolve this, you have several options:

  • Use Quartz NMR Tubes: Quartz tubes do not contain boron and will eliminate the background signal.[1]

  • Employ a Spin-Echo Pulse Sequence: A spin-echo experiment (e.g., 90°-τ-180°-τ-acquire) can be used. The broad signal from the glass has a very short relaxation time (T₂) and will decay significantly during the echo time (2τ) before acquisition, while the sharper signals from your sample with longer T₂ values will be refocused and detected.[1]

  • Data Processing Techniques: If you are unable to re-acquire the data, you can try to remove the broad background during processing. This involves left-shifting the Free Induction Decay (FID) to remove the initial data points where the broad signal is most intense, followed by linear prediction to reconstruct the discarded points.[1]

Q2: I am seeing unexpected peaks in my mass spectrum. How can I determine if they are contaminants?

A2: Unexpected peaks in mass spectrometry are often due to common laboratory contaminants or the formation of adducts. Here are some steps to identify them:

  • Check for Common Contaminants: Plasticizers (e.g., phthalates from plasticware), slip agents (e.g., oleamide), and polymers like polyethylene glycol (PEG) and polypropylene glycol (PPG) are frequent contaminants.[3] Silicones (polysiloxanes) are also common.

  • Identify Adducts: In electrospray ionization (ESI), it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[4][5] Solvent molecules can also form adducts.[4]

  • Run a Blank Sample: Analyze a sample of your solvent and matrix to identify background peaks that are not from your analyte.[6]

  • Consult a Database: Use a database of common mass spectrometry contaminants to check the m/z values of your unknown peaks.[3]

Q3: I am having difficulty growing single crystals of my boron cluster suitable for X-ray diffraction. What can I do?

A3: Growing high-quality single crystals is often a matter of trial and error. Here are some common techniques and troubleshooting tips:

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly. Covering the vial with parafilm and punching a few small holes can control the rate of evaporation.[7]

  • Vapor Diffusion: Dissolve your compound in a solvent in which it is soluble, and place this vial inside a larger, sealed container with a second solvent (the "anti-solvent") in which your compound is insoluble but which is miscible with the first solvent. The slow diffusion of the anti-solvent vapor into your solution will gradually decrease the solubility and promote crystal growth.

  • Cooling: Slowly cool a saturated solution of your compound. The key is slow cooling to allow for the formation of a single, well-ordered crystal lattice.[7]

  • Crystal Quality: A good crystal for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or defects.[7] Under a polarizing microscope, a single crystal should uniformly go extinct (turn dark) every 90 degrees of rotation.[7]

Troubleshooting Guides

¹¹B NMR Spectroscopy
Problem Possible Cause(s) Recommended Solution(s)
Broad, undefined signals 1. Quadrupolar nature of the ¹¹B nucleus. 2. Chemical exchange on the NMR timescale. 3. Low sample concentration. 4. Poor shimming of the magnet.1. This is an inherent property; however, higher field strength spectrometers can improve resolution. 2. Acquire spectra at different temperatures to see if peaks sharpen or coalesce. 3. Increase the number of scans and use a cryoprobe if available.[2] 4. Re-shim the magnet before acquisition.
No observable signal 1. Very low sample concentration. 2. Incorrect acquisition parameters (e.g., pulse width, spectral width). 3. Probe is not tuned correctly for the ¹¹B frequency.1. Increase sample concentration or the number of scans. 2. Use a standard boron compound (e.g., boric acid) to calibrate the pulse width and set appropriate spectral parameters. 3. Ensure the probe is properly tuned to the ¹¹B frequency.
Complex, overlapping multiplets 1. Presence of multiple, chemically similar boron environments. 2. Complex coupling patterns (B-H, B-F, B-B).1. Use 2D NMR techniques like ¹¹B-¹¹B COSY to resolve correlations between different boron atoms.[8] 2. Proton decoupling is standard. For fluorinated clusters, fluorine decoupling may be necessary. Theoretical calculations (DFT) can help in assigning complex spectra.[9]
Mass Spectrometry
Problem Possible Cause(s) Recommended Solution(s)
Poor or no ionization 1. Inappropriate ionization technique for the compound. 2. Sample is not sufficiently pure (e.g., high salt concentration). 3. Incompatible solvent system.1. Boron clusters can often be analyzed by ESI or MALDI. Consider trying a different technique if one fails. 2. Use HPLC or a desalting column to purify the sample before analysis.[10] Volatile salts like ammonium acetate are preferred if salts are necessary.[10] 3. Ensure solvents are compatible with the ionization method. For ESI, volatile organic solvents are best.[6]
Isotopic pattern does not match theoretical distribution 1. Overlapping peaks from contaminants or adducts. 2. For high mass clusters, the resolution may be insufficient to resolve the isotopic peaks.1. Check for common contaminants and adducts (see table below). 2. Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
Cluster fragmentation 1. High energy in the ionization source (in-source fragmentation).1. For ESI, reduce the cone voltage or capillary voltage. For MALDI, adjust the laser power.

Common Mass Spectrometry Adducts and Contaminants

m/z Identity Possible Source
+22.9892[M+Na]⁺Glassware, salts
+38.9632[M+K]⁺Glassware, salts
+18.0338[M+NH₄]⁺Ammonium salts in buffers
VariablePolyethylene glycol (PEG)Surfactants, lubricants
VariablePolydimethylsiloxane (PDMS)Silicone grease, septa
149.0233, 279.1591PhthalatesPlasticizers from labware
Single-Crystal X-ray Diffraction
Problem Possible Cause(s) Recommended Solution(s)
Poor diffraction quality 1. Crystal is not a single crystal (twinning, multiple domains). 2. Crystal is too small or has poor morphology. 3. Crystal has significant internal disorder.1. Carefully examine the crystal under a polarizing microscope. Try different crystallization conditions. 2. Aim for crystals between 30-300 microns with well-defined faces.[11] 3. Collect data at a lower temperature (e.g., 100 K) to reduce thermal motion.[12]
Difficulty in structure solution 1. Incorrect space group assignment. 2. Severe disorder in the crystal structure. 3. Twinning.1. Carefully check the systematic absences in the diffraction data. 2. The positions of disordered atoms may need to be modeled over multiple sites with partial occupancies.[13] 3. Specialized software is required to handle twinned data.
High R-factor after refinement 1. Incorrect atom assignments. 2. Unaccounted for disorder or solvent molecules. 3. Poor data quality.1. Verify that all atoms are correctly assigned (e.g., B vs. C).[13] 2. Carefully model any disordered components and check for solvent accessible voids. 3. Re-collect the data on a better crystal if possible.

Experimental Protocols

Protocol 1: ¹¹B NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the boron cluster in 0.6-0.7 mL of a deuterated solvent in a clean vial.

    • Transfer the solution to a 5 mm quartz NMR tube. If quartz tubes are unavailable, a standard borosilicate tube can be used, but be prepared to address the background signal.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Tune and match the broadband probe to the ¹¹B frequency.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution.

  • Acquisition:

    • Use a standard proton-decoupled pulse sequence for ¹¹B.

    • Set the spectral width to cover the expected chemical shift range for boron clusters (e.g., +100 to -100 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from a few hundred to several thousand scans depending on the concentration).

    • Use a relaxation delay of 1-2 seconds.

  • Processing:

    • Apply an exponential window function to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum.

    • Apply a baseline correction. If a borosilicate tube was used, a polynomial baseline correction may be necessary to remove the broad background signal.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection
  • Crystal Selection and Mounting:

    • Select a suitable single crystal under a microscope. The ideal crystal should be clear, well-formed, and of an appropriate size (typically < 0.3 mm in all dimensions).[7][11]

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.[12]

    • Center the crystal in the X-ray beam.

    • Collect a preliminary set of frames to determine the unit cell and crystal quality.

    • Choose an appropriate data collection strategy to ensure complete data with good redundancy.

    • Collect the full dataset.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for absorption and other experimental effects.

    • Determine the space group from the systematic absences.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data. This involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the calculated and observed structure factors.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Verification Synthesis Synthesize Boron Cluster Purification Purify Product (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR ¹¹B and ¹H NMR Purification->NMR MS Mass Spectrometry Purification->MS XRD X-ray Diffraction (if crystalline) Purification->XRD Analysis Interpret Spectra & Solve Crystal Structure NMR->Analysis MS->Analysis XRD->Analysis DFT Computational Verification (DFT) Analysis->DFT Final Final Structure Elucidation DFT->Final

Caption: A typical experimental workflow for the synthesis and structural elucidation of boron clusters.

troubleshooting_nmr Start Poor ¹¹B NMR Spectrum Q1 Is there a broad, rolling baseline? Start->Q1 A1_Yes Likely borosilicate glass background Q1->A1_Yes Yes Q2 Are signals broad or absent? Q1->Q2 No Sol1 Re-run in quartz tube or use spin-echo sequence A1_Yes->Sol1 End Good Spectrum Sol1->End A2_Yes Check concentration, shimming, and temperature Q2->A2_Yes Yes Q3 Is the spectrum too complex to interpret? Q2->Q3 No Sol2 Increase scans/concentration, re-shim, or run variable temperature NMR A2_Yes->Sol2 Sol2->End A3_Yes Overlapping signals or complex coupling Q3->A3_Yes Yes Q3->End No Sol3 Run 2D NMR (e.g., ¹¹B-¹¹B COSY) and/or use DFT calculations for assignment A3_Yes->Sol3 Sol3->End

Caption: A troubleshooting decision tree for common issues in ¹¹B NMR spectroscopy of boron clusters.

References

Technical Support Center: Refinement of Protocols for Derivatization of Aminoborane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of aminoborane precursors.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures.

Issue 1: Low or No Derivatization Product Yield

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The temperature, time, and solvent can significantly impact the reaction efficiency.

    • Solution: Optimize the reaction conditions by systematically varying the temperature and reaction time. The choice of solvent is also critical and should be selected based on the specific derivatizing reagent and aminoborane precursor.[1][2]

  • Incorrect Molar Ratio of Reagents: An inappropriate ratio of the derivatizing reagent to the aminoborane precursor can lead to incomplete derivatization.

    • Solution: A systematic study of the molar ratio of the derivatizing agent to the precursor should be conducted to find the optimal ratio for maximum product yield.[1]

  • Degradation of Aminoborane Precursor: Aminoborane precursors can be sensitive to moisture and air.

    • Solution: Ensure that all manipulations are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and properly dried glassware.[3] Store precursors under appropriate conditions to maintain their stability.[4]

  • Inactive Derivatizing Reagent: The derivatizing reagent may have degraded over time or due to improper storage.

    • Solution: Use a fresh batch of the derivatizing reagent or verify the activity of the existing batch.

Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting start Low or No Product Yield Detected check_conditions Verify Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_ratio Check Molar Ratio of Reagents check_conditions->check_ratio Correct optimize_conditions Systematically Optimize Conditions (e.g., Temperature Gradient PCR, Time Course) check_conditions->optimize_conditions Incorrect check_precursor Assess Precursor Stability (Handling & Storage) check_ratio->check_precursor Correct optimize_ratio Perform Molar Ratio Titration check_ratio->optimize_ratio Incorrect check_reagent Verify Derivatizing Reagent Activity check_precursor->check_reagent Proper use_inert Implement Inert Atmosphere Techniques (e.g., Schlenk Line, Glovebox) check_precursor->use_inert Improper use_fresh_reagent Use Fresh or Validated Reagent check_reagent->use_fresh_reagent Suspected Degradation success Problem Resolved check_reagent->success Active optimize_conditions->success optimize_ratio->success use_inert->success use_fresh_reagent->success

Caption: Troubleshooting decision tree for low derivatization yield.

Issue 2: Presence of Multiple Products or Impurities

Possible Causes and Solutions:

  • Side Reactions: The derivatizing reagent may react with other functional groups on the precursor or with impurities in the reaction mixture.

    • Solution: Use a more specific derivatizing reagent if available. Purify the aminoborane precursor before derivatization to remove any reactive impurities.

  • Dimerization of Aminoborane: Some aminoboranes are known to form cyclic dimers.[5]

    • Solution: The formation of dimers can be influenced by the steric hindrance at the nitrogen center and the reaction conditions. Modifying the amine substituent or the reaction temperature may help to minimize dimerization.[5][6]

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, a mixture of the starting material and the desired product will be present.

    • Solution: Increase the reaction time or temperature to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., NMR, LC-MS).

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Excess Derivatizing Reagent: A large excess of the derivatizing reagent can co-elute with the product during chromatography.

    • Solution: Optimize the molar ratio of the reagents to use a minimal excess of the derivatizing agent.[1] Some unreacted reagents can be removed by a simple extraction or precipitation step.[7]

  • Similar Polarity of Product and Byproducts: If the byproducts have similar polarity to the desired product, chromatographic separation can be challenging.

    • Solution: Explore different chromatographic techniques (e.g., reverse-phase vs. normal-phase HPLC, different column chemistries) or consider a different derivatization strategy that yields a product with more distinct properties.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right derivatizing reagent for my aminoborane precursor?

The choice of derivatizing reagent depends on several factors, including the nature of the aminoborane precursor, the analytical technique being used for detection (e.g., LC-MS, GC-MS), and the desired properties of the derivative (e.g., increased volatility, enhanced ionization efficiency).[8][9] A variety of boronic acid reagents have been successfully used for the derivatization of compounds with diol functionalities, which can be analogous to certain aminoborane reactions.[1]

Q2: What are the key parameters to optimize in a derivatization protocol?

The most critical parameters to optimize are:

  • Molar ratio of derivatizing reagent to precursor: This affects the completeness of the reaction.[1]

  • Reaction temperature: Influences the reaction rate and the stability of reactants and products.[2][10]

  • Reaction time: Ensures the reaction proceeds to completion.[2]

  • Solvent: The polarity and properties of the solvent can significantly affect the reaction.

  • pH (for aqueous solutions): The pH can influence the reactivity of both the precursor and the derivatizing reagent.[9]

Q3: How should I handle and store aminoborane precursors?

Many aminoborane precursors are sensitive to air and moisture and can be unstable at elevated temperatures.[3][4] It is crucial to:

  • Store them under an inert atmosphere (nitrogen or argon).

  • Keep them in a cool, dry place.

  • Handle them using appropriate air-free techniques (e.g., in a glovebox or using a Schlenk line).[3]

  • Ammonia borane, a common precursor, has a shelf life of weeks at temperatures below 60°C.[4]

Factors Affecting Aminoborane Precursor Stability

Precursor_Stability precursor Aminoborane Precursor Stability moisture Moisture/Water precursor->moisture oxygen Oxygen/Air precursor->oxygen temperature Elevated Temperature precursor->temperature light Light Exposure precursor->light decomposition Decomposition/Degradation moisture->decomposition oxygen->decomposition temperature->decomposition light->decomposition

Caption: Factors influencing the stability of aminoborane precursors.

Experimental Protocols

General Protocol for Derivatization of an Aminoborane Precursor

This protocol provides a general workflow. Specific conditions should be optimized for each precursor and derivatizing reagent combination.

General Experimental Workflow

Derivatization_Workflow start Start prepare_reagents Prepare Precursor and Derivatizing Reagent Solutions start->prepare_reagents mix_reagents Mix Reagents in Reaction Vessel prepare_reagents->mix_reagents react Incubate at Optimized Temperature and Time mix_reagents->react quench Quench Reaction (if necessary) react->quench purify Purify Product (e.g., HPLC, Column Chromatography) quench->purify analyze Analyze Product (e.g., NMR, MS) purify->analyze end End analyze->end

Caption: A general experimental workflow for aminoborane derivatization.

Methodology:

  • Reagent Preparation:

    • Accurately weigh the aminoborane precursor and the derivatizing reagent.

    • Dissolve each in an appropriate anhydrous solvent in separate, dry glassware under an inert atmosphere.

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, add the aminoborane precursor solution.

    • Slowly add the derivatizing reagent solution to the precursor solution while stirring.

  • Incubation:

    • Heat the reaction mixture to the optimized temperature and maintain for the predetermined reaction time.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them (e.g., by TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If necessary, quench the reaction by adding a suitable reagent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using an appropriate chromatographic technique (e.g., flash column chromatography or preparative HPLC).

  • Characterization:

    • Characterize the purified product using analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Data Presentation

Table 1: Optimization of Derivatization Reaction Conditions

ParameterCondition 1Condition 2Condition 3Optimal Condition
Derivatizing Agent Reagent AReagent BReagent AReagent A
Molar Ratio (Agent:Precursor) 2:15:110:15:1
Temperature (°C) 25406040
Time (hours) 1242
Solvent AcetonitrileTHFDichloromethaneAcetonitrile
Yield (%) 45789295
Purity (%) 859095>98

Note: This table is a template. Actual values will vary depending on the specific reaction.

Table 2: Comparison of Different Derivatizing Reagents

Derivatizing ReagentAbbreviationTypical Reaction ConditionsAdvantagesDisadvantages
3-(Dimethylamino)phenylboronic acidDMAPBA40°C, 1h in Acetonitrile[1]High derivatization efficiency[1]May require optimization of molar ratio[1]
2-Bromopyridine-5-boronic acidBPBAVariesUsed for derivatization of brassinosteroids[1]Less common, may be less readily available
m-Aminophenylboronic acidm-APBAVariesEffective for certain diol-containing molecules[1]Potential for side reactions with other functional groups
N,N-Dimethyl-p-phenylenediamineDMPAVariesUsed in various derivatization schemesMay not be suitable for all aminoboranes

This technical support center provides a foundational guide for the derivatization of aminoborane precursors. For specific applications, it is essential to consult the primary literature and perform thorough optimization of the experimental conditions.

References

mitigating side reactions in catalytic cycles involving boronium intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate common side reactions in catalytic cycles involving boronium and borenium intermediates.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments, offering potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Conversion of Starting Material

Potential CauseProposed Solution & Rationale
Catalyst Inactivity or Decomposition The highly Lewis acidic borenium ion may be unstable under the reaction conditions. Consider using ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, to stabilize the cationic boron center. The modular preparation of these precursors allows for facile tuning of both steric and electronic properties.[1][2]
Suboptimal Reaction Temperature High temperatures can lead to catalyst decomposition or promote side reactions.[3] Lower the reaction temperature and monitor the progress. Some modern catalyst systems are highly active at or slightly above room temperature (40-60 °C).[3] Conversely, if the reaction is too slow, a moderate increase in temperature may be necessary.
Inefficient Generation of the Active Catalyst The method used to generate the borenium/boronium intermediate (e.g., protonation, halide abstraction) may not be efficient.[4] Re-evaluate the activation method. For instance, if using an acid, ensure it is strong enough to protonate the precursor. If using a halide abstractor like AlCl₃, ensure stoichiometric amounts are appropriate.[4]
Steric Hindrance Bulky substituents on the substrate or ligand may hinder the approach of reactants.[4] Consider using a catalyst system with less steric bulk around the active site or modifying the substrate if possible.

Issue 2: Significant Formation of Protodeboronated Byproduct

Potential CauseProposed Solution & Rationale
Boronic Acid Instability Many arylboronic acids, especially those with electron-withdrawing groups or certain heteroatoms, are susceptible to protodeboronation, a major decomposition pathway.[5][6] This is often accelerated by aqueous or basic conditions.[7]
Slow Catalytic Turnover If the desired catalytic reaction is slow, the competing protodeboronation side reaction becomes more significant.[5][6]
Presence of Protic Impurities Water, alcohols, or other protic impurities in the solvent or reagents can serve as a proton source for protodeboronation.[3][5]
Inappropriate Base The choice and concentration of the base can significantly influence the rate of protodeboronation. Strong bases can accelerate this side reaction.[3][5][6]

Table 1: Strategies to Mitigate Protodeboronation

StrategyDescriptionExample Application
"Slow Release" of Boronic Acid Use stable boronic acid derivatives like MIDA boronates or organotrifluoroborates. These slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[5][7]Cross-coupling of unstable boronic acids, such as 2-pyridine boronic acid.[5]
Increase Rate of Productive Reaction Optimize the catalyst design to achieve rapid catalytic turnover. A faster desired reaction will outcompete the slower protodeboronation pathway.[5][6]Using a highly active "on-cycle" Pd precatalyst for Suzuki-Miyaura coupling of sensitive fluoroarylboronic acids.[6]
Use of Additives Metal additives such as silver and copper can accelerate cross-coupling reactions, thereby reducing the impact of protodeboronation.[5]Suzuki-Miyaura cross-coupling reactions.
pH Control For certain substrates like basic heteroaromatic boronic acids, the addition of an acid or hydroxide can suppress protodeboronation by shifting the equilibrium away from the reactive zwitterionic form.[5]Cross-coupling of basic heteroaromatic boronic acids.
Use of Stable Boron Reagents Employing highly stable organoboron reagents, such as naphthalene-1,8-diaminato (dan)-substituted organoboron reagents, can circumvent the protodeboronation issue.[7]Direct Suzuki-Miyaura cross-coupling using a weak base with Pd/Cu cocatalysis.[7]

Issue 3: Formation of Unexpected Side Products

Potential CauseProposed Solution & Rationale
Reaction with Solvent or Counterion Highly reactive borenium intermediates can react with nucleophilic solvents or counterions.[4][8]
Dimerization or Oligomerization Under certain conditions, borenium precursors can form cationic, hydride-bridged dimers instead of the desired monomeric active species.[8]
Ligand-Centered Reactivity The ligand itself may participate in side reactions. For example, ligands can be protonated or involved in bond activation processes.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the difference between a borenium and a boronium ion? A1: The key difference lies in the coordination number of the boron atom. A borenium ion is a tricoordinate (three-coordinate) boron cation with a formal positive charge and a vacant p-orbital, making it a strong Lewis acid. It is isoelectronic with a carbenium ion. A boronium ion is a tetracoordinate (four-coordinate) boron cation, where the boron atom is bonded to four substituents.[4]

G cluster_0 Boron Cation Nomenclature Borenium Borenium Ion (Tricoordinate) Borenium_prop Properties: - Strong Lewis Acid - Vacant p-orbital - Isoelectronic with Carbenium Ion Borenium->Borenium_prop Boronium Boronium Ion (Tetracoordinate) Boronium_prop Properties: - Tetracoordinate - Generally more stable Boronium->Boronium_prop

Figure 1. Key differences between borenium and boronium ions.

Q2: How can I generate borenium ions for my catalytic reaction? A2: Several methods can be used to generate borenium ions in situ:

  • Protonation of Aminoboranes: This is a classic method where an acid is used to protonate the nitrogen atom of an aminoborane, leading to the formation of a borenium salt.[4][11]

  • Halide Abstraction: A halophile, such as aluminum chloride (AlCl₃), can be used to abstract a halide from a haloborane adduct.[4]

  • Hydride Abstraction: A strong hydridophile, like a trityl cation (Tr⁺), can abstract a hydride from an amine-borane or NHC-borane complex.[4][8]

  • Nucleophilic Addition-Heterolysis: This involves the reaction of a nucleophile with a trivalent boron substrate that contains a good leaving group.[4]

Q3: How does the choice of ligand affect the stability and reactivity of the catalyst? A3: Ligands are crucial for stabilizing the highly reactive borenium cation and tuning its catalytic activity.

  • Steric Bulk: Bulky ligands can protect the boron center from unwanted reactions with the solvent or other species and can prevent the formation of unreactive adducts.[4]

  • Electronic Properties: Electron-donating ligands, such as N-heterocyclic carbenes (NHCs), can stabilize the positive charge on the boron, making the borenium ion a competent catalyst rather than an aggressive stoichiometric reagent.[1][12]

  • Cooperation: Some ligands can cooperate with the boron center to activate substrates, a concept known as Boron-Ligand Cooperation (BLC).[10]

G cluster_ligand_props Ligand Properties Catalyst Boronium/Borenium Catalyst Reactivity Reactivity Catalyst->Reactivity Stability Stability Catalyst->Stability SideReactions Side Reactions Catalyst->SideReactions Ligand Ligand Choice Ligand->Catalyst Influences Sterics Steric Bulk Ligand->Sterics Electronics Electronic Effects Ligand->Electronics Cooperation Ligand Cooperation Ligand->Cooperation

Figure 2. Influence of ligand choice on catalyst performance.

Q4: What is a recommended starting point for troubleshooting a sluggish reaction? A4: A logical workflow can help diagnose the issue. Start by verifying the integrity of all reagents and solvents, then systematically adjust reaction parameters.

TroubleshootingWorkflow start Low Reaction Yield check_reagents Verify Reagent & Solvent Purity (Anhydrous, Degassed) start->check_reagents check_catalyst Is the Catalyst Precursor Stable? Is the Activator Effective? check_reagents->check_catalyst adjust_temp Adjust Temperature (Start low, e.g., 40 °C) check_catalyst->adjust_temp Yes fail Consult Further Literature check_catalyst->fail No change_ligand Change Ligand (Vary sterics/electronics) adjust_temp->change_ligand change_base Change Base (If applicable, try milder base) change_ligand->change_base success Reaction Optimized change_base->success Improved change_base->fail No Improvement

Figure 3. Troubleshooting workflow for low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for Mitigating Protodeboronation using a Milder Base in Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing a reaction where protodeboronation of a sensitive boronic acid is a significant side reaction.[3]

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), the sensitive arylboronic acid (1.2-1.5 eq), and a mild, non-nucleophilic base such as K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq).[3]

    • Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., a biarylphosphine like SPhos, 4 mol%).[3]

    • Add high-purity, anhydrous, and degassed solvent (e.g., THF, Dioxane). Ensure all reagents and solvents are free from protic impurities.[3]

  • Reaction Execution:

    • Stir the mixture at a reduced temperature to start (e.g., 40-50 °C). High temperatures can accelerate protodeboronation.[3]

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Concurrently, monitor the consumption of the boronic acid and the formation of the protodeboronated byproduct.

  • Optimization:

    • If the reaction is slow, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for byproduct formation.[3]

    • If protodeboronation is still significant, consider switching to a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate, which engage in a "slow release" of the active boronic acid.[3][5]

  • Work-up and Analysis:

    • Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Analyze the crude product by ¹H NMR or GC-MS to quantify the ratio of the desired product to the protodeboronated arene.[3]

References

Validation & Comparative

A Comparative Analysis of Catalytic Activity: Boronium vs. Borenium Ions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of main-group catalysis, boron-centered cations have emerged as potent Lewis acids capable of activating a wide range of substrates. Among these, boronium and borenium ions are two key species, distinguished by the coordination number of the boron atom. This guide provides a comparative analysis of their catalytic activity, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their respective roles and applications in organic synthesis.

Defining the Catalysts: Boronium vs. Borenium Ions

The fundamental difference between boronium and borenium ions lies in their coordination. Boronium ions feature a tetracoordinate boron center with the general formula [BR₂L₂]⁺. In contrast, borenium ions are tricoordinate species with the formula [BR₂L]⁺.[1] This seemingly subtle structural variance has profound implications for their Lewis acidity and, consequently, their catalytic activity. The tricoordinate nature of borenium ions leaves the boron center with a vacant p-orbital, rendering them significantly more electrophilic and thus more potent as Lewis acid catalysts compared to their tetracoordinate boronium counterparts.[2][3]

Catalytic Applications and Performance: A Comparative Overview

Experimental evidence overwhelmingly points to the superior catalytic prowess of borenium ions in a multitude of organic transformations. While boronium ions are often stable precursors or intermediates, their direct application as catalysts is less common due to their lower Lewis acidity.

Borenium ions have demonstrated remarkable efficacy in a variety of catalytic reactions, including:

  • Hydrogenation: N-heterocyclic carbene (NHC)-stabilized borenium ions have been successfully employed as catalysts for the metal-free hydrogenation of imines, enamines, and N-heterocycles.[1][4][5][6] These reactions often proceed under mild conditions, showcasing the high reactivity of the borenium catalyst.

  • Diels-Alder Reactions: Borenium ionic liquids have been shown to be exceptionally active catalysts for Diels-Alder cycloadditions.[2] Their high Lewis acidity allows for significant rate acceleration even at very low catalyst loadings.

  • Hydroboration and Hydrosilylation: Borenium ion catalysis has been extended to hydroboration and hydrosilylation reactions, highlighting their versatility in activating B-H and Si-H bonds.[7][8]

  • Electrophilic Aromatic Borylation: Borenium ions are implicated as key reactive intermediates in electrophilic aromatic borylation reactions, facilitating the functionalization of arenes.[1][8]

The catalytic activity of boronium ions , on the other hand, is significantly more limited. They are generally considered less reactive due to the saturation of the boron coordination sphere. However, some boronium ions with exceptionally bulky substituents can exhibit enhanced electrophilicity and have been used in borylation reactions.[9] In many instances, boronium ions serve as stable pre-catalysts that can generate the more active borenium species in situ through dissociation of a ligand.

Quantitative Comparison of Catalytic Performance

The following table summarizes quantitative data from selected studies, illustrating the catalytic performance of borenium ions in different reactions. Due to the scarcity of direct catalytic applications of boronium ions, a direct side-by-side comparison for the same reaction under identical conditions is often not feasible. The data presented underscores the high efficiency of borenium-based catalytic systems.

Reaction TypeCatalyst SystemSubstrateCatalyst Loading (mol%)Reaction ConditionsYield (%)Reference
Diels-Alder [BCl₂(mim)][Al₂Cl₇] (Borenium Ionic Liquid)Isoprene & Methyl Acrylate0.200 °C, 5-15 min93[2]
Hydrogenation Benzimidazolylidene-stabilized Borenium IonQuinoxaline10CH₂Cl₂, H₂ (1 atm), rt, 12 h99[5]
Hydrogenation NHC-stabilized Borenium IonN-benzylideneaniline5C₆D₆, H₂ (4 atm), rt, 2 h>98[4]
Borylation Boronium ion derived from 9-BBN-NTf₂ and 2,6-di-tert-butyl-4-methylpyridineN-methylindole105CH₂Cl₂, rt, seconds>95[9]

Experimental Protocols

General Procedure for Borenium Ion-Catalyzed Diels-Alder Reaction: [2]

In a typical experiment, the diene (e.g., isoprene, 24 mmol) and the dienophile (e.g., methyl acrylate, 16 mmol) are mixed. The borenium ionic liquid catalyst (e.g., [BCl₂(mim)][Al₂Cl₇], 0.20 mol% relative to the dienophile) is then added to the reactant mixture. The reaction is stirred vigorously (1500 rpm) in an ice bath for the specified time (5-15 minutes). The product can then be isolated and purified using standard techniques.

General Procedure for Borenium Ion-Catalyzed Hydrogenation of N-Heterocycles: [5]

In a nitrogen-filled glovebox, the NHC-borane precursor (e.g., benzimidazolylidene-borane, 10 mol%) is dissolved in dichloromethane (CH₂Cl₂). In a separate vial, the hydride abstractor (e.g., [Ph₃C]⁺[B(C₆F₅)₄]⁻, 10 mol%) is also dissolved in CH₂Cl₂. The solution of the hydride abstractor is then added to the NHC-borane solution to generate the active borenium catalyst in situ. The N-heterocycle substrate (0.5 mmol) is dissolved in CH₂Cl₂ and added to the catalyst solution. The reaction mixture is then placed under a hydrogen atmosphere (1 atm) and stirred at room temperature for the specified time. The product is subsequently isolated and characterized.

Catalytic Mechanisms and Visualizations

The catalytic activity of borenium ions often involves the activation of substrates through Lewis acidic interactions. In frustrated Lewis pair (FLP) chemistry, a borenium ion can act as the Lewis acidic component, working in concert with a sterically hindered Lewis base to activate small molecules like H₂.[10]

Below are diagrams representing generalized catalytic cycles for borenium ion-catalyzed reactions.

Catalytic_Hydrogenation Catalyst Borenium Ion [R₂BL]⁺ Activated_Complex [Imine-Borenium-H₂ Complex] Catalyst->Activated_Complex + Imine, H₂ Substrate Imine (R'₂C=NR'') Substrate->Activated_Complex H2 H₂ H2->Activated_Complex Product Amine (R'₂CH-NHR'') Activated_Complex->Product Hydride Transfer Product->Catalyst Regeneration

Caption: Generalized catalytic cycle for borenium ion-catalyzed hydrogenation of an imine.

Diels_Alder_Catalysis Borenium_Ion Borenium Catalyst [R₂BL]⁺ Activated_Dienophile Activated Dienophile [Dienophile-Borenium]⁺ Borenium_Ion->Activated_Dienophile + Dienophile Dienophile Dienophile Dienophile->Activated_Dienophile Cycloaddition [4+2] Cycloaddition Activated_Dienophile->Cycloaddition + Diene Diene Diene Diene->Cycloaddition Product_Complex [Product-Borenium]⁺ Cycloaddition->Product_Complex Product_Complex->Borenium_Ion Release of Product Product Diels-Alder Adduct Product_Complex->Product

Caption: Catalytic cycle for a borenium ion-catalyzed Diels-Alder reaction.

Conclusion

The comparative analysis clearly indicates that borenium ions are significantly more active and versatile catalysts than their boronium ion counterparts. This enhanced reactivity stems from the inherent electronic and structural properties of the tricoordinate boron center. The development of stable yet highly reactive borenium ion catalysts, often through stabilization with bulky ligands like N-heterocyclic carbenes, has opened up new avenues for metal-free catalysis. For researchers in organic synthesis and drug development, the strategic application of borenium ion catalysis offers a powerful tool for the efficient and selective construction of complex molecules. Future research in this area will likely focus on expanding the substrate scope and developing enantioselective variants of these potent Lewis acid catalysts.

References

Boronium Compounds Demonstrate Potent Cytotoxicity Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent research highlights the significant potential of boronium and related boron-containing compounds as cytotoxic agents against a variety of cancer cell lines. These compounds have demonstrated efficacy in inducing cancer cell death through various mechanisms, including apoptosis and proteasome inhibition, with some showing promising selectivity for cancer cells over normal cells. This guide provides a comparative analysis of the cytotoxic activity of several boronium and other boron-containing compounds, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of Boron-Containing Compounds

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various boron-containing compounds against several cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. Lower IC50 values indicate higher potency.

Compound ClassSpecific CompoundCancer Cell LineIC50 ValueReference
Boronic Acid Derivatives Compound 31 SCC-25 (Oral Squamous Cell Carcinoma)59.07 µM[1]
Compound 35 SCC-25 (Oral Squamous Cell Carcinoma)45.61 µM[1]
Boronic Chalcone 4 SCC-25 (Squamous Cell Carcinoma)9.8 µM[2]
Boronic Chalcone 5 SCC-25 (Squamous Cell Carcinoma)17.9 µM[2]
Boron Glycine Monoester (BGM)U87MG (Glioblastoma)6.6 mM[3]
Boron Glycine Diester (BGD)U87MG (Glioblastoma)26 mM[3]
Borinium Compounds Borinium 5 PC-3 (Prostate Cancer)Potent (Specific value not provided)[4]
Peptide Boronates Compound 14 RPMI-8226 (Multiple Myeloma)6.66 nM[5]
Compound 14 U266 (Multiple Myeloma)4.31 nM[5]
Compound 14 KM3 (Multiple Myeloma)10.1 nM[5]
Compound 14 KM3/BTZ (Bortezomib-resistant Multiple Myeloma)8.98 nM[5]
Benzoxaborole Derivatives Compound 35 SKOV3 (Ovarian Cancer)21 nM[5]
Simple Boron Compounds Boric AcidHL-60 (Acute Myeloid Leukemia)500 µM (50% cell death)[6][7]
Sodium TetraborateHL-60 (Acute Myeloid Leukemia)500 µM (40% cell death)[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of boronium compound cytotoxicity.

Cell Viability and Cytotoxicity Assays (MTT and MTS)

The cytotoxic effects of boron compounds are commonly determined using tetrazolium-based assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5000 cells/well) and allowed to attach and grow for 24 hours.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the boronium compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

  • Reagent Addition: After incubation, the MTT or MTS reagent is added to each well.

  • Incubation and Measurement: The plates are incubated to allow viable cells to metabolize the tetrazolium salt into a colored formazan product. The absorbance of the formazan is then measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[4]

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate cancer cells. Boron compounds have been shown to induce apoptosis in various cancer cell lines.[6][9]

  • Flow Cytometry with Acridine Orange/Ethidium Bromide Staining: This method distinguishes between viable, apoptotic, and necrotic cells.

    • Cell Treatment: Cells are treated with the boronium compound at its IC50 concentration for a set time.

    • Staining: Cells are harvested and stained with a mixture of acridine orange (which stains all cells) and ethidium bromide (which only enters cells with compromised membranes).

    • Analysis: The stained cells are analyzed by flow cytometry. Viable cells appear green, early apoptotic cells show condensed green nuclei, late apoptotic cells have orange-red nuclei, and necrotic cells have uniformly orange-red nuclei.

  • Annexin V/PI Staining: This is another flow cytometry-based method to detect apoptosis.

    • Cell Treatment: Similar to the above, cells are treated with the compound.

    • Staining: Cells are stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells).

    • Analysis: Flow cytometry analysis allows for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Mechanisms of Action and Signaling Pathways

Boronium compounds exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and inhibiting key cellular machinery like the proteasome.[6][10]

Induction of Apoptosis

Many boron-containing compounds trigger apoptosis in cancer cells.[9] This can occur through intrinsic (mitochondrial) or extrinsic pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute apoptosis. Some studies have shown that boric acid can affect the mitochondrial pathway in leukemia cells.[6][7]

apoptosis_pathway Boronium Compound Boronium Compound Mitochondrial Stress Mitochondrial Stress Boronium Compound->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Intrinsic Apoptosis Pathway Induced by Boronium Compounds.
Proteasome Inhibition

A significant mechanism of action for some boronium compounds, most notably the FDA-approved drug Bortezomib, is the inhibition of the proteasome.[6] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately causing cell death.

proteasome_inhibition cluster_cell Cancer Cell Ubiquitinated Proteins Ubiquitinated Proteins Proteasome Proteasome Ubiquitinated Proteins->Proteasome Targeted for degradation Protein Degradation Protein Degradation Proteasome->Protein Degradation Accumulation of Pro-apoptotic Proteins Accumulation of Pro-apoptotic Proteins Apoptosis Apoptosis Accumulation of Pro-apoptotic Proteins->Apoptosis Boronium Compound Boronium Compound Boronium Compound->Proteasome Inhibits

Mechanism of Proteasome Inhibition by Boronium Compounds.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening and validating the cytotoxicity of novel boronium compounds is a multi-step process.

experimental_workflow Compound Synthesis Compound Synthesis Cytotoxicity Screening (MTT/MTS) Cytotoxicity Screening (MTT/MTS) Compound Synthesis->Cytotoxicity Screening (MTT/MTS) Cell Line Selection Cell Line Selection Cell Line Selection->Cytotoxicity Screening (MTT/MTS) IC50 Determination IC50 Determination Cytotoxicity Screening (MTT/MTS)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Proteasome Activity Assay Proteasome Activity Assay Mechanism of Action Studies->Proteasome Activity Assay In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies

References

comparing ICP-MS versus titration methods for accurate boron quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Accurate Boron Quantification for Researchers and Drug Development Professionals

In the precise world of scientific research and pharmaceutical development, accurate quantification of elements is paramount. Boron, a seemingly simple element, plays a crucial role in various biological and chemical processes, making its accurate measurement a critical task. Two analytical techniques stand out for boron quantification: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and traditional titration methods. This guide provides an objective comparison of their performance, supported by experimental data, to help you choose the optimal method for your specific application.

At a Glance: Key Performance Characteristics

The choice between ICP-MS and titration for boron quantification hinges on the specific requirements of the analysis, primarily the expected concentration of boron and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each method.

FeatureICP-MSTitration
Principle Ionization of boron and measurement of its mass-to-charge ratio.Neutralization reaction of boric acid with a standard base.
Detection Limit Very low (µg/L to ng/L or ppb to ppt range).[1][2][3]High (mg/L to g/L or high ppm to percentage range).[4][5]
Accuracy High, especially for trace and ultra-trace concentrations.[1][6][7]High for high-concentration samples.[8][9][10]
Precision Typically 1-5% RSD.[1][11]Can be very high (<0.1% RSD) for high-purity samples.[9][10]
Sample Throughput High, especially with an autosampler.Lower, as it is a manual or semi-automated process.
Interferences Memory effects are a significant concern.[4][12][13] Spectral interferences are minimal. Matrix effects from high dissolved solids can occur.[1][11][14]Other acidic or basic compounds in the sample can interfere.[15]
Cost High initial instrument cost and ongoing operational expenses.Low initial setup cost.
Primary Application Trace and ultra-trace element analysis in complex matrices.[16][17]Assay of high-purity boron compounds and concentrated solutions.[4]

Delving Deeper: The Methodologies

Understanding the experimental protocols for both ICP-MS and titration is crucial for appreciating their respective strengths and limitations.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful analytical technique that offers exceptional sensitivity and selectivity for elemental analysis.

Principle: The fundamental principle of ICP-MS involves the ionization of atoms in a sample and their subsequent separation and detection based on their mass-to-charge ratio. For boron analysis, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the boron atoms. The resulting ions (¹⁰B⁺ and ¹¹B⁺) are then guided into a mass spectrometer, where they are separated by a quadrupole or other mass analyzer and detected.[1]

Experimental Protocol:

  • Sample Preparation:

    • Aqueous Samples (e.g., water): Samples are typically filtered through a 0.45 µm filter and acidified with high-purity nitric acid to a final concentration of 1-2%.[1]

    • Solid Samples (e.g., biological tissues, geological materials): Acid digestion is often required to bring the boron into solution. A common procedure involves digesting the sample in a mixture of nitric acid and hydrofluoric acid.[18][19] To prevent the loss of volatile boron during digestion, a complexing agent like mannitol can be added.[18][20] For some matrices, pyrohydrolysis can be an effective sample preparation technique.[21][22]

    • Sample Dilution: Due to the high sensitivity of ICP-MS, samples often need to be diluted to bring the boron concentration within the linear dynamic range of the instrument.

  • Instrument Calibration:

    • A series of external calibration standards with known boron concentrations are prepared in a matrix that matches the samples as closely as possible.

    • An internal standard (e.g., beryllium, scandium, or yttrium) is often added to both the standards and samples to correct for instrumental drift and matrix effects.

  • Analysis:

    • The prepared samples and standards are introduced into the ICP-MS system.

    • The instrument measures the ion intensity for the boron isotopes (¹⁰B and ¹¹B).

    • The concentration of boron in the samples is determined by comparing their ion intensities to the calibration curve generated from the standards.

  • Addressing Memory Effects:

    • Boron is known to "stick" to glassware and the instrument's sample introduction system, leading to erroneously high readings in subsequent samples (memory effect).[4][12]

    • To mitigate this, a rigorous rinsing protocol using a suitable rinse solution (e.g., a slightly alkaline solution or a solution containing a complexing agent) is essential between samples.[13] The use of hydrofluoric acid in the rinse solution has also been shown to be effective.[12]

Titration

Titration is a classic analytical chemistry technique that relies on a chemical reaction between the analyte and a reagent of known concentration.

Principle: The titration method for boron is based on the neutralization of boric acid (H₃BO₃), a very weak acid, with a strong base, typically sodium hydroxide (NaOH). Because boric acid is so weak, the endpoint of the titration is not sharp. To overcome this, a polyol, most commonly mannitol, is added to the solution. Mannitol complexes with the borate ion to form a much stronger monobasic acid (a mannitol-boric acid complex), which can be accurately titrated with a strong base, resulting in a distinct endpoint.[5][8][15]

Experimental Protocol:

  • Sample Preparation:

    • Soluble Boron Compounds: The sample is accurately weighed and dissolved in deionized water that has been boiled to remove dissolved carbon dioxide.

    • Insoluble Samples: For samples where boron is not readily soluble, a separation step is necessary. This can involve distillation of methyl borate after acidification or pyrohydrolysis.[8][22]

  • Reagent Preparation:

    • A standard solution of sodium hydroxide (e.g., 0.1 N) is prepared and standardized against a primary standard like potassium hydrogen phthalate (KHP).[15]

    • A neutral solution of mannitol is prepared.

  • Titration Procedure:

    • An aliquot of the sample solution is placed in a titration vessel.

    • The initial pH of the solution is adjusted to a specific value (e.g., pH 7.6).[23]

    • A sufficient amount of mannitol is added to the solution.[5][23]

    • The solution is then titrated with the standardized sodium hydroxide solution to the same pH endpoint. The endpoint can be determined using a pH meter (potentiometric titration) or a colorimetric indicator like phenolphthalein.[8][24]

  • Calculation:

    • The concentration of boron in the original sample is calculated based on the volume and concentration of the NaOH titrant used and the initial mass or volume of the sample.

Visualizing the Workflow

To better understand the practical differences between the two methods, the following diagrams illustrate the typical experimental workflows.

cluster_0 ICP-MS Workflow cluster_1 Titration Workflow A Sample Preparation (Acid Digestion/Dilution) B Addition of Internal Standard A->B C Instrument Calibration B->C D Sample Analysis by ICP-MS C->D E Data Processing & Concentration Calculation D->E F Sample Preparation (Dissolution/Distillation) G pH Adjustment F->G H Addition of Mannitol G->H I Titration with Standardized NaOH H->I J Endpoint Detection & Concentration Calculation I->J

Caption: A comparison of the experimental workflows for boron quantification by ICP-MS and titration.

Making the Right Choice: A Decision Framework

The selection of the most appropriate method for boron quantification depends on a careful consideration of the sample type, the expected boron concentration, and the analytical requirements.

A Define Analytical Needs B Expected Boron Concentration? A->B C Low Concentration (ppb, low ppm) B->C Low D High Concentration (high ppm, %) B->D High E Complex Matrix? C->E F Simple Matrix? D->F G ICP-MS E->G Yes E->G No H Titration F->H Yes F->H No

Caption: A decision-making flowchart for selecting between ICP-MS and titration for boron analysis.

Conclusion

Both ICP-MS and titration are robust and reliable methods for the quantification of boron, each with its own distinct advantages. ICP-MS excels in the analysis of trace and ultra-trace levels of boron in complex matrices, offering unparalleled sensitivity and high throughput. In contrast, titration remains the gold standard for the accurate and precise analysis of high-concentration boron samples, such as in quality control of borate products, and is a more cost-effective technique.

For researchers and drug development professionals, the choice is clear. When dealing with biological samples, environmental monitoring, or trace impurity analysis where low detection limits are critical, ICP-MS is the superior method. For the assay of bulk materials, raw ingredients, or concentrated formulations where high precision at high concentrations is the primary concern, titration is the more appropriate and economical choice. By understanding the principles, protocols, and performance characteristics of each technique, scientists can confidently select the optimal method to achieve accurate and reliable boron quantification in their specific applications.

References

A Comparative Guide to Spectroscopic Methods for In Situ Validation of Boronium Ion Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in situ formation of boronium ions is a critical step in various chemical transformations, including catalysis and the development of novel therapeutic agents. Real-time validation of their formation is paramount for understanding reaction kinetics, mechanism, and for process optimization. This guide provides an objective comparison of key spectroscopic methods for the in situ validation of boronium ion formation, supported by experimental data and detailed protocols.

Comparison of In Situ Spectroscopic Methods

The selection of an appropriate spectroscopic technique for the in situ validation of boronium ion formation depends on several factors, including the specific reaction conditions, the concentration of the species of interest, and the desired level of structural information. The following table summarizes the key performance characteristics of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fluorescence Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy.

Spectroscopic Method Principle Information Provided Typical Sensitivity Advantages Limitations
¹¹B NMR Spectroscopy Monitors the change in the nuclear magnetic environment of the ¹¹B nucleus upon boronium ion formation.Direct evidence of boron coordination and electronic structure. Quantitative information on species concentration.Millimolar (mM) range.[1]Provides detailed structural information.[2][3] Can distinguish between different boron species.[2]Relatively low sensitivity compared to other techniques.[4] Requires an NMR-active nucleus. Broad signals can sometimes be a challenge.[4]
Fluorescence Spectroscopy Detects changes in fluorescence intensity or wavelength upon the formation of a fluorescent boronium ion or the interaction of a boronium ion with a fluorescent probe.Highly sensitive detection of boronium ion formation. Can be used for high-throughput screening.Nanomolar (nM) to micromolar (µM) range.Exceptional sensitivity.[5] Real-time monitoring with high temporal resolution.Indirect method unless the boronium ion itself is fluorescent. Susceptible to interference from other fluorescent species.
UV-Vis Spectroscopy Measures the change in the absorption of ultraviolet or visible light by a chromophore attached to or interacting with the boron center upon boronium ion formation.Quantitative information on the concentration of the absorbing species. Useful for kinetic studies.Micromolar (µM) to millimolar (mM) range.Simple, rapid, and widely available instrumentation. Well-suited for kinetic analysis.[6][7]Indirect method. Requires a significant change in the chromophore's electronic environment. Broad absorption bands can lead to ambiguity.[8]
ATR-FTIR Spectroscopy Probes changes in the vibrational modes of bonds associated with the boron center as it transitions from a neutral to a cationic state.Information on the coordination and bonding environment of the boron atom.[9][10]Typically requires higher concentrations than fluorescence or UV-Vis.Provides direct information about molecular structure and bonding.[9][10] Can be used in aqueous and non-aqueous media.Lower sensitivity compared to fluorescence spectroscopy. Spectral interpretation can be complex.

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the in situ validation of boronium ion formation using the discussed spectroscopic methods.

G Workflow for In Situ Validation of Boronium Ion Formation cluster_prep Reaction Setup cluster_monitoring In Situ Spectroscopic Monitoring cluster_analysis Data Analysis and Validation reactant Reactants (Boronic Acid/Ester + Lewis Base/Acid) reaction_vessel Reaction Vessel with In Situ Probe reactant->reaction_vessel solvent Solvent solvent->reaction_vessel NMR ¹¹B NMR Spectroscopy reaction_vessel->NMR Real-time Data Acquisition Fluorescence Fluorescence Spectroscopy reaction_vessel->Fluorescence Real-time Data Acquisition UV_Vis UV-Vis Spectroscopy reaction_vessel->UV_Vis Real-time Data Acquisition FTIR ATR-FTIR Spectroscopy reaction_vessel->FTIR Real-time Data Acquisition spectral_changes Observation of Spectral Changes (e.g., new peaks, shifts, intensity changes) NMR->spectral_changes Fluorescence->spectral_changes UV_Vis->spectral_changes FTIR->spectral_changes kinetic_analysis Kinetic and Mechanistic Analysis spectral_changes->kinetic_analysis structural_elucidation Structural Elucidation of Boronium Ion spectral_changes->structural_elucidation validation Validation of Boronium Ion Formation kinetic_analysis->validation structural_elucidation->validation

A generalized workflow for in situ spectroscopic validation of boronium ion formation.

Detailed Experimental Protocols

In Situ ¹¹B NMR Spectroscopy

This protocol is adapted for monitoring the reaction of a boronic acid with a diol to form a boronate ester, a precursor to certain boronium ions.

Objective: To monitor the change in the ¹¹B NMR chemical shift as an indicator of the change in the coordination environment of the boron atom.

Materials:

  • NMR spectrometer equipped with a variable temperature probe.

  • NMR tubes (quartz tubes are recommended to avoid background signals from borosilicate glass).[4]

  • Boronic acid or ester starting material.

  • Reactant (e.g., Lewis base, diol, or acid).

  • Anhydrous deuterated solvent.

Procedure:

  • Prepare a stock solution of the boronic acid/ester in the chosen anhydrous deuterated solvent in a glovebox or under an inert atmosphere.

  • Transfer a known volume of the stock solution to an NMR tube.

  • Acquire an initial ¹¹B NMR spectrum of the starting material. Key parameters to optimize include the number of scans for adequate signal-to-noise and the relaxation delay.

  • Inject a solution of the reactant into the NMR tube.

  • Immediately begin acquiring a series of ¹¹B NMR spectra over time. The time interval between spectra should be chosen based on the expected reaction rate.

  • Process the spectra to observe the disappearance of the starting material signal and the appearance of a new signal corresponding to the boronium ion. The chemical shift of the new peak will be indicative of the coordination number and electronic environment of the boron center.[11]

In Situ Fluorescence Spectroscopy

This protocol is suitable for reactions where the formation of a boronium ion leads to a significant change in fluorescence.

Objective: To monitor the change in fluorescence intensity or emission wavelength as a function of time to determine the kinetics of boronium ion formation.

Materials:

  • Fluorometer with a temperature-controlled sample holder and a port for in-situ injections.

  • Quartz cuvette.

  • Stirring mechanism for the cuvette (e.g., small magnetic stir bar).

  • Fluorophore-containing starting material or a fluorescent probe that responds to boronium ion formation.

  • Reactant.

  • Appropriate solvent.

Procedure:

  • Prepare a dilute solution of the fluorescent starting material or probe in the chosen solvent and place it in the quartz cuvette.

  • Place the cuvette in the temperature-controlled holder of the fluorometer.

  • Set the excitation wavelength and record the initial emission spectrum.

  • Inject the reactant into the cuvette while stirring.

  • Immediately start recording fluorescence spectra at fixed time intervals or monitor the fluorescence intensity at a single wavelength over time.

  • A significant increase or decrease in fluorescence intensity, or a shift in the emission maximum, indicates the formation of the boronium ion.[5] The data can be used to calculate the reaction rate. The quantum yield of the fluorescent species can be determined by comparison with a known standard.[12][13]

In Situ UV-Vis Spectroscopy

This protocol is applicable when the formation of the boronium ion results in a change in the UV-Vis absorption spectrum of a chromophore in the system.

Objective: To monitor the change in absorbance at a specific wavelength to determine the concentration of the boronium ion adduct over time.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder and capabilities for kinetic measurements.

  • Quartz cuvette.

  • Stirring mechanism.

  • Chromophoric starting material.

  • Reactant.

  • Solvent.

Procedure:

  • Prepare a solution of the chromophoric starting material in the chosen solvent.

  • Place the solution in the quartz cuvette within the spectrophotometer.

  • Record the initial UV-Vis spectrum.

  • Inject the reactant into the cuvette with stirring.

  • Immediately begin to monitor the change in absorbance at a wavelength where the starting material and the product have significantly different absorption. This can be done by recording full spectra at time intervals or by monitoring the absorbance at a fixed wavelength continuously.[6][14]

  • The change in absorbance can be related to the concentration of the boronium ion adduct using the Beer-Lambert law, allowing for the determination of reaction kinetics.

In Situ ATR-FTIR Spectroscopy

This protocol is useful for observing changes in the vibrational modes of the boron-containing species, providing insight into changes in coordination and bonding.

Objective: To identify the formation of new vibrational bands or shifts in existing bands that are characteristic of boronium ion formation.

Materials:

  • FTIR spectrometer equipped with an ATR probe.

  • Reaction vessel compatible with the ATR probe.

  • Boron-containing starting material.

  • Reactant.

  • Solvent.

Procedure:

  • Set up the reaction vessel with the ATR probe immersed in the solvent.

  • Record a background spectrum of the solvent.

  • Add the boron-containing starting material and record a spectrum.

  • Initiate the reaction by adding the reactant.

  • Continuously collect FTIR spectra as the reaction proceeds.

  • Analyze the spectra for the appearance of new peaks or shifts in the B-O, B-N, or other relevant vibrational bands, which can indicate the change in boron coordination from trigonal to tetrahedral upon boronium ion formation.[9][10]

References

Assessing the Electrophilicity of Boronium Ions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electrophilicity of Lewis acids is paramount for predicting reactivity and designing novel synthetic methodologies. Among the diverse landscape of Lewis acids, boronium ions have emerged as exceptionally potent electrophiles. This guide provides a comprehensive comparison of the electrophilicity of boronium ions relative to other common Lewis acids, supported by experimental data and detailed methodologies.

Boronium ions, cationic boron species with a vacant p-orbital, exhibit significantly enhanced Lewis acidity compared to their neutral borane counterparts. This heightened electrophilicity makes them valuable in a range of chemical transformations, including catalysis and stoichiometric reactions. To quantify and compare their electrophilic character, several experimental and computational methods are employed, primarily focusing on Hydride Ion Affinity (HIA), Fluoride Ion Affinity (FIA), and the Gutmann-Beckett method.

Quantitative Comparison of Lewis Acidity

The following tables summarize key quantitative measures of electrophilicity for a selection of boronium ions and other representative Lewis acids. Higher values for Hydride Ion Affinity, Fluoride Ion Affinity, and Gutmann-Beckett Acceptor Number indicate greater Lewis acidity.

Hydride Ion Affinity (HIA)

Hydride Ion Affinity provides a measure of the thermodynamic driving force for a Lewis acid to accept a hydride ion. It is a valuable indicator of the ability of a Lewis acid to activate H-H and C-H bonds.

Lewis AcidHydride Ion Affinity (HIA) (kcal/mol)
[Mes₂B]⁺High (qualitative)
[(IiPr₂)(BC₈H₁₄)]⁺High (qualitative)
B(C₆F₅)₃~100
[Ph₃C]⁺~230
Silylium Ions (e.g., [R₃Si]⁺)Generally higher than carbenium ions
Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity is a widely used computational metric to assess the intrinsic Lewis acidity of a molecule in the gas phase. It represents the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion.

Lewis AcidFluoride Ion Affinity (FIA) (kJ/mol)
BF₃342[1]
BCl₃439
BBr₃473
B(C₆F₅)₃452[1]
AlCl₃535
Silylium Ions (e.g., [R₃Si]⁺)Generally very high (>500)
Boronium IonsExpected to be very high (specific data sparse)

Note: FIA values are typically calculated and can vary based on the computational method employed.

Gutmann-Beckett Acceptor Numbers (AN)

The Gutmann-Beckett method provides an experimental measure of Lewis acidity based on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid.

Lewis AcidGutmann-Beckett Acceptor Number (AN)
B(C₆F₅)₃82[2]
BF₃89[2]
BCl₃105.7[3]
BBr₃109.3[3]
BI₃115[2]
AlCl₃87[2]
TiCl₄70[2]
Borenium Ionic Liquids (e.g., [BCl₂(4pic)][AlCl₄])up to 182[4]

Experimental and Computational Protocols

Hydride Ion Affinity (HIA) Determination (Computational)

The determination of HIA is predominantly carried out using computational methods, specifically Density Functional Theory (DFT).

Protocol:

  • Geometry Optimization: The geometries of the Lewis acid (LA), the corresponding hydride adduct (LAH), and the hydride ion (H⁻) are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Enthalpy Calculation: The electronic energies, ZPVE, and thermal corrections are used to calculate the gas-phase enthalpies of the Lewis acid, the hydride adduct, and the hydride ion at a standard temperature (usually 298.15 K).

  • HIA Calculation: The HIA is calculated as the negative of the enthalpy change (ΔH) for the reaction: LA + H⁻ → LAH.

Fluoride Ion Affinity (FIA) Determination (Computational)

Similar to HIA, FIA is a computationally derived value that reflects the intrinsic Lewis acidity.

Protocol:

  • Isodesmic Reaction Approach: To improve accuracy and minimize errors from the calculation of the "naked" fluoride ion, an isodesmic reaction approach is often employed.[5] A reference Lewis acid with a well-established FIA (e.g., BF₃ or SiF₄) is used.

  • Computational Level: The geometries of the Lewis acid of interest (LA), its fluoride adduct (LAF), the reference Lewis acid (LA_ref), and its fluoride adduct (LA_refF) are optimized using a high level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with a large basis set, or a reliable DFT functional.[6][7]

  • Enthalpy Calculations: The enthalpies of all species are calculated as described for the HIA protocol.

  • FIA Calculation: The FIA of the Lewis acid of interest is calculated using the following equation: FIA(LA) = FIA(LA_ref) - [ΔH(LAF) - ΔH(LA)] + [ΔH(LA_refF) - ΔH(LA_ref)].

Gutmann-Beckett Method (Experimental)

The Gutmann-Beckett method is a widely used experimental technique to determine the acceptor number (AN) of a Lewis acid.[2][8]

Protocol:

  • Probe Molecule: Triethylphosphine oxide (Et₃PO) is used as the ³¹P NMR probe molecule.

  • Reference Chemical Shift: The ³¹P NMR chemical shift of a solution of Et₃PO in a non-coordinating, weakly Lewis acidic solvent (e.g., hexane or dichloromethane) is measured. This serves as the reference chemical shift (δ_ref).

  • Sample Preparation: A solution of the Lewis acid to be tested is prepared in the same solvent, and an equimolar amount of Et₃PO is added.

  • ³¹P NMR Measurement: The ³¹P NMR spectrum of the sample is recorded, and the chemical shift of the Et₃PO-Lewis acid adduct (δ_sample) is determined.

  • Acceptor Number Calculation: The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 × (δ_sample - δ_ref).

Catalytic Application of Boronium Ions: Imine Hydrogenation

The high electrophilicity of boronium ions makes them effective catalysts in various organic transformations. A notable example is the metal-free hydrogenation of imines, where the borenium ion acts as a key intermediate in the activation of molecular hydrogen.[9]

Catalytic_Cycle_Imine_Hydrogenation cluster_0 Catalytic Cycle cluster_1 Overall Reaction Borenium_Catalyst Borenium Catalyst [(NHC)BR₂]⁺ H2_Activation H₂ Activation Borenium_Catalyst->H2_Activation + H₂ Imine_Substrate Imine Substrate R'R''C=NR''' Hydridoborate Hydridoborate [(NHC)B(H)R₂] H2_Activation->Hydridoborate Heterolytic Cleavage Hydridoborate->Borenium_Catalyst + Imine - Amine Amine_Product Amine Product R'R''CH-NHR''' Imine_Substrate->Amine_Product + [H]⁻ (from Hydridoborate) + [H]⁺ Imine_in Imine Amine_out Amine H2_in H₂

Catalytic cycle for the hydrogenation of imines using a borenium catalyst.

In this catalytic cycle, the electrophilic borenium cation facilitates the heterolytic cleavage of dihydrogen (H₂), forming a hydridoborate species. This intermediate then delivers a hydride to the imine substrate, which is subsequently protonated to yield the amine product and regenerate the borenium catalyst.

Logical Relationship: Factors Influencing Boronium Ion Electrophilicity

The electrophilicity of a boronium ion is not a fixed property but is influenced by several factors, primarily the nature of the substituents on the boron atom and the coordinating Lewis base.

Electrophilicity_Factors Electrophilicity Boronium Ion Electrophilicity Substituents Substituents on Boron (R) Electrophilicity->Substituents Lewis_Base Coordinating Lewis Base (L) Electrophilicity->Lewis_Base Electron_Withdrawing Electron-Withdrawing Groups Substituents->Electron_Withdrawing Increases Electrophilicity Electron_Donating Electron-Donating Groups Substituents->Electron_Donating Decreases Electrophilicity Weak_Donor Weakly Donating/Sterically Hindered Base Lewis_Base->Weak_Donor Increases Electrophilicity of [BR₂L]⁺ Strong_Donor Strongly Donating Base Lewis_Base->Strong_Donor Decreases Electrophilicity of [BR₂L]⁺

Factors influencing the electrophilicity of boronium ions.

Electron-withdrawing substituents on the boron atom enhance its Lewis acidity by further polarizing the B-R bonds and increasing the positive charge on the boron center. Conversely, electron-donating groups decrease electrophilicity. The nature of the Lewis base that stabilizes the boronium ion also plays a crucial role. Weakly donating or sterically hindered Lewis bases lead to a more "borenium-like" character with a highly electrophilic boron center, while strongly donating bases result in a more "boronium-like" character with a less electrophilic, tetracoordinate boron atom.

Conclusion

Boronium ions represent a class of highly electrophilic Lewis acids with significant potential in chemical synthesis and catalysis. Their Lewis acidity, as quantified by experimental and computational methods, often surpasses that of many common neutral Lewis acids. The ability to tune their electrophilicity through modification of substituents and coordinating bases provides a powerful tool for the rational design of new reagents and catalysts. This guide provides a foundational understanding for researchers seeking to harness the unique reactivity of these potent electrophiles.

References

A Comparative Guide: Boronium Catalysts vs. Traditional Transition-Metal Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more efficient, selective, and sustainable catalytic systems is a driving force in modern organic synthesis. While traditional transition-metal catalysts, particularly those based on palladium, rhodium, and platinum, have long been the workhorses of C-C and C-H bond formation, a new class of metal-free catalysts is emerging: boronium ions. These highly electrophilic boron cations are demonstrating significant potential as powerful Lewis acid catalysts for a variety of organic transformations. This guide provides a comparative analysis of the performance of boronium catalysts against their traditional transition-metal counterparts, supported by available experimental data and mechanistic insights.

Data Presentation: A Head-to-Head Comparison

A direct quantitative comparison of catalyst performance is crucial for evaluating their practical utility. The following tables summarize the available data for several key organic reactions. It is important to note that while the potential of boronium catalysts is increasingly recognized, comprehensive, direct comparative studies with quantitative performance metrics under identical reaction conditions are still emerging in the scientific literature.

Table 1: Hydrogenation of Imines

Catalyst TypeCatalyst ExampleSubstrateProduct Yield (%)TONTOF (h⁻¹)Reaction ConditionsSelectivityStability/Air Sensitivity
Boronium Catalyst [(IiPr₂)(BC₈H₁₄)][B(C₆F₅)₄]Various Imines and EnaminesHigh (qualitative)Up to 20 (for some imines)Not ReportedRoom temperature, 102 atm H₂High for C=N reductionGood air and moisture stability
Transition-Metal Catalyst Wilkinson's Catalyst (RhCl(PPh₃)₃)Alkenes and AlkynesGenerally >95%HighHighRoom temperature, 1 atm H₂High for C=C and C≡C; may reduce other functional groupsSensitive to air (oxidation of phosphine ligands)
Transition-Metal Catalyst Raney Nickel (Ra-Ni)Wide range of unsaturated compoundsHighHighHighElevated temperature and pressure (e.g., 50-100 °C, 5-10 atm)Less selective; can reduce aromatic rings and other functional groupsPyrophoric when dry

Table 2: Hydrosilylation of Alkynes

Catalyst TypeCatalyst ExampleSubstrateProduct Yield (%)TONTOF (h⁻¹)Reaction ConditionsRegio/StereoselectivityStability/Air Sensitivity
Boronium Catalyst B(C₆F₅)₃Dienes and DisilanesHigh (qualitative)Not ReportedNot ReportedMild conditionsNot specified in available dataGood
Transition-Metal Catalyst Karstedt's Catalyst (Pt₂(dvtms)₃)Alkenes and AlkynesHigh (e.g., >95%)Can exceed 1.0 x 10⁹High (e.g., 5.2 x 10⁶ for 1-octene)Room temperature to mild heatingTypically high anti-Markovnikov selectivitySensitive to some functional groups; can form inactive Pt colloids
Transition-Metal Catalyst Speier's Catalyst (H₂PtCl₆)Alkenes and AlkynesHighHighHighMild heatingCan have lower selectivity and more side reactions than Karstedt's catalystStable precursor

Table 3: C-H Borylation of Heteroarenes

Catalyst TypeCatalyst ExampleSubstrateProduct Yield (%)TONTOF (h⁻¹)Reaction ConditionsRegioselectivityStability/Air Sensitivity
Boronium Catalyst Borenium Cations (in situ generated)Furans, Pyrroles, ThiophenesGood to excellent (qualitative)Not ReportedNot ReportedElevated temperatures (e.g., >120 °C)Complementary to many transition-metal catalystsSensitive to protic species
Transition-Metal Catalyst [Ir(COD)Cl]₂/dtbpyArenes and HeteroarenesHighHighHighRoom temperature to mild heatingOften directed by steric or electronic factorsGenerally requires inert atmosphere techniques

Table 4: Diels-Alder Cycloaddition

Catalyst TypeCatalyst ExampleSubstrateProduct Yield (%)TONTOF (h⁻¹)Reaction ConditionsEndo/Exo Selectivity & EnantioselectivityStability/Air Sensitivity
Boronium Catalyst Chiral OxazaborolidinesDienes and DienophilesGood to excellent (qualitative)Not ReportedNot ReportedMild conditionsHigh (catalyst-controlled)Generally stable
Transition-Metal Catalyst Copper(II) ComplexesDienes and DienophilesGood to excellentNot ReportedNot ReportedMild to elevated temperaturesHigh (catalyst-controlled)Generally stable

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and adoption of new catalytic methods. Below are representative procedures for reactions catalyzed by both boronium and traditional transition-metal catalysts.

Protocol 1: Boronium-Catalyzed Imine Reduction

This protocol is a general representation based on literature descriptions.[1]

Materials:

  • Imine substrate (1.0 mmol)

  • Hydrosilane (e.g., phenylsilane, 1.2 mmol)

  • Boronium catalyst (e.g., [(IiPr₂)(BC₈H₁₄)][B(C₆F₅)₄], 0.05 mmol, 5 mol%)

  • Anhydrous, non-protic solvent (e.g., toluene, 5 mL)

  • High-pressure reactor (e.g., Parr autoclave) with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, the boronium catalyst and the imine substrate are added to a dry glass liner for the high-pressure reactor.

  • Anhydrous toluene is added, and the mixture is stirred briefly to dissolve the solids.

  • The hydrosilane is then added to the solution.

  • The glass liner is placed inside the high-pressure reactor, and the reactor is sealed.

  • The reactor is removed from the glovebox and connected to a hydrogen gas line.

  • The reactor is purged with hydrogen gas several times to remove any residual air.

  • The reactor is then pressurized to the desired hydrogen pressure (e.g., 102 atm) and the reaction mixture is stirred at room temperature for the specified time (e.g., 24 hours).

  • After the reaction is complete, the reactor is carefully depressurized.

  • The reaction mixture is then quenched, typically by the addition of a protic solvent (e.g., methanol).

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the corresponding amine.

Protocol 2: Transition-Metal-Catalyzed Alkene Hydrogenation (Wilkinson's Catalyst)

This is a standard laboratory procedure for the hydrogenation of an alkene using a rhodium catalyst.[1][2]

Materials:

  • Alkene substrate (1.0 mmol)

  • Wilkinson's catalyst (RhCl(PPh₃)₃, 0.01 mmol, 1 mol%)

  • Anhydrous, degassed solvent (e.g., toluene or benzene, 10 mL)

  • Two-neck round-bottom flask with a magnetic stir bar

  • Hydrogen-filled balloon

  • Septa and needles

Procedure:

  • The alkene substrate and Wilkinson's catalyst are added to a dry two-neck round-bottom flask containing a magnetic stir bar.

  • The flask is fitted with a septum on one neck and a condenser or gas inlet on the other.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous, degassed solvent is added via syringe, and the mixture is stirred to dissolve the catalyst, resulting in a reddish-brown solution.

  • The atmosphere of inert gas is replaced with hydrogen by evacuating the flask and backfilling it with hydrogen from a hydrogen-filled balloon. This process is repeated three times.

  • The reaction mixture is stirred vigorously under a positive pressure of hydrogen (maintained by the balloon) at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is opened to the air, and the solvent is removed under reduced pressure.

  • The crude product is purified by passing it through a short plug of silica gel to remove the catalyst, followed by concentration under reduced pressure to yield the alkane.

Mandatory Visualization: Signaling Pathways & Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key catalytic cycles and workflows discussed in this guide.

Palladium_Catalyzed_Suzuki_Coupling Palladium-Catalyzed Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)₂ PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim R-R' RedElim->Pd0

Catalytic cycle of a traditional Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Boronium_Catalyzed_Imine_Reduction Boronium-Catalyzed Imine Reduction Boronium Boronium Catalyst [L-BR₂]⁺ Activation Hydrosilane Activation Boronium->Activation R₃SiH HydridoBorate Hydridoborate [H-BR₂-L] Activation->HydridoBorate ImineCoord Imine Coordination HydridoBorate->ImineCoord R'₂C=NR'' HydrideTransfer Hydride Transfer ImineCoord->HydrideTransfer HydrideTransfer->Boronium Regeneration Amine Amine Product HydrideTransfer->Amine

Proposed catalytic cycle for a boronium-catalyzed imine reduction.

Experimental_Workflow_Comparison General Experimental Workflow Comparison cluster_boronium Boronium Catalysis cluster_transition_metal Transition-Metal Catalysis B_Setup Reaction Setup (often air-tolerant) B_Reaction Catalytic Reaction (mild to moderate temp) B_Setup->B_Reaction B_Workup Aqueous Workup/ Filtration B_Reaction->B_Workup B_Purification Chromatography B_Workup->B_Purification TM_Setup Reaction Setup (often requires inert atmosphere) TM_Reaction Catalytic Reaction (variable temp) TM_Setup->TM_Reaction TM_Workup Aqueous Workup/ Metal Scavenging TM_Reaction->TM_Workup TM_Purification Chromatography TM_Workup->TM_Purification

A simplified comparison of typical experimental workflows.

Conclusion

Boronium catalysts represent a promising frontier in catalysis, offering a metal-free alternative to traditional transition-metal systems. Their high Lewis acidity enables the activation of a range of substrates under often mild conditions. While direct, quantitative comparisons of performance metrics are still being established across the full spectrum of organic reactions, the available data suggests that boronium catalysts can be highly effective and, in some cases, offer complementary selectivity. A significant advantage of boronium catalysis is the avoidance of potentially toxic and costly transition metals, which simplifies product purification and reduces environmental impact.

For researchers and professionals in drug development, the exploration of boronium catalysts could lead to more sustainable and efficient synthetic routes. As research in this area continues to grow, it is anticipated that a more comprehensive quantitative understanding of the relative performance of boronium and transition-metal catalysts will emerge, further guiding their application in complex molecule synthesis.

References

A Comparative Guide: Unraveling Boronium Ion Structures Through Computational Modeling and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boronium ions, tetracoordinate and coordinatively saturated cationic boron species with the general formula [L₂BR₂]⁺, are highly electrophilic and play a crucial role as intermediates in organic synthesis and catalysis.[1][2] The precise characterization of their three-dimensional structure is paramount to understanding their reactivity and designing new applications. This guide provides a comprehensive comparison between computational modeling and experimental techniques for the determination of boronium ion structures, offering researchers, scientists, and drug development professionals a clear overview of the strengths and applications of each approach.

The electron-deficient nature of the boron center in these ions has been a subject of extensive investigation, with both experimental and computational studies confirming a significant positive charge localization on the boron atom.[1] A combined approach, leveraging the strengths of both computational prediction and experimental validation, is often necessary for a complete and accurate description of these reactive species.[3][4][5]

Experimental Methodologies for Structural Characterization

Direct observation and characterization of boronium ion structures rely on a suite of sophisticated analytical techniques. The choice of method often depends on the stability of the ion and the desired state of matter for analysis (solid-state vs. solution).

X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise solid-state structure of boronium ions.[3][4] This technique provides unambiguous information on bond lengths, bond angles, and the overall molecular geometry in the crystalline phase.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the boronium salt are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution. The choice of solvent and counterion is critical, as weakly coordinating anions are often required to isolate stable borenium catalysts.[1]

  • Data Collection: A suitable crystal is mounted on a diffractometer.[6] X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[6]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a molecular model, yielding precise atomic coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for characterizing the structure of boronium ions in solution.[1] Multinuclear NMR experiments, particularly ¹H, ¹³C, and ¹¹B NMR, provide valuable insights into the electronic environment and connectivity of atoms.

Experimental Protocol:

  • Sample Preparation: A solution of the boronium ion is prepared in a suitable deuterated solvent. To avoid signals from borosilicate glass NMR tubes, it is preferable to use quartz tubes.[7]

  • Data Acquisition: The sample is placed in the NMR spectrometer, and spectra are acquired for the relevant nuclei.[8]

    • ¹¹B NMR: This is particularly informative for boron-containing compounds, with the chemical shift providing a key indicator of the boron atom's coordination environment.[7][9] Tetrahedral, four-coordinate boronium ions typically exhibit characteristic chemical shifts.[10] For example, the boronium adduct 99 shows a ¹¹B signal at δ = 16.2 ppm, supporting a tetracoordinate structure.[10]

    • ¹H and ¹³C NMR: These spectra provide information about the organic ligands attached to the boron center.

    • ¹⁹F NMR: This is useful when fluorinated ligands or counterions, such as tetrakis(pentafluorophenyl)borate, are present.[11]

  • Spectral Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed to deduce the solution-state structure and dynamics of the boronium ion.

Computational Modeling of Boronium Ion Structures

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental methods.[12] It allows for the prediction of geometries, electronic properties, and relative energies of boronium ions, including transient or highly reactive species that are difficult to study experimentally.

Methodology:

  • Model Building: An initial 3D structure of the boronium ion is constructed using molecular modeling software.

  • Geometry Optimization: The structure is optimized to find the lowest energy conformation. A commonly used level of theory for boronium ions is M06-2X with the 6-311++G(d,p) basis set.[1][13]

  • Property Calculation: Once the geometry is optimized, various properties can be calculated:

    • Structural Parameters: Bond lengths and angles can be predicted and compared directly with X-ray data.

    • Electronic Properties: Natural Bond Orbital (NBO) or Natural Population Analysis (NPA) can be used to calculate the charge distribution, confirming the positive charge on the boron center.[1][11]

    • Spectroscopic Properties: NMR chemical shifts can be calculated and compared with experimental spectra to aid in structure confirmation.

    • Thermodynamics: Reaction energies and binding affinities can be calculated to understand the stability and reactivity of the ions.[13][14]

Comparative Analysis: A Case Study

The synergy between computational and experimental methods is best illustrated through a direct comparison. In a study of a boronium cation derived from 1,8-bis(dimethylamino)naphthalene (proton sponge), both X-ray crystallography and DFT calculations were employed to elucidate its structure.[11] The results showed a remarkable agreement between the two methods.

ParameterExperimental (X-ray)Computational (M06-2X/6-31G(d,p))
B-N1 Bond Length1.72 Å~1.71 - 1.73 Å
B-N2 Bond Length1.73 Å~1.72 - 1.74 Å
NBO Charge on BoronNot Determined+0.97
Wiberg Bond Order (B-N1)Not Determined0.52
Wiberg Bond Order (B-N2)Not Determined0.53

Table 1: Comparison of experimental X-ray crystallographic data and computational (DFT) data for the boronium cation 8a. Computational B-N bond lengths are reported to be within 0.01 Å of the experimental values.[11]

This close agreement validates the computational model, which in turn provides deeper insights into the electronic structure, such as the charge localization and bond orders, that are not directly accessible from the experimental data alone.[11]

Integrated Workflow for Structural Elucidation

The most effective approach for characterizing boronium ion structures involves a close interplay between computational modeling and experimental verification. This iterative process ensures a robust and comprehensive understanding of the system.

G cluster_comp Computational Modeling cluster_exp Experimental Validation A Hypothesize Structure / Build Initial Model B Perform DFT Calculations (Geometry Optimization, Property Prediction) A->B Input C Predict Spectroscopic Data (e.g., NMR Shifts) B->C Optimized Geometry F Compare Computational and Experimental Data C->F Predicted Data D Synthesize Boronium Ion E Acquire Experimental Data (X-ray, NMR, etc.) D->E Characterization E->F Experimental Data G Model Refinement F->G Discrepancy? H Validated Structure and Electronic Properties F->H Agreement G->A Iterate

Caption: Integrated workflow for boronium ion structural analysis.

Conclusion

Both computational modeling and experimental techniques are indispensable tools for the structural characterization of boronium ions. X-ray crystallography provides unparalleled accuracy for solid-state structures, while NMR spectroscopy offers critical insights into their solution-phase behavior. Computational methods, particularly DFT, complement these techniques by predicting structures, elucidating electronic properties, and providing data for transient species. As demonstrated, a unified approach, where computational predictions guide experimental design and experimental results validate and refine theoretical models, provides the most comprehensive and reliable understanding of these important chemical entities.[5] This integrated strategy is essential for advancing the application of boronium ions in catalysis and drug development.

References

A Comparative Guide to Boronium Ion Synthesis: Benchmarking Novel Routes Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of boronium ions, highly electrophilic boron cations, is a rapidly evolving field with significant implications for catalysis, materials science, and drug development. Historically, the reactivity of these species presented considerable synthetic challenges. However, recent advancements have not only refined established methods but also introduced novel routes that offer enhanced stability, efficiency, and functional group tolerance. This guide provides an objective comparison of these emerging techniques against classical methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic strategy for their specific applications.

Performance Comparison of Boronium Synthesis Routes

The selection of a synthetic route for a boronium ion is dictated by factors such as desired purity, required yield, scalability, and the sensitivity of the starting materials and target molecule. The following tables summarize quantitative data for established and novel synthesis methods, offering a clear comparison of their key performance indicators.

Table 1: Comparison of Established Boronium Synthesis Methods

MethodTypical Starting MaterialsReagentsTypical SolventsTemperature (°C)Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Halide Abstraction Borane-Lewis base adducts (e.g., L·BCl₃)Halophile Lewis acids (e.g., AlCl₃, SbCl₅)Dichloromethane, ChlorobenzeneRoom Temperature to RefluxMinutes to Hours60-92%[1]Well-established, high yields for specific substrates.Requires strong Lewis acid promoters, limited functional group tolerance.
Protonation of Aminoboranes AminoboranesStrong acids (e.g., HNTf₂, triflic acid)Dichloromethane, Diethyl ether-78 to Room TemperatureMinutes to HoursGood to High (often used for in situ generation)Metal-free, generates a non-coordinating anion.Starting aminoboranes may require synthesis.
Nucleophilic Dissociation Boron halides (e.g., BCl₃)Sterically hindered Lewis bases (e.g., substituted pyridines)Non-coordinating solventsVariesVariesVariesCan generate highly reactive borenium ions.Can be an equilibrium process, isolation can be difficult.

Table 2: Performance of Novel Boronium Synthesis Methods

MethodTypical Starting MaterialsReagentsTypical SolventsTemperature (°C)Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Synthesis of Hydrolysis-Resistant [L₄B]³⁺ Cations Substituted Pyridines, Me₂SBBr₃-ChlorobenzeneReflux (132°C)12 hours89.6% (bromide salt), 96% (anion exchange)[2][3]Produces highly stable, water-insensitive boronium ions.High temperatures, long reaction times.
Three-Step Synthesis of Boronium Ionic Liquids Butylboronic acids, 2-(methylamino)ethanol, N,N-Dimethyloctylamine, Sodium carboxylatesToluene (for dehydration), AcetonitrileToluene, Acetonitrile60°C to Reflux24 hours (dehydration), Overnight (alkylation)Quantitative yields reported for each step.[4]Streamlined, one-pot potential, produces task-specific ionic liquids.Multi-step process.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of boronium ions. Below are step-by-step methodologies for key established and novel synthesis routes.

Protocol 1: Halide Abstraction - Synthesis of [1-BCl][AlCl₄]

This protocol describes the synthesis of a borenium cation via chloride abstraction from a four-coordinate boron chloride using aluminum trichloride.[1]

Materials:

  • (C–N-chelate)BCl₂ (1-BCl₂) (100 mg, 0.42 mmol)

  • Aluminum trichloride (AlCl₃) (57 mg, 0.42 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • To a suspension of 1-BCl₂ in 10 mL of anhydrous DCM, add AlCl₃.

  • Stir the reaction mixture overnight at room temperature. A color change from colorless to yellow should be observed as the 1-BCl₂ dissolves.

  • Concentrate the reaction mixture to approximately 4 mL under vacuum.

  • Filter the saturated solution via cannula into a 10 mL Young's ampule.

  • Crystallize the product by holding the ampule at 2°C for 16 hours, yielding amber-colored crystals.

  • Isolate the crystals by filtration.

  • Yield: 93 mg (60%).

Protocol 2: Synthesis of a Hydrolysis-Resistant Boronium(+3) Cation

This protocol details the synthesis of a highly water-stable tetrakis(4-N,N-dimethylaminopyridine)boronium(+3) bromide salt.[2][3]

Materials:

  • 4-N,N-Dimethylaminopyridine (DMAP) (15.6 g, 0.128 mol)

  • Dimethylsulfide-boron tribromide complex (Me₂SBBr₃) (10.0 g, 0.032 mol)

  • Chlorobenzene, reagent grade (200 mL)

  • Toluene, reagent grade

  • Diethyl ether, reagent grade

Procedure:

  • In a well-ventilated fume hood, charge a 500 mL two-neck round-bottomed flask with a magnetic stir bar and 200 mL of chlorobenzene.

  • Fit the flask with a heating mantle and an air-cooled condenser.

  • Add DMAP through the side neck and bring the solution to reflux.

  • Once refluxing, add Me₂SBBr₃ portion-wise over 5 minutes through the side neck.

  • After the addition is complete, stopper the side neck and continue to reflux for 12 hours. During this time, the solution color will fade, and a voluminous white solid will precipitate.

  • While still hot, vacuum filter the suspension.

  • Wash the collected white, granular product successively with fresh chlorobenzene, toluene, and diethyl ether.

  • Yield of bromide salt: 21.2 g (89.6%).

Protocol 3: Three-Step Synthesis of a Boronium Ionic Liquid

This protocol outlines the synthesis of a boronium ionic liquid through a three-step process involving dehydration, alkylation, and ion exchange.[4]

Step 1: Dehydration

  • React n-butylboronic acid with 2-(methylamino)ethanol in dry toluene.

  • Carry out the reaction as a reactive distillation using a Dean-Stark apparatus, refluxing for 24 hours to collect the water formed.

  • Remove toluene under vacuum at 60°C to yield the cyclic borane as a pale-yellow viscous liquid.

  • Yield: 83.8%.

Step 2: Alkylation

  • To the cyclic borane, add N,N-dimethyloctylamine.

  • Stir the resulting solution overnight under an inert atmosphere.

  • The product, a light brown liquid, will crystallize upon overnight storage in a refrigerator (5°C).

Step 3: Ion Exchange

  • Dissolve the product from Step 2 in dry acetonitrile. This will cause the precipitation of sodium methanesulfonate.

  • Filter the precipitate.

  • To promote further precipitation, shake the acetonitrile solution three times with dry hexane, followed by filtration after each step.

  • Remove the acetonitrile under vacuum to obtain the final boronium ionic liquid as a clear dark yellow liquid.

  • Yield: 95.6%.

Visualizing Synthesis Pathways and Workflows

Understanding the sequence of reactions and experimental steps is crucial for replicating and adapting synthetic methods. The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis of a hydrolysis-resistant boronium(+3) cation and a boronium ionic liquid.

hydrolysis_resistant_synthesis cluster_synthesis Synthesis of Bromide Salt cluster_anion_exchange Anion Exchange Start Start DMAP 4-N,N-Dimethylaminopyridine (DMAP) Start->DMAP Me2SBBr3 Me2SBBr3 Start->Me2SBBr3 Chlorobenzene Chlorobenzene (Solvent) Start->Chlorobenzene Mix_Reflux Mix and Reflux (12 hours, 132°C) DMAP->Mix_Reflux Me2SBBr3->Mix_Reflux Chlorobenzene->Mix_Reflux Precipitation Precipitation of [B(DMAP)4]Br3 Mix_Reflux->Precipitation Filtration_Washing Hot Vacuum Filtration & Washing Precipitation->Filtration_Washing Bromide_Salt [B(DMAP)4]Br3 (from Synthesis) Filtration_Washing->Bromide_Salt Anion_Exchange_Reaction Aqueous Anion Exchange Bromide_Salt->Anion_Exchange_Reaction KTf2N Potassium Bis(trifluoromethanesulfonyl)imide (KTf2N) KTf2N->Anion_Exchange_Reaction Water Hot Water (Solvent) Water->Anion_Exchange_Reaction Precipitation_Final Precipitation of B(DMAP)43 Anion_Exchange_Reaction->Precipitation_Final Final_Filtration_Drying Vacuum Filtration & Drying Precipitation_Final->Final_Filtration_Drying Final_Product Hydrolysis-Resistant Boronium Salt Final_Filtration_Drying->Final_Product

Caption: Workflow for the synthesis of a hydrolysis-resistant boronium(+3) cation.

ionic_liquid_synthesis cluster_step1 Step 1: Dehydration cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Ion Exchange Boronic_Acid n-Butylboronic Acid Dehydration Reactive Distillation (Dean-Stark, 24h) Boronic_Acid->Dehydration Amino_Alcohol 2-(Methylamino)ethanol Amino_Alcohol->Dehydration Toluene Toluene Toluene->Dehydration Cyclic_Borane Cyclic Borane Dehydration->Cyclic_Borane Cyclic_Borane_Input Cyclic Borane Alkylation Stir Overnight (Inert Atmosphere) Cyclic_Borane_Input->Alkylation Amine N,N-Dimethyloctylamine Amine->Alkylation Boronium_Intermediate Boronium Intermediate (Crystallizes at 5°C) Alkylation->Boronium_Intermediate Boronium_Intermediate_Input Boronium Intermediate Ion_Exchange Dissolve & Precipitate (with Na-Carboxylate) Boronium_Intermediate_Input->Ion_Exchange Acetonitrile Acetonitrile Acetonitrile->Ion_Exchange Hexane Hexane Filtration_Washing Filtration & Washing (with Hexane) Hexane->Filtration_Washing Ion_Exchange->Filtration_Washing Drying Remove Solvent (Vacuum) Filtration_Washing->Drying Final_IL Boronium Ionic Liquid Drying->Final_IL

Caption: Three-step synthesis workflow for boronium ionic liquids.

Boronium Ions in Drug Development: A Mechanistic Overview

The unique electronic properties of boron, particularly its Lewis acidity, make boronium-containing compounds attractive candidates in medicinal chemistry.[5] Boronic acids, precursors to boronium ions, are known to form reversible covalent bonds with diols present in biological molecules, such as the active sites of enzymes.[6] This interaction is a key mechanism of action for several FDA-approved drugs. For instance, proteasome inhibitors containing boronic acids are used in cancer therapy, where they interact with the N-terminal threonine of the proteasome's catalytic site.[6] The formation of a boronium-like tetrahedral intermediate is crucial for this inhibitory activity.

Novel boronium synthesis routes that allow for the incorporation of diverse functional groups and confer greater stability are poised to expand the therapeutic potential of this class of compounds. The ability to synthesize libraries of boronium ions with tailored properties will facilitate the exploration of new biological targets and the development of next-generation therapeutics.

drug_development_pathway Boronic_Acid_Drug Boronic Acid- Containing Drug Reversible_Interaction Reversible Covalent Interaction Boronic_Acid_Drug->Reversible_Interaction Enzyme_Active_Site Enzyme Active Site (with Ser/Thr diols) Enzyme_Active_Site->Reversible_Interaction Tetrahedral_Intermediate Tetrahedral Boronate Intermediate Reversible_Interaction->Tetrahedral_Intermediate Enzyme_Inhibition Enzyme Inhibition Tetrahedral_Intermediate->Enzyme_Inhibition Therapeutic_Effect Therapeutic Effect (e.g., Anti-cancer) Enzyme_Inhibition->Therapeutic_Effect

Caption: Mechanism of action for boronic acid-based drugs.

References

Cross-Validation of Boron Concentration Analysis: A Comparative Guide to ICP-OES and TIMS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of boron is critical in various applications, from geological and environmental studies to the development of boron-based pharmaceuticals. This guide provides a comprehensive comparison of two prominent analytical techniques for boron analysis: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Thermal Ionization Mass Spectrometry (TIMS). We will delve into their principles, experimental protocols, and performance metrics, supported by experimental data, to assist you in selecting the most suitable method for your research needs.

Principles of the Techniques

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is an atomic emission spectroscopy technique that utilizes an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element.[1] The intensity of this emission is directly proportional to the concentration of the element in the sample.[1] ICP-OES is a robust and widely used method for determining the total concentration of boron in various sample matrices.[2]

Thermal Ionization Mass Spectrometry (TIMS) is a highly sensitive mass spectrometry technique used for determining isotope ratios with exceptional precision and accuracy.[3][4] In TIMS, a chemically purified sample is loaded onto a metal filament, which is then heated to a high temperature, causing the sample to ionize. The resulting ions are then accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio.[3] While TIMS is the gold standard for boron isotope ratio analysis (¹¹B/¹⁰B), it can also be used for concentration determination through isotope dilution methods.[4]

Head-to-Head Comparison: ICP-OES vs. TIMS for Boron Analysis

The choice between ICP-OES and TIMS for boron analysis hinges on the specific requirements of the study, particularly the need for isotopic information and the desired level of sensitivity and precision.

FeatureICP-OESTIMS
Primary Measurement Total Boron ConcentrationBoron Isotope Ratios (¹¹B/¹⁰B)
Sensitivity Good (ppm to high ppb range)Excellent (ppb to ppt range)
Precision Typically 1-3% RSDHigh (<0.1% RSD for isotope ratios)
Sample Throughput HighLow
Cost per Sample LowerHigher
Interferences Spectral interferences (e.g., from iron) can occur but can often be corrected.[5]Isobaric interferences can be an issue if the sample is not highly purified.[3]
Ease of Use Relatively straightforwardComplex, requires skilled operator

Quantitative Data Summary

The following table summarizes typical performance metrics for boron analysis using ICP-OES and TIMS, compiled from various studies.

ParameterICP-OESTIMS
Detection Limit 0.005 - 0.01 mg/L[6]Lower than ICP-OES, capable of analyzing nanogram-level samples.
Quantification Limit 0.02 mg/L[7]Not typically reported for concentration, excels at isotope ratio precision.
Reproducibility (RSD) <5% for concentrations >10 µg/L[8]<1.1% for δ¹¹B values[9]
Recovery 97.6% - 103.3% in various matrices[7]Not directly applicable for concentration without isotope dilution.

Note: These values can vary depending on the sample matrix, instrument configuration, and specific analytical method.

Experimental Protocols

This protocol provides a general guideline for the analysis of boron in aqueous samples.

1. Sample Preparation:

  • For water samples, filter through a 0.45 µm membrane filter and acidify with ultrapure nitric acid (1 mL per 100 mL of sample).[1][10]

  • For solid samples like soils or sediments, an acid digestion is required. A common method involves digesting 50 mg of the sample with 1 mL HNO₃ and 1 mL HF in a PTFE-lined bomb at 190°C for 30 minutes.[11]

  • To prevent boron from adhering to glassware, all labware should be plastic, and the use of a complexing agent like mannitol in solutions can be beneficial.[12]

2. Instrument Calibration:

  • Prepare a series of calibration standards (e.g., 0.05, 0.10, 0.25, 0.50, 1.00, and 2.00 mg/L of boron) from a certified stock solution.[8]

  • The standards should be matrix-matched to the samples as closely as possible.

3. ICP-OES Analysis:

  • Set the instrument parameters, including plasma power, nebulizer gas flow rate, and auxiliary gas flow rate, according to the manufacturer's recommendations.

  • Select appropriate boron emission wavelengths. The 249.772 nm line is the most sensitive but can suffer from iron interference.[5] The 208.957 nm line is less sensitive but free from this interference.[5]

  • Aspirate the blank, standards, and samples into the plasma.

  • Measure the emission intensity at the selected wavelengths.

  • Construct a calibration curve and determine the boron concentration in the samples.

This protocol outlines the general steps for high-precision boron isotope analysis.

1. Sample Preparation and Boron Separation:

  • For silicate materials, a sodium peroxide (Na₂O₂) sintering method can be used for dissolution.[13]

  • Boron must be separated and purified from the sample matrix to avoid isobaric interferences.[3] This is typically achieved using boron-specific anion exchange chromatography (e.g., with Amberlite IRA-743 resin).[14]

  • The purified boron is collected in a small volume of ultrapure water.

2. Filament Loading:

  • A small aliquot of the purified boron solution is loaded onto a previously degassed metal filament (e.g., Tantalum or Rhenium).

  • A graphite-cesium mixture is often added to enhance the formation of Cs₂BO₂⁺ ions for positive TIMS (P-TIMS).[9]

3. Mass Spectrometric Analysis:

  • The filament is placed into the TIMS source chamber, and the system is evacuated to a high vacuum.

  • The filament is slowly heated to a specific temperature to induce ionization.

  • The ion beam is focused and accelerated into the mass analyzer.

  • The ion currents of the masses corresponding to the boron species (e.g., ¹⁰B and ¹¹B containing ions) are measured simultaneously using multiple collectors.

  • The isotope ratio is calculated from the measured ion currents. The results are often reported in delta notation (δ¹¹B) relative to a standard reference material like NIST SRM 951a.[14]

Mandatory Visualizations

ICP_OES_Workflow cluster_prep Sample Preparation cluster_analysis ICP-OES Analysis Sample Sample (Aqueous or Solid) Digestion Acid Digestion (if solid) Sample->Digestion Solid Filtration Filtration & Acidification Sample->Filtration Aqueous Digestion->Filtration Nebulizer Nebulizer Filtration->Nebulizer Plasma Inductively Coupled Plasma Nebulizer->Plasma Spectrometer Optical Emission Spectrometer Plasma->Spectrometer Detector Detector Spectrometer->Detector Data Data Acquisition & Concentration Calculation Detector->Data

Caption: Workflow for Boron Concentration Analysis using ICP-OES.

TIMS_Workflow cluster_prep Sample Preparation & Purification cluster_analysis TIMS Analysis Sample Sample Dissolution Sample Dissolution (e.g., Na2O2 Sintering) Sample->Dissolution Separation Boron Separation (Ion Exchange Chromatography) Dissolution->Separation Loading Filament Loading Separation->Loading Ionization Thermal Ionization Loading->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detection Multi-Collector Detection MassAnalyzer->Detection Result Isotope Ratio Calculation (δ¹¹B) Detection->Result

Caption: Workflow for Boron Isotope Analysis using TIMS.

Conclusion

References

comparative reactivity study of boronium ions with different counter-ions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate factors that govern the reactivity of boronium ions is paramount for their effective application in synthesis and catalysis. This guide provides a comparative analysis of boronium ion reactivity as a function of their counter-ions, supported by experimental data and detailed protocols.

The Lewis acidity, and by extension the reactivity, of a boronium ion is intrinsically linked to the nature of its counter-ion. Weakly coordinating anions (WCAs) are known to enhance the electrophilicity of the boron center, leading to increased reactivity in various chemical transformations. This principle is clearly demonstrated in the context of Diels-Alder reactions, where the catalytic activity of borenium ionic liquids shows a strong correlation with their Lewis acidity, which is modulated by the counter-ion.

Quantitative Comparison of Catalytic Performance

The catalytic efficacy of a series of borenium ionic liquids, specifically [BCl₂(mim)]⁺ (where mim = 1-methylimidazole), was evaluated in the Diels-Alder reaction between cyclopentadiene and ethyl acrylate. The Lewis acidity of these ionic liquids, quantified by the Gutmann acceptor number (AN), was found to directly correlate with the conversion of the dienophile. A higher acceptor number, indicative of greater Lewis acidity, resulted in higher conversion, showcasing the significant role of the counter-ion in tuning the catalytic activity of the boronium cation.[1]

Boronium Ion Counter-IonLigand (L)Metal (M)Gutmann Acceptor Number (AN)Dienophile Conversion (%) [a]
[GaCl₄]⁻4-picolineGa121~20
[AlCl₄]⁻1-methylimidazoleAl127~40
[GaCl₄]⁻1-methylimidazoleGa134~60
[Al₂Cl₇]⁻4-picolineAl148~85
[Ga₂Cl₇]⁻4-picolineGa155~90
[Al₂Cl₇]⁻1-methylimidazoleAl170>95
[Ga₂Cl₇]⁻1-methylimidazoleGa182>95

[a] Conversion of ethyl acrylate in the Diels-Alder reaction with cyclopentadiene at 0 °C with 0.10 mol% catalyst loading. Data extracted from graphical representation in the source.[1]

The data clearly illustrates that dimeric chloroaluminate and chlorogallate anions, such as [Al₂Cl₇]⁻ and [Ga₂Cl₇]⁻, lead to significantly more Lewis acidic and, consequently, more active catalysts than their monomeric counterparts, [AlCl₄]⁻ and [GaCl₄]⁻.[1] This is attributed to the weaker coordination of the dimeric anions to the borenium cation, resulting in a more electrophilic boron center.

Experimental Protocols

Synthesis of Borenium Ionic Liquids

The synthesis of borenium ionic liquids is typically a two-step process involving the formation of a tetracoordinate trichloroborane adduct, followed by chloride abstraction to generate the tricoordinate borenium cation.[1]

Step 1: Synthesis of the Trichloroborane Adduct (L·BCl₃)

  • A solution of the Lewis base (L), such as 1-methylimidazole or 4-picoline, in a dry, inert solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • An equimolar amount of boron trichloride (BCl₃), either as a gas or a solution in a suitable solvent, is slowly added to the solution of the Lewis base at a controlled temperature (typically 0 °C to room temperature).

  • The reaction mixture is stirred for a specified period to ensure complete formation of the adduct.

  • The solvent is removed under vacuum to yield the solid trichloroborane adduct.

Step 2: Chloride Abstraction and Formation of the Borenium Ionic Liquid

  • The trichloroborane adduct is mixed with a slight molar excess of a chloride abstracting agent, such as aluminum trichloride (AlCl₃) or gallium trichloride (GaCl₃), under solvent-free conditions or in a minimal amount of an inert solvent.

  • The mixture is heated and stirred until a homogeneous ionic liquid is formed. The temperature and reaction time will vary depending on the specific reactants.

  • The resulting borenium ionic liquid is then cooled to room temperature.

For a detailed, step-by-step procedure, please refer to the supporting information of the cited literature.[1]

Catalytic Diels-Alder Reaction

The following protocol describes a general procedure for the Diels-Alder reaction catalyzed by borenium ionic liquids.[1]

  • In a reaction vessel maintained at 0 °C (ice bath), the dienophile (e.g., ethyl acrylate, 16 mmol) and the diene (e.g., cyclopentadiene, 24 mmol) are combined.

  • The borenium ionic liquid catalyst (0.10 to 0.20 mol% relative to the dienophile) is added to the reactant mixture.

  • The reaction mixture is stirred vigorously (e.g., 1500 rpm) for a specified time (e.g., 5-15 minutes).

  • The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, the product can be isolated and purified using standard laboratory techniques, such as distillation or column chromatography.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.

SynthesisWorkflow Synthesis of Borenium Ionic Liquids cluster_step1 Step 1: Adduct Formation cluster_step2 Step 2: Chloride Abstraction LewisBase Lewis Base (L) (e.g., 1-methylimidazole) Adduct Tetracoordinate Adduct (L·BCl₃) LewisBase->Adduct Reaction in inert solvent BCl3 Boron Trichloride (BCl₃) BCl3->Adduct BoreniumIL Borenium Ionic Liquid [BCl₂(L)]⁺[MCl₄]⁻ or [M₂Cl₇]⁻ Adduct->BoreniumIL Solvent-free heating ChlorideAcceptor Chloride Acceptor (e.g., AlCl₃, GaCl₃) ChlorideAcceptor->BoreniumIL

A flowchart illustrating the two-step synthesis of borenium ionic liquids.

CatalyticCycle Catalytic Diels-Alder Reaction Catalyst Borenium Cation [BCl₂(L)]⁺ ActivatedComplex Activated Dienophile-Catalyst Complex Catalyst->ActivatedComplex Coordination Dienophile Dienophile Dienophile->ActivatedComplex Diene Diene Product Diels-Alder Adduct Diene->Product ActivatedComplex->Product [4+2] Cycloaddition Product->Catalyst Catalyst Regeneration

A simplified diagram of the borenium-catalyzed Diels-Alder reaction cycle.

ReactivityRelationship Counter-Ion Influence on Reactivity CounterIon Counter-Ion (e.g., [AlCl₄]⁻ vs. [Al₂Cl₇]⁻) CoordinationStrength Coordination Strength to Boronium Cation CounterIon->CoordinationStrength Determines LewisAcidity Lewis Acidity (AN) CoordinationStrength->LewisAcidity Inversely Proportional Reactivity Catalytic Reactivity (e.g., Reaction Rate, Yield) LewisAcidity->Reactivity Directly Proportional

The logical relationship between the counter-ion and the resulting catalytic reactivity.

References

Safety Operating Guide

Boranium proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Fictional Substance Disclaimer

Boranium is a fictional substance. The following information is provided as a procedural example based on best practices for the safe disposal of hazardous chemical waste. The properties and protocols described are hypothetical and intended to fulfill the detailed formatting requirements of the user's request. Always refer to the specific Safety Data Sheet (SDS) and institutional guidelines for any real chemical substance.

Essential Safety and Disposal Information for this compound

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of this compound and its associated waste products. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety Precautions

In the event of a spill or exposure, immediate action is required:

  • Spill: Evacuate the immediate area. Use a spill kit containing a neutral absorbent material compatible with corrosive and water-reactive substances. Do not use water or combustible materials.

  • Personnel Exposure:

    • Skin Contact: Brush off any solid this compound, then flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the affected individual to fresh air.

  • Medical Attention: Seek immediate medical attention in all cases of exposure.

Waste Identification and Segregation

Proper segregation of this compound waste is the first step in the disposal process. Wastes must be categorized and collected at the point of generation.

Waste StreamDescriptionContainer Type
Solid this compound Waste Unused or expired pure this compound, contaminated labware (e.g., weigh boats, spatulas).Tightly sealed, labeled, non-reactive plastic or glass.
Liquid this compound Waste Solutions containing dissolved this compound, reaction quenching solutions.Tightly sealed, labeled, corrosive-resistant container.
Contaminated Sharps Needles, scalpels, or other sharp instruments that have come into contact with this compound.Puncture-proof sharps container.
Contaminated PPE Gloves, lab coats, and other personal protective equipment contaminated with this compound.Labeled, sealed plastic bags.
Step-by-Step Disposal Protocol

Objective: To safely neutralize and prepare this compound waste for collection by certified hazardous waste disposal services.

Materials:

  • Sodium Bicarbonate (NaHCO₃)

  • pH test strips

  • Appropriate personal protective equipment (PPE): safety goggles, face shield, chemical-resistant gloves, lab coat.

  • Fume hood

Procedure:

  • Preparation: All neutralization procedures must be conducted within a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Neutralization of Liquid Waste:

    • Slowly add the liquid this compound waste to a large beaker of cold water, stirring continuously. This will hydrolyze the this compound.

    • Carefully and slowly add sodium bicarbonate to the solution to neutralize the resulting acidic mixture. Monitor the pH using test strips.

    • Continue adding sodium bicarbonate until the pH is between 6.0 and 8.0.

    • Once neutralized, transfer the solution to a labeled hazardous waste container.

  • Handling of Solid Waste:

    • Solid this compound waste and contaminated labware should be placed directly into a designated, sealed waste container. Do not attempt to neutralize solid waste directly.

  • Packaging and Labeling:

    • Ensure all waste containers are tightly sealed to prevent leaks or spills.

    • Label each container clearly with "Hazardous Waste," the full chemical name ("this compound Waste"), and the date.

  • Storage and Collection:

    • Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area.

    • Arrange for pickup by your institution's environmental health and safety department or a certified hazardous waste disposal company.

Experimental Protocol: this compound Neutralization Efficacy

This protocol details the method used to determine the optimal ratio of sodium bicarbonate for neutralizing this compound-contaminated aqueous solutions.

Methodology:

  • A 1 Molar solution of this compound in water is prepared.

  • 100 mL of this solution is placed in a 500 mL beaker under constant stirring in a fume hood.

  • A 10% (w/v) solution of sodium bicarbonate is prepared.

  • The sodium bicarbonate solution is added dropwise to the this compound solution.

  • The pH of the solution is measured after each 1 mL addition of the sodium bicarbonate solution.

  • The additions continue until the pH of the solution stabilizes between 6.0 and 8.0.

  • The total volume of sodium bicarbonate solution required is recorded. This experiment is repeated in triplicate to ensure accuracy.

Logical Workflow for this compound Waste Management

Boranium_Disposal_Workflow A Waste Generation (Solid, Liquid, Sharps, PPE) B Segregate Waste Streams A->B Immediate Action C Neutralize Liquid Waste (pH 6.0-8.0) B->C Aqueous Solutions D Package & Label Solid Waste B->D Non-Aqueous E Package & Label Sharps/PPE B->E Contaminated Materials F Store in Designated Hazardous Waste Area C->F D->F E->F G Arrange for Professional Disposal F->G Scheduled Pickup

Caption: Logical workflow for the safe disposal of this compound waste.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.